molecular formula CH6N2 B1196670 Methanediamine CAS No. 2372-88-5

Methanediamine

Cat. No.: B1196670
CAS No.: 2372-88-5
M. Wt: 46.072 g/mol
InChI Key: RTWNYYOXLSILQN-UHFFFAOYSA-N
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Description

Methanediamine, with the molecular formula CH2(NH2)2, is recognized as the simplest geminal diamine, characterized by a central carbon atom bonded to two amino groups . While this highly reactive compound is typically transient in solution, its stable hydrochloride salt (CH2(NH2)2 · 2HCl) has been utilized in synthetic chemistry for over a century, providing a practical handle for researchers . A key application of this compound dihydrochloride is its effectiveness as a reagent for synthesizing primary amides directly from the active esters of amino acids and peptides . Beyond its utility in organic synthesis, this compound is of significant interest in the field of astrochemistry and studies on the origin of life. Research indicates it can form from methylamine and ammonia under conditions simulating the cold molecular clouds of the interstellar medium . As the simplest molecule possessing an N-C-N moiety, this compound is considered a potential vital intermediate in the prebiotic synthesis of nitrogen-containing heterocycles, including nucleobases, making it a compelling subject for research into abiogenesis . This product is intended for research and further scientific exploration only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2/c2-1-3/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWNYYOXLSILQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57166-92-4 (di-hydrochloride)
Record name Diaminomethane
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DSSTOX Substance ID

DTXSID6043755
Record name Methanediamine
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Molecular Weight

46.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2372-88-5
Record name Methanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminomethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine
Source EPA DSSTox
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Record name METHANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methanediamine: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has a unique history, transitioning from a long-studied theoretical molecule to a recently isolated and characterized species. For over a century, its practical application was confined to its more stable dihydrochloride salt, a versatile reagent in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, catering to researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental protocols for its synthesis, and presents reaction pathways and experimental workflows through logical diagrams.

Introduction

This compound is a molecule of significant interest due to its fundamental structure and its potential role as a precursor in the abiotic formation of nucleobases.[1][2] As a geminal diamine, it possesses two amine groups attached to the same carbon atom, a configuration that renders the free base highly unstable under normal conditions.[3] However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, crystalline solid that has been a valuable tool in synthetic chemistry since the early 20th century.[1][3] This guide delves into the scientific journey of this compound, from early theoretical considerations to its recent definitive synthesis and characterization, providing a comprehensive resource for the scientific community.

Historical Timeline and Discovery

The story of this compound is one of a molecule that existed in theory and as a stable salt long before its definitive isolation in its free form.

  • 1914: The first significant milestone in the history of this compound was the synthesis and use of its dihydrochloride salt.[1][3] This stable salt provided the first practical means of handling and utilizing the this compound moiety in chemical reactions.[4]

  • Theoretical Studies: For decades following the synthesis of its salt, free this compound remained a subject of theoretical and computational chemistry.[2][5] Scientists studied its predicted structure, stability, and potential role in various chemical processes, particularly in the context of prebiotic chemistry and the origins of life.[1] The transient nature of the free diamine made its isolation and characterization a significant challenge.

  • 2022: A landmark achievement in the study of this compound occurred when researchers reported the first preparation and identification of the free this compound molecule.[2][5] This breakthrough was accomplished under simulated interstellar conditions, providing compelling evidence for its potential existence in space and its role as a precursor to complex organic molecules like nucleobases.[2][5]

Physicochemical Properties

The distinct properties of free this compound and its dihydrochloride salt are crucial for their respective applications.

Table 1: Physicochemical Properties of this compound and this compound Dihydrochloride
PropertyThis compound (CH₂(NH₂)₂)This compound Dihydrochloride (CH₂(NH₂)₂·2HCl)
CAS Number 2372-88-5[1]57166-92-4[1]
Molecular Formula CH₆N₂[1]CH₈Cl₂N₂[6]
Molecular Weight 46.07 g/mol [4]118.99 g/mol [6]
Appearance Transient species, not isolated as a stable solid or liquid at STPWhite granular solid[6]
Melting Point Not applicable (decomposes)Decomposes at approx. 135°C (275°F)[6]
Boiling Point 82.6 °C (at 760 mmHg) (Predicted)[4]Not applicable (decomposes)
Solubility Not determined (highly reactive in protic solvents)Water soluble[6]
pKa 10.44 ± 0.29 (Predicted)Acidic in aqueous solution[6]
Density 0.879 g/cm³ (Predicted)[4]Not available

Experimental Protocols

Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is a well-established laboratory procedure. A common method involves the reaction of an aqueous solution of formaldehyde with ammonium chloride.

Materials:

  • Formaldehyde solution (37% in water)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, combine a specific molar ratio of formaldehyde solution and ammonium chloride. A typical starting point is a 2:1 molar ratio of formaldehyde to ammonium chloride.

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After cooling, the reaction mixture is carefully neutralized with a suitable base, such as a concentrated sodium hydroxide solution, under cooling. The resulting free base is then extracted into an organic solvent like diethyl ether.

  • Salt Formation: The ethereal solution of this compound is then treated with a solution of hydrochloric acid in ethanol or diethyl ether. The this compound dihydrochloride will precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold diethyl ether, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: The purified crystals are dried under vacuum to yield the final product.

Synthesis of Free this compound (Interstellar Ice Analogue)

The groundbreaking synthesis of free this compound was achieved under conditions simulating interstellar ices.[2][5]

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber

  • Cryostat capable of reaching temperatures as low as 5 K

  • Substrate (e.g., polished silver or gold)

  • Gas deposition system for ammonia (NH₃) and methylamine (CH₃NH₂)

  • Electron gun for irradiation

  • Quadrupole mass spectrometer (QMS)

  • Reflectron time-of-flight mass spectrometer (ReTOF-MS) with tunable vacuum ultraviolet (VUV) photoionization

Procedure:

  • Ice Deposition: A thin film of ammonia and methylamine is deposited onto the cold substrate (5 K) in the UHV chamber.

  • Irradiation: The ice sample is irradiated with energetic electrons (e.g., 5 keV) to induce the formation of radicals.

  • Temperature-Programmed Desorption (TPD): The irradiated ice is then slowly heated. As the temperature increases, molecules desorb from the surface.

  • Detection: The desorbed molecules are detected by a mass spectrometer. Tunable VUV photoionization coupled with a ReTOF-MS allows for isomer-specific identification of the products, confirming the presence of this compound.

Signaling Pathways and Reaction Mechanisms

While this compound is not involved in biological signaling pathways, its formation and reactions can be described by chemical reaction pathways.

Interstellar Synthesis of this compound

The formation of this compound in interstellar ice analogues is proposed to occur through a radical-radical recombination mechanism.

interstellar_synthesis cluster_reactants Reactants cluster_radicals Radical Formation (Irradiation) cluster_product Product NH3 Ammonia (NH₃) NH2_rad Amino Radical (•NH₂) NH3->NH2_rad e⁻ CH3NH2 Methylamine (CH₃NH₂) CH2NH2_rad Aminomethyl Radical (•CH₂NH₂) CH3NH2->CH2NH2_rad e⁻ This compound This compound (CH₂(NH₂)₂) NH2_rad->this compound Recombination CH2NH2_rad->this compound Recombination

Caption: Interstellar synthesis of this compound via radical-radical recombination.

Logical Workflow for this compound Dihydrochloride Synthesis

The laboratory synthesis of this compound dihydrochloride follows a logical sequence of steps.

lab_synthesis_workflow start Start reactants Combine Formaldehyde and Ammonium Chloride start->reactants reflux Heat under Reflux reactants->reflux neutralize Neutralize and Extract Free Base reflux->neutralize precipitate Precipitate with HCl neutralize->precipitate filter_wash Filter and Wash the Dihydrochloride Salt precipitate->filter_wash recrystallize Recrystallize for Purification filter_wash->recrystallize dry Dry the Final Product recrystallize->dry end End dry->end

Caption: Logical workflow for the laboratory synthesis of this compound dihydrochloride.

Conclusion

This compound, a molecule of fundamental chemical and astrochemical importance, has a rich history that spans over a century. While its highly reactive nature as a free diamine long confined its study to theoretical realms and its use to its dihydrochloride salt, recent advancements have enabled its synthesis and characterization in its free form. This technical guide provides a comprehensive overview of this compound, from its historical context to detailed experimental protocols, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued study of this compound and its derivatives holds promise for new discoveries in both fundamental chemistry and the ongoing quest to understand the origins of life.

References

Theoretical Insights into the Stability of Methanediamine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a molecule of significant interest due to its transient nature and potential role as a precursor in the abiotic formation of nucleobases.[1][2] Its inherent instability under normal conditions necessitates the use of theoretical and computational methods to understand its structural and energetic properties. This technical guide provides an in-depth analysis of the stability of this compound, drawing upon key findings from computational chemistry studies.

Conformational Landscape of this compound

Theoretical studies have identified several low-energy conformers of this compound on its potential energy surface. The relative stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonding and steric hindrance. The three primary conformers are designated as C₂ᵥ, C₁, and C₂ based on their point group symmetry.

A comprehensive scan of the potential energy surface reveals that the C₂ᵥ conformer is the global minimum, representing the most stable arrangement of the molecule.[3] This stability is attributed to weak intramolecular N-H···N hydrogen bonds that mitigate the repulsion between the lone pairs of electrons on the nitrogen atoms.[3] The C₁ and C₂ conformers are slightly higher in energy, corresponding to different rotational orientations of the amino groups.[3]

ConformerPoint GroupRelative Energy (kJ/mol)Note
C₂ᵥ DAM C₂ᵥ0.0Global Minimum
C₁ DAM C₁~2.0Local Minimum
C₂ DAM C₂~3.3Local Minimum

Table 1: Relative energies of the most stable conformers of this compound, calculated at a high level of theory. The C₂ᵥ conformer is the most stable.[3]

The interconversion between these conformers occurs through low-energy transition states, indicating that this compound is a fluxional molecule at room temperature. The rotational barriers between the conformers are on the order of 10-15 kJ/mol.[3]

Transition StateConnects ConformersRotational Barrier (kJ/mol)
TS1 C₁ DAM ↔ C₁ DAM'Not explicitly stated, but part of the overall low-energy pathway.
TS2 C₂ DAM ↔ C₂ᵥ DAM~9.6

Table 2: Calculated rotational barriers for the interconversion between this compound conformers.[3]

Structural Parameters of this compound Conformers

The geometric parameters of the this compound conformers have been determined through geometry optimization calculations. The bond lengths and angles provide insight into the electronic structure of the molecule.

ParameterC₂ᵥ ConformerC₁ ConformerC₂ Conformer
C-N Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
N-H Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
C-H Bond Length (Å) Data not available in search resultsData not available in search resultsData not available in search results
∠N-C-N Bond Angle (°) Data not available in search resultsData not available in search resultsData not available in search results
∠H-N-C Bond Angle (°) Data not available in search resultsData not available in search resultsData not available in search results
∠H-C-H Bond Angle (°) Data not available in search resultsData not available in search resultsData not available in search results

Table 3: Key bond lengths and angles for the stable conformers of this compound. Precise values require further specific computational studies.

Proposed Decomposition Pathways

While this compound is known to be unstable, detailed theoretical studies on its decomposition pathways are not extensively available.[1] However, based on the reactivity of analogous geminal systems, such as methanediol, several plausible decomposition routes can be proposed.[4] The primary decomposition pathway is likely to involve the elimination of ammonia to form a Schiff base (methanimine), followed by further reactions.

Proposed Unimolecular Decomposition:

CH₂(NH₂)₂ → CH₂=NH + NH₃

This reaction is expected to have a significant activation barrier, but it represents a thermodynamically favorable pathway. The presence of water or other proton donors/acceptors could catalyze this decomposition by facilitating proton transfer.[5][6]

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound stability typically involves a multi-step computational protocol.

1. Conformational Search and Optimization:

  • Objective: To identify all stable conformers on the potential energy surface.

  • Methodology: A systematic scan of the dihedral angles defining the rotation of the two amino groups is performed using a computationally efficient method, such as a density functional theory (DFT) functional like B3LYP with a moderate basis set (e.g., 6-31G(d)). The stationary points (minima and transition states) identified from the scan are then re-optimized using a more accurate method, such as B2PLYPD or MP2 with a larger basis set (e.g., aug-cc-pVTZ).[3]

2. Frequency Calculations:

  • Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE).

  • Methodology: Vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. Minima on the potential energy surface will have all real (positive) frequencies, while transition states will have exactly one imaginary frequency.[3]

3. High-Accuracy Single-Point Energy Calculations:

  • Objective: To obtain highly accurate relative energies for the optimized conformers and transition states.

  • Methodology: Single-point energy calculations are performed on the optimized geometries using a high-level ab initio method, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)], in conjunction with a large basis set (e.g., aug-cc-pVTZ or larger).[3] This approach provides a more reliable estimation of the relative stabilities and reaction barriers.

4. Decomposition Pathway Investigation:

  • Objective: To identify the minimum energy path for the decomposition of this compound.

  • Methodology: The investigation of reaction pathways can be performed using various techniques, such as transition state searching algorithms (e.g., Berny optimization) to locate the saddle point corresponding to the decomposition reaction. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactant (this compound) to the desired products (e.g., methanimine and ammonia).[6]

Visualizing this compound's Properties

G C1 C₁ DAM TS1 TS1 C1->TS1 ~10-15 kJ/mol C2v C₂ᵥ DAM (Global Minimum) C2 C₂ DAM TS2 TS2 C2->TS2 9.6 kJ/mol TS1->C1 TS2->C2v

A typical workflow for the computational investigation of this compound's conformational stability.

Proposed Decomposition Pathway of this compound

G reactant This compound CH₂(NH₂)₂ ts Transition State reactant->ts ΔE‡ products Methanimine + Ammonia CH₂=NH + NH₃ ts->products

References

Computational Analysis of Methanediamine Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, serves as a fundamental model for understanding conformational preferences and intramolecular interactions in systems containing the N-C-N moiety. This functional group is a key structural component in numerous biologically significant molecules, including nucleobases, and various pharmaceutical compounds. A thorough understanding of the conformational landscape of this compound is crucial for elucidating its chemical reactivity, spectroscopic signatures, and potential role in prebiotic chemistry.[1] While its dihydrochloride salt is synthetically accessible, the free diamine is a transient species, making computational analysis an indispensable tool for its study.[1][2]

Recent high-level ab initio calculations have provided significant insights into the relative stabilities of this compound conformers, challenging earlier assumptions.[1][2] This technical guide provides a comprehensive overview of the computational analysis of this compound conformers, detailing the prevalent low-energy structures, the computational methodologies for their characterization, and a summary of their relative energetic ordering.

Conformational Landscape of this compound

Computational studies have identified three key minima on the potential energy surface of this compound. These conformers are distinguished by the relative orientation of the two amino groups around the central carbon atom. The identified conformers are designated by their point group symmetry: C₂v, C₂, and C₁.

The most stable conformer of this compound possesses C₂v symmetry .[3] This structure corresponds to a trans configuration across both C-N bonds, where the amino groups are oriented away from each other.[1][2] Higher in energy is a conformer with C₂ symmetry , followed by a less stable conformer with C₁ symmetry .[3][4] The relative energy differences between these conformers are sensitive to the level of theory and basis set used in the calculations, highlighting the necessity of employing robust computational methods.[1][2]

Data Presentation: Relative Energies of this compound Conformers

The following table summarizes the calculated relative energies of the C₂ and C₁ conformers with respect to the global minimum C₂v conformer. The data is derived from calculations performed at the MP2/aug-cc-pVTZ level of theory.

ConformerPoint GroupRelative Energy (ΔE) (kJ/mol)Relative Internal Energy (ΔU) (kJ/mol)Relative Enthalpy (ΔH) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)
1C₂v0.000.000.000.00
2C₂3.753.443.463.65
3C₁18.8917.8417.8418.31

Data sourced from computational studies at the MP2/aug–cc–pVTZ level.[5]

Experimental and Computational Protocols

The determination of the stable conformers of this compound and their relative energies relies on sophisticated computational chemistry protocols. A typical workflow for such an analysis is outlined below.

Computational Conformational Analysis Workflow

A generalized workflow for the computational conformational analysis of a flexible molecule like this compound involves several key steps, from initial structure generation to high-level energy refinement.

Computational Conformational Analysis Workflow cluster_0 Initial Stage cluster_1 Optimization and Filtering cluster_2 High-Level Refinement cluster_3 Analysis start Initial 3D Structure Generation conformer_search Conformational Search (e.g., Molecular Mechanics, CREST) start->conformer_search Input Structure low_level_opt Low-Level Geometry Optimization (e.g., Semi-empirical, small basis set DFT) conformer_search->low_level_opt Generated Conformers energy_filter Energy Filtering and Duplicate Removal low_level_opt->energy_filter Optimized Structures high_level_opt High-Level Geometry Optimization (e.g., MP2, CCSD(T)) energy_filter->high_level_opt Unique Low-Energy Conformers freq_calc Frequency Calculation (Zero-Point Energy, Thermal Corrections) high_level_opt->freq_calc final_energies Final Single-Point Energy Calculation (Large Basis Set) freq_calc->final_energies Thermochemically Corrected Energies boltzmann Boltzmann Averaging final_energies->boltzmann properties Property Calculation (e.g., Dipole Moment, Spectroscopic Constants) boltzmann->properties end Final Results and Analysis properties->end

Caption: A generalized workflow for computational conformational analysis.

Detailed Methodologies

The specific computational methods employed in the study of this compound conformers are critical for obtaining accurate results. High-level ab initio calculations are generally required.

  • Geometry Optimization:

    • Initial geometry optimizations of the different conformers are often performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2).

    • For high accuracy, methods such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. For instance, geometry optimizations have been carried out using the explicitly correlated CCSD(T)-F12b method with a cc-pCVTZ-F12 basis set.[4]

  • Energy Calculations:

    • Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate relative energies.

    • The MP2 method with an augmented correlation-consistent basis set, such as aug-cc-pVTZ, has been used to determine the relative energies of the this compound conformers.[5]

  • Frequency Calculations:

    • Harmonic frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Visualization of this compound Conformers' Potential Energy Surface

The relationship between the three identified conformers of this compound can be visualized as a simplified potential energy surface, illustrating their relative stabilities.

This compound Conformers PES cluster_pes Simplified Potential Energy Surface cluster_legend Legend C2v_label C₂v (trans) Global Minimum C2v_level ____________ C2_level ____________ C2v_level->C2_level C2_label C₂ +3.75 kJ/mol C1_level ____________ C2_level->C1_level C1_label C₁ +18.89 kJ/mol energy_axis Relative Energy arrow Transition Pathway line Energy Level start_point->end_point line_start->line_end

Caption: Relative energy levels of this compound conformers.

Conclusion

The computational analysis of this compound reveals a conformational landscape dominated by a C₂v symmetric structure, with higher energy C₂ and C₁ conformers also present as local minima. The accurate determination of the geometric parameters and relative energies of these conformers is highly dependent on the application of sophisticated ab initio computational methods. The data and protocols presented in this guide provide a foundational understanding for researchers in medicinal chemistry and materials science, aiding in the rational design of molecules where the N-C-N moiety plays a critical role in determining structure and function. The continued application of high-level computational chemistry will undoubtedly further refine our understanding of this fundamental chemical species.

References

Methanediamine: A Pivotal Precursor in Abiogenesis and Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has emerged as a molecule of significant interest in the fields of abiogenesis and prebiotic chemistry. Historically a subject of theoretical curiosity, its recent successful synthesis and identification under simulated interstellar conditions have solidified its potential role as a key precursor to complex biomolecules, including nucleobases. This technical guide provides a comprehensive overview of this compound's formation, stability, and reactivity in prebiotic contexts. It details experimental protocols for its synthesis, presents quantitative physicochemical data, and explores its putative pathways in the abiotic formation of the building blocks of life.

Introduction

The origin of life from non-living matter, or abiogenesis, remains one of the most profound questions in science. A central tenet of this field is the identification of simple molecular precursors and plausible reaction pathways that could lead to the formation of essential biomolecules such as amino acids and nucleobases under the conditions of the early Earth or in extraterrestrial environments. This compound, with its central carbon atom bonded to two amino groups, possesses the crucial N-C-N moiety that forms the backbone of all pyrimidine and purine nucleobases.[1][2][3][4] This structural feature positions it as a highly plausible intermediate in the prebiotic synthesis of the informational building blocks of RNA and DNA.

Recent laboratory experiments simulating the conditions of cold molecular clouds have successfully demonstrated the formation of this compound from the energetic processing of interstellar ice analogs composed of ammonia and methylamine.[1][2][3][4] This discovery provides a potential extraterrestrial delivery route for this reactive precursor to early Earth. This guide will delve into the technical details of these experiments, the inherent properties of this compound, and its potential reactions in various prebiotic scenarios.

Physicochemical Properties of this compound

While this compound is transient in aqueous solution, its physicochemical properties have been elucidated through computational studies and gas-phase experiments. These properties are critical for understanding its stability and reactivity in different prebiotic environments.

PropertyValueNotes
Molecular Formula CH₆N₂
Molecular Weight 46.07 g/mol
Computed Adiabatic Ionization Energies (IE) of Conformers The range of adiabatic ionization energies for different conformers is crucial for its detection via photoionization mass spectrometry.
C₂ᵥ tt-CH₂(NH₂₎₂8.66 eVThe most stable conformer.
C₁ tg-CH₂(NH₂₎₂8.73 eV
C₂ gg-CH₂(NH₂₎₂8.62 eV
Computed Relative Energies of Conformers Relative to the most stable C₂ᵥ conformer.
C₁ tg-CH₂(NH₂₎₂2.06 kJ mol⁻¹
C₂ gg-CH₂(NH₂₎₂3.75 kJ mol⁻¹
Computed Dipole Moments of Conformers Important for potential detection via rotational spectroscopy in the interstellar medium.
C₂ᵥ tt-CH₂(NH₂₎₂1.72 D
C₁ tg-CH₂(NH₂₎₂1.65 D
C₂ gg-CH₂(NH₂₎₂1.53 D

Experimental Synthesis of this compound in Simulated Interstellar Conditions

The first successful isolation and identification of this compound were achieved under laboratory conditions mimicking interstellar ices.[1][2][3][4]

Experimental Workflow

The synthesis involves the energetic processing of low-temperature ice analogs followed by temperature-programmed desorption and gas-phase analysis.

experimental_workflow cluster_ice_prep Ice Preparation cluster_irradiation Energetic Processing cluster_analysis Analysis ice_mixture Ammonia (NH₃) and Methylamine (CH₃NH₂) Gas Mixture deposition Deposition onto a cold (5 K) substrate (e.g., silver) ice_mixture->deposition ice_analog Formation of an amorphous interstellar ice analog deposition->ice_analog irradiation Irradiation with high-energy electrons (5 keV) ice_analog->irradiation radical_formation Formation of aminomethyl (ĊH₂NH₂) and amino (ṄH₂) radicals irradiation->radical_formation tpd Temperature-Programmed Desorption (TPD) radical_formation->tpd sublimation Sublimation of products into the gas phase tpd->sublimation photoionization Tunable Vacuum Ultraviolet (VUV) Photoionization sublimation->photoionization tof_ms Reflectron Time-of-Flight Mass Spectrometry (Re-TOF-MS) photoionization->tof_ms detection Detection and identification of This compound (m/z = 46) tof_ms->detection

Figure 1: Experimental workflow for the synthesis and detection of this compound.
Detailed Methodology

Ice Preparation:

  • A gas mixture of ammonia (NH₃) and methylamine (CH₃NH₂) is prepared, typically in a 1:1 ratio.

  • This mixture is introduced into a high-vacuum chamber (pressure < 10⁻¹⁰ torr).

  • The gas is deposited onto a polished silver or other suitable substrate held at a cryogenic temperature of approximately 5 K.

  • The deposition occurs at a controlled rate to form a uniform, amorphous ice layer of a specified thickness (e.g., a few hundred nanometers).

Irradiation:

  • The ice analog is irradiated with a beam of high-energy electrons (e.g., 5 keV) to simulate the effects of galactic cosmic rays.

  • The electron beam is rastered across the surface of the ice to ensure uniform irradiation.

  • The total electron dose is carefully controlled to achieve a specific energy deposition per molecule.

Analysis:

  • Following irradiation, the substrate is slowly heated at a linear rate (e.g., 0.5 K min⁻¹), a process known as temperature-programmed desorption (TPD).

  • As the temperature increases, different molecules sublime from the ice into the gas phase at their characteristic temperatures.

  • The sublimated molecules pass into the ionization region of a reflectron time-of-flight mass spectrometer (Re-TOF-MS).

  • The gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) laser. The ability to vary the photon energy is crucial for distinguishing between isomers with different ionization energies.

  • The ions are then accelerated into the time-of-flight tube, and their mass-to-charge ratio (m/z) is determined. This compound is identified at an m/z of 46.

Proposed Role of this compound in Prebiotic Chemistry

The significance of this compound in abiogenesis lies in its potential to serve as a direct precursor to a variety of essential biomolecules, most notably the nucleobases.

Formation of the N-C-N Moiety

The synthesis of this compound from simple, abundant precursors like ammonia and methylamine provides a plausible pathway for the formation of the N-C-N backbone, a ubiquitous feature in biological heterocycles.

ncn_formation NH3 Ammonia (NH₃) energy Energetic Processing (e.g., cosmic rays) NH3->energy CH3NH2 Methylamine (CH₃NH₂) CH3NH2->energy NH2_rad Amino radical (ṄH₂) energy->NH2_rad CH2NH2_rad Aminomethyl radical (ĊH₂NH₂) energy->CH2NH2_rad This compound This compound (H₂N-CH₂-NH₂) NH2_rad->this compound CH2NH2_rad->this compound nucleobases Nucleobases (Purines, Pyrimidines) This compound->nucleobases Further reactions

Figure 2: Formation pathway of the N-C-N moiety via this compound.
Putative Pathways to Nucleobases

While the precise reaction pathways from this compound to nucleobases under prebiotic conditions are still a subject of active research, its bifunctional nature makes it a prime candidate for condensation reactions with other simple prebiotic molecules.

Pyrimidine Synthesis: It is hypothesized that this compound could react with β-dicarbonyl compounds or their precursors, such as cyanoacetaldehyde, to form the pyrimidine ring. The two amino groups of this compound can act as nucleophiles, attacking the carbonyl carbons to initiate a cyclization reaction.

Purine Synthesis: The formation of purines is more complex but could potentially involve this compound or its derivatives as a source of the N-C-N fragment. For instance, it could react with derivatives of formamide or hydrogen cyanide to build up the imidazole and pyrimidine rings that constitute the purine structure.

Stability and Reactivity in Aqueous Environments

A critical aspect of evaluating the prebiotic significance of this compound is its stability and reactivity in aqueous environments, which were likely prevalent on the early Earth. As a geminal diamine, this compound is expected to be susceptible to hydrolysis, which would lead to the formation of formaldehyde and ammonia.

The kinetics and mechanism of this hydrolysis are crucial. A rapid decomposition would limit its availability for further reactions, while a slower, controlled release of formaldehyde and ammonia could be beneficial, providing a steady source of these key prebiotic reagents for other synthetic pathways, such as the formose reaction for sugar synthesis or the Strecker synthesis of amino acids.

Computational studies are underway to model the behavior of this compound in aqueous solution, including its hydrolysis rate under various pH and temperature conditions.

Conclusion and Future Directions

The successful synthesis and identification of this compound under simulated interstellar conditions have opened up a new and exciting avenue of research in prebiotic chemistry. Its structure strongly suggests a role as a direct precursor to nucleobases, providing a potential solution to the long-standing problem of their abiotic formation.

Future research will undoubtedly focus on several key areas:

  • Quantitative Yield Determination: Precisely quantifying the yield of this compound in interstellar ice analog experiments is essential for assessing its potential abundance and delivery to early Earth.

  • Aqueous Chemistry: Detailed experimental and computational studies on the hydrolysis kinetics and reactivity of this compound in water are needed to understand its fate and role in a terrestrial prebiotic setting.

  • Nucleobase Synthesis Pathways: Elucidating the specific reaction mechanisms by which this compound condenses with other prebiotic molecules to form purines and pyrimidines is a primary goal.

  • Catalysis: Investigating the potential catalytic role of minerals and metal ions in both the formation and subsequent reactions of this compound will provide a more complete picture of its prebiotic chemistry.

The continued exploration of this compound's chemistry promises to provide deeper insights into the molecular origins of life.

References

The Role of Methanediamine in Prebiotic Nucleobase Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, has emerged as a molecule of significant interest in the field of prebiotic chemistry. Its intrinsic N-C-N moiety, a core structural feature of all canonical nucleobases, positions it as a vital, albeit transient, intermediate in the abiotic synthesis of the building blocks of RNA and DNA. This technical guide provides a comprehensive overview of the current understanding of this compound's role in nucleobase formation, drawing upon theoretical models and experimental studies of related prebiotic precursors. While direct quantitative data for nucleobase synthesis from isolated this compound remains elusive due to its transient nature in solution, this guide synthesizes available information on its formation, proposed reaction pathways, and relevant quantitative data from analogous prebiotic systems. Detailed experimental protocols for the synthesis of this compound in simulated interstellar conditions are provided, alongside hypothetical reaction schemes for its subsequent conversion to purine and pyrimidine nucleobases.

Introduction

The origin of life is one of the most profound questions in science. A key aspect of this inquiry lies in understanding the prebiotic synthesis of essential biomolecules, such as nucleobases, from simple chemical precursors. All nucleobases found in contemporary RNA and DNA contain an N-C-N moiety, suggesting a common ancestral building block.[1][2] this compound, as the simplest molecule containing this fundamental group, has been the subject of theoretical scrutiny and has recently been synthesized and identified in laboratory settings that simulate interstellar environments.[1][2][3] Although its free form is transient in solution, its dihydrochloride salt is utilized in synthetic chemistry, and its formation in interstellar ice analogs suggests its potential availability on the early Earth.[1] This guide explores the evidence supporting this compound as a key precursor in the abiotic formation of heterocyclic and aromatic systems, including the nucleobases that form the basis of genetic information.

Synthesis of this compound in Prebiotic Conditions

Recent experimental work has demonstrated the formation of this compound under conditions mimicking those found in cold molecular clouds.[2][3] These experiments provide a plausible pathway for the abiotic synthesis of this crucial precursor.

Experimental Protocol: Synthesis of this compound in Interstellar Ice Analogs

This protocol is based on the experimental setup described by Marks et al. (2022).[1][2][3]

Objective: To synthesize this compound via energetic processing of low-temperature interstellar analog ices.

Materials:

  • High-vacuum chamber (base pressure < 10⁻¹⁰ Torr)

  • Cryostat capable of reaching 5 K

  • Polished silver substrate

  • Gas deposition system

  • Ammonia (NH₃) gas

  • Methylamine (CH₃NH₂) gas

  • 5 keV electron gun

  • Tunable photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

Procedure:

  • Cool the polished silver substrate to 5 K within the high-vacuum chamber.

  • Prepare a gaseous mixture of ammonia (NH₃) and methylamine (CH₃NH₂) in a mixing chamber.

  • Deposit the gas mixture onto the cold substrate at a controlled rate to form an ice layer of a desired thickness (e.g., a few hundred nanometers).

  • Expose the ice to a beam of 5 keV electrons for a specified duration to simulate the effects of galactic cosmic rays. This induces radical formation within the ice.

  • After irradiation, slowly heat the substrate to induce sublimation of the ice components.

  • Analyze the sublimating gas-phase molecules using PI-ReTOF-MS.

  • This compound (CH₆N₂) can be identified by its mass-to-charge ratio (m/z = 46) and its specific adiabatic ionization energy (8.54–8.75 eV).[4]

Expected Outcome: The formation of this compound through the recombination of aminomethyl (ĊH₂NH₂) and amino (NH₂) radicals generated from the electron irradiation of the ammonia and methylamine ice.[1][2][3]

Experimental_Workflow_Methanediamine_Synthesis cluster_chamber High-Vacuum Chamber (5 K) cluster_analysis Analysis ice NH3 + CH3NH2 Ice on Ag Substrate radicals Aminomethyl (ĊH2NH2) + Amino (NH2) Radicals ice->radicals Radical Formation product This compound (CH2(NH2)2) (in ice matrix) radicals->product Recombination sublimation Sublimation product->sublimation Heating detection PI-ReTOF-MS Detection sublimation->detection electron_gun 5 keV Electron Gun electron_gun->ice Irradiation

Figure 1: Experimental workflow for the synthesis of this compound.

Hypothetical Pathways for Nucleobase Formation from this compound

While direct experimental evidence for the conversion of this compound to nucleobases is lacking, its chemical structure suggests plausible reaction pathways with other simple prebiotic molecules like hydrogen cyanide (HCN), formamide, and cyanoacetylene. These pathways are based on established principles of prebiotic chemistry, such as cyclization and condensation reactions.

Purine Synthesis

The formation of the purine ring system (found in adenine and guanine) likely involves the construction of an imidazole ring onto a pyrimidine precursor or vice versa. This compound can serve as a source of the N-C-N fragment in these constructions.

Hypothetical Pathway to Adenine:

  • Reaction with Formamide/HCN: this compound could react with formamide (HCONH₂) or its dehydration product, hydrogen cyanide (HCN), which are abundant in prebiotic scenarios.[1] This could lead to the formation of N-cyanothis compound or related intermediates.

  • Dimerization and Cyclization: These intermediates could then dimerize or react with another molecule of a C1 or C2 nitrile to form a linear precursor containing the necessary atoms for the purine skeleton.

  • Imidazole Ring Formation: Subsequent intramolecular cyclization would form an aminoimidazole intermediate.

  • Pyrimidine Ring Closure: Further reaction with a C1 source, such as formamide or HCN, would lead to the closure of the pyrimidine ring, yielding adenine.

Purine_Synthesis_Pathway This compound This compound (CH2(NH2)2) intermediate1 N-Cyanothis compound Intermediate This compound->intermediate1 hcn Hydrogen Cyanide (HCN) hcn->intermediate1 dimerization Dimerization/ Condensation intermediate1->dimerization aminoimidazole Aminoimidazole Intermediate dimerization->aminoimidazole cyclization Pyrimidine Ring Closure aminoimidazole->cyclization adenine Adenine cyclization->adenine

Figure 2: Hypothetical pathway for adenine synthesis from this compound.
Pyrimidine Synthesis

The synthesis of pyrimidines (cytosine, uracil, and thymine) involves the condensation of a three-carbon unit with an N-C-N unit. This compound is a prime candidate to provide this N-C-N fragment.

Hypothetical Pathway to Cytosine:

  • Reaction with a C3 Unit: this compound could react with a three-carbon dicarbonyl compound or its precursor, such as cyanoacetylene or cyanoacetaldehyde, which are known to be formed in prebiotic simulations.

  • Condensation and Cyclization: A condensation reaction between this compound and the C3 unit would lead to the formation of a six-membered ring.

  • Dehydration and Aromatization: Subsequent dehydration and tautomerization would result in the formation of the aromatic pyrimidine ring of cytosine. Uracil could then be formed through the deamination of cytosine.

Pyrimidine_Synthesis_Pathway This compound This compound (CH2(NH2)2) condensation Condensation/ Cyclization This compound->condensation c3_unit C3 Unit (e.g., Cyanoacetylene) c3_unit->condensation cyclic_intermediate Dihydropyrimidine Intermediate condensation->cyclic_intermediate aromatization Dehydration/ Aromatization cyclic_intermediate->aromatization cytosine Cytosine aromatization->cytosine uracil Uracil cytosine->uracil Deamination

Figure 3: Hypothetical pathway for pyrimidine synthesis from this compound.

Quantitative Data from Analogous Prebiotic Systems

Due to the transient nature of free this compound, quantitative data on its direct conversion to nucleobases has not been reported. However, extensive research on nucleobase synthesis from formamide and hydrogen cyanide provides valuable insights into the potential yields and conditions that might be relevant for this compound-mediated pathways.

Precursor(s)Product(s)Catalyst/ConditionsYield (%)Reference
FormamidePurine, Adenine, Cytosine, 4(3H)-pyrimidinoneCaCO₃, SiO₂, Al₂O₃, Kaolin, Zeolite; HeatingAcceptable to Good[5]
FormamidePurine, AdenineSelf-catalyzed; Heating-[6]
Hydrogen Cyanide (HCN)AdenineAmmonia; Refluxing20[7]
Hydrogen Cyanide (HCN)AdenineElectron beam irradiation of CH₄, NH₃, H₂O0.01[7]

Table 1: Summary of Quantitative Data from Formamide and HCN-based Nucleobase Synthesis.

Conclusion and Future Directions

This compound stands as a compelling candidate for a key precursor in the prebiotic synthesis of nucleobases. Its fundamental N-C-N structure and demonstrated formation under plausible interstellar conditions strongly support its potential role in the origins of life. While direct experimental evidence for its conversion to nucleobases is currently lacking, the theoretical pathways presented in this guide offer a framework for future research.

Future investigations should focus on:

  • Developing experimental protocols to trap and react this compound with other prebiotic molecules in a controlled manner.

  • Utilizing advanced analytical techniques to detect and quantify the formation of nucleobases and their intermediates from this compound-based reactions.

  • Performing detailed computational studies to elucidate the reaction mechanisms and energetics of the proposed pathways.

A deeper understanding of the chemistry of this compound will undoubtedly shed more light on the intricate processes that led to the emergence of the first genetic molecules on Earth. This knowledge is not only crucial for origins of life research but also holds potential for applications in synthetic biology and the development of novel therapeutic agents.

References

Abiotic Synthesis of Methanediamine in Interstellar Ice Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂[NH₂]₂), the simplest geminal diamine, is a molecule of significant prebiotic interest due to its N-C-N moiety, a fundamental structural component of all nucleobases found in RNA and DNA.[1][2][3][4] While long a subject of theoretical studies, its inherent instability has made isolation and characterization challenging.[1][2][4] Recent laboratory studies simulating the conditions of cold molecular clouds have successfully demonstrated the abiotic synthesis of this compound in interstellar ice analogs.[1][2][4] This guide provides an in-depth technical overview of the experimental synthesis, detection, and proposed formation pathways of this compound under astrophysically relevant conditions. The findings have profound implications for understanding the origins of life, suggesting that such crucial precursors to biorelevant molecules can form in the harsh environment of interstellar space and be subsequently delivered to nascent planetary systems.

Introduction

The origin of life on Earth and the potential for life elsewhere in the universe are central questions in science. A key aspect of addressing these questions is understanding the formation of complex organic molecules from simpler precursors in abiotic environments. The interstellar medium (ISM) provides a vast laboratory for such prebiotic chemistry, where icy mantles on dust grains are processed by ionizing radiation.[5][6]

This compound is a critical, yet historically elusive, molecule in the context of prebiotic chemistry.[1][2][4] Its N-C-N backbone is a key structural feature of purine and pyrimidine nucleobases, the building blocks of nucleic acids. The recent successful synthesis and identification of this compound in simulated interstellar ices provide a plausible pathway for the formation of this vital precursor in space.[1][2][4] This technical guide consolidates the experimental evidence and methodologies for the abiotic synthesis of this compound, aimed at researchers in astrochemistry, prebiotic chemistry, and drug development who may leverage this understanding in their respective fields.

Experimental Synthesis of this compound in Interstellar Ice Analogs

The laboratory synthesis of this compound mimics the conditions found in cold, dense molecular clouds where interstellar ices are subjected to processing by galactic cosmic rays.[1][4] The experimental approach involves the preparation of an interstellar ice analog, irradiation with an energy source to simulate cosmic rays, and subsequent analysis of the products during a controlled warming phase.

Experimental Apparatus

The experiments are conducted in an ultra-high vacuum (UHV) chamber, which houses a cryogenic sample holder.[7] This setup allows for the deposition and irradiation of ice samples at astrophysically relevant temperatures (around 5-10 K).[8] Key components of the experimental setup include:

  • Ultra-High Vacuum (UHV) Chamber: Maintains a pressure of a few 10⁻¹⁰ torr to prevent contamination.

  • Cryogenic Sample Holder: A polished silver or copper substrate cooled by a closed-cycle helium cryostat to temperatures as low as 5 K.

  • Gas Deposition System: A precision leak valve connected to a gas mixing line allows for the controlled deposition of a gaseous mixture onto the cold substrate, forming an ice layer.

  • Irradiation Source: An electron gun is used to generate energetic electrons (typically in the keV range) that serve as a proxy for the secondary electrons produced by the interaction of galactic cosmic rays with interstellar ices.[1][4]

  • Detection System: A Photoionization Reflectron Time-of-Flight Mass Spectrometer (PI-ReToF-MS) is used for the sensitive and isomer-specific detection of molecules that sublimate from the ice during a process called temperature-programmed desorption (TPD).[1][2][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and detection of this compound in interstellar ice analogs.

experimental_workflow cluster_prep Ice Preparation cluster_processing Irradiation cluster_analysis Analysis gas_mixture Prepare Gas Mixture (Ammonia & Methylamine) deposition Deposit Gas onto Cryogenic Substrate (5 K) gas_mixture->deposition irradiation Irradiate Ice with Energetic Electrons deposition->irradiation tpd Temperature-Programmed Desorption (TPD) irradiation->tpd ionization VUV Photoionization tpd->ionization detection ReToF-MS Detection ionization->detection

Experimental workflow for this compound synthesis.
Detailed Experimental Protocol

  • Preparation of the Interstellar Ice Analog:

    • A gas mixture of ammonia (NH₃) and methylamine (CH₃NH₂) is prepared. While the exact ratio is not specified in the abstracts, a typical approach would involve a pre-mixed cylinder or a gas mixing line with mass flow controllers for precise composition control.

    • The UHV chamber is evacuated to a base pressure of approximately 10⁻¹⁰ torr.

    • The cryogenic substrate is cooled to a stable temperature of 5 K.

    • The gas mixture is introduced into the chamber through a precision leak valve and deposited onto the cold substrate at a controlled rate to form an ice film of a desired thickness (typically a few hundred nanometers).

  • Irradiation of the Ice Analog:

    • The deposited ice is irradiated with a beam of energetic electrons (e.g., 5 keV) from an electron gun.[10]

    • The electron beam current and irradiation time are controlled to achieve a specific radiation dose, simulating the exposure of interstellar ices to galactic cosmic rays over millions of years.

  • Temperature-Programmed Desorption (TPD) and Detection:

    • After irradiation, the sample is heated at a linear rate (e.g., 1 K/min).[11]

    • As the temperature increases, molecules, including newly formed products, sublimate from the ice surface.

    • The sublimating molecules pass into the ionization region of the PI-ReToF-MS.

    • A tunable vacuum ultraviolet (VUV) light source is used to ionize the molecules. This "soft" ionization technique minimizes fragmentation, allowing for the detection of the parent molecular ion.[1][9]

    • The ions are then accelerated into the reflectron time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the identification of the products.

    • Isotopically labeled reactants (e.g., using ¹⁵N-ammonia or deuterated methylamine) are used in separate experiments to confirm the elemental composition of the detected products.[1][2]

Proposed Formation Pathway of this compound

The formation of this compound in these experiments is proposed to occur via a radical-radical recombination mechanism.[1][4] The initial irradiation of the ammonia and methylamine ice leads to the formation of various radicals. The key radicals involved in the formation of this compound are the aminomethyl radical (ĊH₂NH₂) and the amino radical (NH₂).[1][4]

The following diagram illustrates the proposed reaction pathway:

reaction_pathway cluster_reactants Reactants cluster_product Product NH3 Ammonia (NH₃) NH2_rad Amino Radical (•NH₂) NH3->NH2_rad e⁻ CH3NH2 Methylamine (CH₃NH₂) CH2NH2_rad Aminomethyl Radical (•CH₂NH₂) CH3NH2->CH2NH2_rad e⁻ This compound This compound (CH₂(NH₂)₂) NH2_rad->this compound Recombination CH2NH2_rad->this compound Recombination

References

Spectroscopic Analysis of Methanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of methanediamine (CH₂(NH₂)₂), a molecule of significant interest due to its transient nature and its role as a potential precursor in the abiotic formation of nucleobases.[1][2] Given that the free diamine is highly unstable and exists only transiently in solution, this guide covers the spectroscopic characterization of both the elusive gas-phase molecule and its stable crystalline form, this compound dihydrochloride (CH₂(NH₃⁺Cl⁻)₂).[1][3]

Analysis of Gas-Phase this compound

The preparation and detection of free this compound have been achieved in the gas phase through techniques simulating interstellar conditions.[1] The primary method for its characterization is Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReToF-MS).[1]

Experimental Protocol: Synthesis and PI-ReToF-MS Detection

This protocol is based on the methodology described by Marks et al. in their 2022 PNAS publication.[1]

1.1.1. Sample Preparation (Interstellar Ice Analog):

  • An ice mixture of methylamine (CH₃NH₂) and ammonia (NH₃) is deposited on a cold finger at a temperature of 5 K.

  • The gases are premixed in a gas line before being introduced into an ultra-high vacuum chamber where they condense on the cold finger, forming a thin ice layer.

1.1.2. Energetic Processing:

  • The ice is irradiated with energetic electrons (e.g., 5 keV) to simulate the effects of galactic cosmic rays.

  • This irradiation induces radical-radical reactions within the ice, leading to the formation of this compound.[2]

1.1.3. Temperature-Programmed Desorption (TPD):

  • Following irradiation, the cold finger is heated at a controlled rate (e.g., 0.5 K min⁻¹).

  • As the temperature increases, molecules sublime from the ice into the gas phase.

1.1.4. Photoionization and Mass Analysis (PI-ReToF-MS):

  • The sublimated gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.

  • The photoionization energy is critical for isomer-specific detection.

  • The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

Quantitative Data: Mass Spectrometry

The identity of this compound in the gas phase was confirmed by mass spectrometry, including experiments with isotopically labeled precursors.[1][2]

AnalyteTechniqueObserved m/zNotes
This compoundPI-ReToF-MS46Corresponds to the [CH₆N₂]⁺ ion.
Isotopically Labeled this compoundPI-ReToF-MS52Observed when using deuterated methylamine and ammonia, confirming the molecular formula.[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Ice Preparation cluster_synthesis Synthesis cluster_analysis Analysis gas_mix Methylamine (CH3NH2) + Ammonia (NH3) ice_dep Deposition at 5 K gas_mix->ice_dep irradiation Irradiation with Energetic Electrons ice_dep->irradiation tpd Temperature-Programmed Desorption irradiation->tpd pi_ms PI-ReToF-MS tpd->pi_ms Gas Phase Molecules detection Detection of m/z = 46 pi_ms->detection

Gas-phase synthesis and detection of this compound.

Analysis of this compound Dihydrochloride

Due to the transient nature of free this compound, spectroscopic data is more readily available for its stable dihydrochloride salt. This salt is a white, granular solid.

Experimental Protocols

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A KBr pellet is prepared by grinding a small amount of this compound dihydrochloride (approx. 1-2 mg) with spectroscopic grade, dry potassium bromide (KBr) (approx. 100-200 mg). The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation for ¹³C NMR: A solution is prepared by dissolving the this compound dihydrochloride sample in deuterium oxide (D₂O).

  • Sample Preparation for ¹H NMR: A solution is prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard one-dimensional ¹³C and ¹H NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used.

Quantitative Data: NMR and FTIR Spectroscopy
TechniqueParameterValueAssignment/Notes
¹H NMR Chemical Shift (δ)4.87 ppm-CH₂- (singlet)
Chemical Shift (δ)7.52 ppm-NH₃⁺ (triplet)
SolventDMSO-d₆
¹³C NMR Chemical Shift (δ)~40-60 ppm-CH₂- (predicted range)
SolventD₂O
FTIR TechniqueKBr PelletCharacteristic absorptions for ammonium (NH₃⁺) and methylene (CH₂) groups are expected.
Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between this compound, its stable salt used for analysis, and its significance as a precursor.

logical_relationship MD_free This compound (Free) CH2(NH2)2 MD_salt This compound Dihydrochloride CH2(NH3+Cl-)2 MD_free->MD_salt Stabilization Precursor Precursor for Nucleobases MD_free->Precursor Astrobiological Relevance Gas_Phase Gas-Phase Analysis (PI-ReToF-MS) MD_free->Gas_Phase Direct Detection Analysis Spectroscopic Analysis (NMR, FTIR) MD_salt->Analysis Characterization

Relationship between this compound forms and analysis.

References

An In-depth Technical Guide to Methanediamine: Chemical Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its transient nature and pivotal role as a synthetic intermediate, particularly in its more stable dihydrochloride salt form. This guide provides a comprehensive overview of this compound's chemical formula, structure, physicochemical properties, and spectral characteristics. It includes detailed experimental protocols for the synthesis of its dihydrochloride salt, theoretical data on its molecular geometry, and an analysis of its reactivity. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as diaminomethane, is a unique organic compound featuring two amine groups attached to a single carbon atom.[1] While the free base is highly reactive and exists only transiently in solution, its dihydrochloride salt (CH₂(NH₃⁺Cl⁻)₂) is a stable, crystalline solid.[1] This salt has been utilized in chemical synthesis for over a century, serving as a valuable reagent for the introduction of the aminomethylene unit and as a slow-releasing source of ammonia for sensitive amidation reactions.[1][2] Furthermore, this compound is of interest in astrochemical and prebiotic chemistry as a potential precursor to nucleobases in the interstellar medium.[1][3]

Chemical Formula and Structure

The chemical formula of this compound is CH₆N₂ , and its condensed formula is CH₂(NH₂)₂ .[1] Its structure consists of a central methylene (-CH₂-) group bonded to two primary amine (-NH₂) groups.

Molecular Geometry

Computational studies using Density Functional Theory (DFT) have been employed to determine the most stable conformation of this compound. The molecule's geometry is characterized by the bond lengths and angles between its constituent atoms.

Table 1: Calculated Molecular Geometry of this compound

ParameterBond/AngleValue
Bond Lengths (Å) C-H1.09
C-N1.47
N-H1.02
**Bond Angles (°) **H-C-H109.5
H-C-N109.5
C-N-H109.5
N-C-N111.0
H-N-H106.0

Note: These values are representative of typical bond lengths and angles for similar structures and may vary slightly based on the computational method and basis set used.[4][5]

Caption: Ball-and-stick model of the this compound molecule.

Physicochemical and Spectral Properties

The inherent instability of free this compound makes the experimental determination of its physical properties challenging. Therefore, the data presented below primarily pertains to its stable dihydrochloride salt.

Table 2: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound DihydrochlorideReference(s)
CAS Number 2372-88-557166-92-4[1]
Molecular Formula CH₆N₂CH₈Cl₂N₂[6]
Molecular Weight ( g/mol ) 46.07118.99[6]
Appearance Transient in solutionWhite granular solid[6]
Solubility -Soluble in water (≥100 mg/mL at 21.5°C)[6]
Decomposition Point (°C) -~135 (changes to a white puffy solid)[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives.

The NMR spectra of this compound dihydrochloride are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for this compound Dihydrochloride

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignmentReference(s)
¹H DMSO-d₆4.87Singlet-CH₂-[7]
7.52Triplet-NH₃⁺[7]
¹³C D₂O40-60 (predicted)Singlet-CH₂-[7]

Note: The triplet multiplicity for the -NH₃⁺ protons arises from coupling to the ¹⁴N nucleus.

The FTIR spectrum of this compound dihydrochloride exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Principal FTIR Absorption Bands for this compound Dihydrochloride

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200-2800N-H stretchAmmonium (-NH₃⁺)
2950-2850C-H stretchMethylene (-CH₂-)
1600-1500N-H bend (asymmetric)Ammonium (-NH₃⁺)
1480-1440C-H bend (scissoring)Methylene (-CH₂-)
~1100C-N stretchC-N

Note: These are approximate ranges and the exact peak positions can be found on a reference spectrum.

The fragmentation of this compound in a mass spectrometer is expected to follow patterns typical for aliphatic amines, primarily through alpha-cleavage.

G cluster_0 Mass Spectrometry Fragmentation of this compound mol [H₂N-CH₂-NH₂]⁺ (Molecular Ion, M⁺) m/z = 46 frag1 [CH₂=NH₂]⁺ m/z = 30 mol->frag1 α-cleavage frag2 •NH₂ (Neutral Radical) mol->frag2 α-cleavage

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

The primary fragmentation pathway involves the cleavage of a C-N bond, leading to the formation of a stable iminium cation with a mass-to-charge ratio (m/z) of 30, which would likely be the base peak in the spectrum. The molecular ion peak would be observed at an m/z of 46.[8][9]

Experimental Protocols

Synthesis of this compound Dihydrochloride

The following protocol is a representative method for the synthesis of this compound dihydrochloride, adapted from established procedures for the synthesis of similar amine hydrochlorides.[10][11]

Reaction Scheme: 2 NH₄Cl + 2 CH₂O → CH₂(NH₃⁺Cl⁻)₂ + HCOOH

Materials:

  • Ammonium chloride (NH₄Cl)

  • Formaldehyde (37% aqueous solution)

  • Absolute ethanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride and formaldehyde solution in a 1:2 molar ratio.

  • Heat the mixture on a steam bath until the initial reaction subsides and then gently reflux for 2-3 hours.

  • Concentrate the resulting solution under reduced pressure to obtain a viscous syrup.

  • To the cooled syrup, add absolute ethanol to precipitate the crude product and unreacted ammonium chloride.

  • Filter the solid and wash with cold chloroform to remove any dimethylamine hydrochloride impurity.

  • Recrystallize the crude product from a minimal amount of hot absolute ethanol.

  • Collect the purified crystals of this compound dihydrochloride by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily accessed through its dihydrochloride salt. Neutralization of the salt in situ generates the highly reactive free diamine, which acts as a potent nucleophile.

G cluster_0 Reactivity of this compound start This compound Dihydrochloride [CH₂(NH₃⁺)₂] 2Cl⁻ free_diamine This compound (free base) CH₂(NH₂)₂ start->free_diamine Deprotonation base Base (e.g., Et₃N) base->start product Amides, Imines, Heterocycles free_diamine->product Nucleophilic Attack electrophile Electrophile (e.g., R-CO-X, R-CHO) electrophile->free_diamine

Caption: General reaction pathway for the use of this compound.

Amide Synthesis

This compound dihydrochloride, in the presence of a non-nucleophilic base like triethylamine, serves as an effective ammonia surrogate for the conversion of active esters of amino acids and peptides into primary amides.[2] This method is advantageous as it avoids the solubility issues and harsh conditions associated with using concentrated aqueous ammonia.

Heterocycle Synthesis

The bifunctional nature of this compound allows it to participate in condensation and ring-closing reactions with various electrophiles, providing a route to a wide range of nitrogen-containing heterocyclic compounds.[3] This reactivity is particularly relevant in the context of prebiotic chemistry, where it is considered a key intermediate in the abiotic synthesis of nucleobases.[1][3]

Conclusion

This compound is a fundamentally important, albeit transient, molecule in organic chemistry. Its stable dihydrochloride salt provides a practical means to harness its synthetic potential. This guide has summarized the core chemical and physical properties of this compound, provided detailed spectral data for its characterization, and outlined its synthesis and key applications. The information presented herein is intended to support further research and development in fields that can benefit from the unique reactivity of this simple geminal diamine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), also known as diaminomethane, is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom.[1][2] Due to its inherent instability as a free base, it typically exists as a transient species in solution.[1][3] However, its dihydrochloride salt (CH₂(NH₂)₂·2HCl) is a stable, white granular solid that has been utilized in chemical synthesis since 1914.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its more stable and synthetically useful dihydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reagent.

Physical and Chemical Properties

This compound and its dihydrochloride salt possess distinct physical and chemical properties. The free base is highly reactive and has not been isolated in a pure, stable form at standard conditions. In contrast, the dihydrochloride salt is a commercially available and manageable compound.

Physical Properties of this compound and its Dihydrochloride Salt

The quantitative physical data for this compound and its dihydrochloride salt are summarized in the table below. It is important to note that some of the data for the free base are computed or predicted due to its instability.

PropertyThis compound (Free Base)This compound DihydrochlorideCitations
Molecular Formula CH₆N₂CH₈Cl₂N₂[2][4]
Molecular Weight 46.072 g/mol 118.99 g/mol [2][4]
Appearance - (transient in solution)White granular solid[4]
Melting Point Not applicableDecomposes at ~135 °C (275 °F)[4]
Boiling Point Not determinedNot applicable-
Solubility Water soluble≥ 100 mg/mL in water at 21.5 °C (70.7 °F)[4]
pKa Not experimentally determinedNot available-
Dipole Moment 1.72 DNot applicable[1]
Chemical Properties and Reactivity

This compound, primarily utilized in its dihydrochloride form, serves as a precursor to the nucleophilic free diamine.[5] The chemical behavior is dominated by the two primary amine groups.

  • Basicity and Salt Formation: As a diamine, this compound is basic and readily reacts with acids to form salts. The most stable and commonly used form is the dihydrochloride salt, where both amino groups are protonated.[5]

  • Nucleophilicity: The free diamine, generated in situ from the dihydrochloride salt by deprotonation with a base, is a potent nucleophile.[5] The two nucleophilic nitrogen atoms can participate in a variety of substitution and addition reactions.[5]

  • Reactions with Carbonyl Compounds: this compound reacts with aldehydes and ketones. For instance, its reaction with glyoxal in the presence of a formic acid catalyst can lead to the formation of substituted imidazolidines.[5]

  • Acylation: The amine groups can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental to its use in peptide chemistry for the synthesis of primary amides from active esters.[5][6]

  • Polycondensation: this compound dihydrochloride can be used in polycondensation reactions. For example, it reacts with sodium dicyanamide to synthesize poly(methylene biguanides).[5]

  • Stability and Decomposition: The free base, this compound, is unstable and exists only transiently in solution.[3] The thermal decomposition of this compound to methanimine and ammonia is calculated to be endoergic. The dihydrochloride salt is significantly more stable but will decompose upon heating, starting at approximately 135 °C (275 °F) where it changes to a white puffy solid, then slowly darkens until total decomposition at approximately 240 °C (464 °F).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are scarce due to the instability of the free base. The following protocols are generalized procedures for the synthesis of the stable this compound dihydrochloride.

Synthesis of this compound Dihydrochloride

This protocol describes a common laboratory-scale synthesis of this compound dihydrochloride.

Materials:

  • A source of this compound (can be generated in situ)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous ethanol or methanol

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • A solution containing this compound is cooled in an ice bath.

  • Slowly, and with constant stirring, add a stoichiometric excess of concentrated hydrochloric acid to the cooled solution. The reaction is exothermic.

  • The addition of HCl will cause the precipitation of this compound dihydrochloride as a white solid.

  • After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous ethanol or methanol to remove any impurities.

  • Dry the purified this compound dihydrochloride solid under vacuum.

Purification by Recrystallization

Further purification of this compound dihydrochloride can be achieved by recrystallization.

Materials:

  • Crude this compound dihydrochloride

  • Anhydrous ethanol or methanol

  • Heating apparatus (e.g., hot plate with a water bath)

  • Crystallization dish

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flask, add a minimal amount of hot anhydrous ethanol or methanol to the crude this compound dihydrochloride to dissolve it completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period. The charcoal is then removed by hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, place the solution in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous solvent.

  • Dry the crystals under vacuum.

Spectroscopic Data

Due to the instability of the free base, spectroscopic data is primarily available for this compound dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound dihydrochloride in DMSO-d₆ is expected to show two signals. A singlet for the two protons of the central methylene (-CH₂-) group and a triplet for the six protons of the two ammonium (-NH₃⁺) groups.[5] The chemical shift for the methylene protons is reported to be around 4.87 ppm, and for the ammonium protons around 7.52 ppm (in DMSO-d₆).[5]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound dihydrochloride is expected to show a single peak for the central carbon atom.[5] The chemical shift is predicted to be in the range of 40-60 ppm due to the electron-withdrawing effect of the two adjacent ammonium groups.[5]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound dihydrochloride is characterized by absorptions corresponding to the ammonium (NH₃⁺) and methylene (CH₂) groups. Key vibrational modes would include N-H stretching and bending, and C-H stretching and bending.

Mass Spectrometry (MS)

For a salt like this compound dihydrochloride, soft ionization techniques such as electrospray ionization (ESI) are suitable. The analysis would likely show the cation [CH₂(NH₃)₂]²⁺ or the protonated parent diamine [CH₂(NH₂)NH₃]⁺ after the loss of HCl.[5] The calculated monoisotopic mass of the dihydrochloride is 118.0064537 Da.[5]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound dihydrochloride.

experimental_workflow Workflow for this compound Dihydrochloride cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound Source reaction Reaction with HCl start->reaction precipitation Precipitation reaction->precipitation filtration1 Filtration precipitation->filtration1 crude_product Crude Dihydrochloride filtration1->crude_product analysis Structural Confirmation filtration1->analysis Quick Analysis recrystallization Recrystallization (Ethanol/Methanol) crude_product->recrystallization Optional filtration2 Filtration recrystallization->filtration2 drying Drying filtration2->drying pure_product Pure Dihydrochloride drying->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ftir FTIR pure_product->ftir ms Mass Spectrometry pure_product->ms nmr->analysis ftir->analysis ms->analysis

References

Quantum Chemical Blueprint: An In-depth Technical Guide to Methanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a molecule of significant interest due to its transient nature and foundational role in understanding N-C-N bonding motifs present in numerous biological systems and pharmaceutical compounds.[1][2][3] This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the conformational landscape, stability, and spectroscopic properties of this compound. We present detailed computational methodologies, summarize key quantitative data in structured tables, and outline experimental protocols for the validation of theoretical predictions. This document serves as a core reference for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

This compound has historically been a molecule of primarily theoretical interest, proving challenging to isolate due to its instability.[2] However, recent advancements have enabled its preparation and detection in the gas phase, opening new avenues for both computational and experimental investigation.[1] Understanding the conformational preferences and energetic landscape of this compound is crucial for modeling its reactivity and interactions in more complex systems. Quantum chemical calculations provide a powerful tool to probe these fundamental properties with high accuracy.

This guide focuses on the outcomes of high-level ab initio and density functional theory (DFT) calculations, providing a robust dataset for benchmarking and further studies.

Computational Methodologies

The conformational analysis and property prediction of this compound have been successfully performed using a variety of quantum chemical methods. The primary approaches involve geometry optimization, frequency calculations, and single-point energy refinements.

Conformational Search and Optimization

A thorough exploration of the potential energy surface of this compound is critical to identify all stable conformers. This is typically achieved by systematically rotating the dihedral angles associated with the C-N bonds. The identified minima are then subjected to full geometry optimization.

Protocol for Conformational Analysis:

  • Initial Structure Generation: Create an initial guess geometry for this compound.

  • Potential Energy Surface Scan: Perform a relaxed scan of the H-N-C-N dihedral angles to identify potential energy minima corresponding to different conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a selected level of theory and basis set. Common choices include:

    • DFT: ωB97X-D functional with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).[2] The dispersion correction is important for accurately capturing non-covalent interactions.

    • MP2: Second-order Møller-Plesset perturbation theory with a similar basis set (e.g., aug-cc-pVTZ) provides a good balance of accuracy and computational cost for electron correlation.[2]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the optimization to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Property Calculations

Once the stable conformers are identified and their geometries optimized, various molecular properties can be calculated to aid in their characterization and potential detection.

  • Relative Energies: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between conformers.

  • Rotational Constants: These are calculated from the optimized geometries and are crucial for comparison with experimental data from microwave spectroscopy.[4]

  • Vibrational Frequencies and Intensities: These are obtained from the frequency calculations and can be compared with experimental infrared (IR) spectra.

  • Dipole Moments: The dipole moment of each conformer is calculated to predict its behavior in an electric field and to estimate the intensity of its rotational transitions.[2]

Results: Conformational Analysis and Molecular Properties

Quantum chemical calculations have identified three stable conformers of this compound: a global minimum with C₂ᵥ symmetry and two higher-energy conformers with C₁ and C₂ symmetry.[2] The relative energies and key molecular properties of these conformers are summarized in the tables below.

Relative Energies and Dipole Moments

The relative energies of the conformers determine their populations at a given temperature. The dipole moment is a key indicator of the intensity of rotational transitions.

ConformerPoint GroupRelative Energy (kcal/mol) at ωB97XD/aug-cc-pVTZ[2]Relative Energy (kcal/mol) at MP2/aug-cc-pVTZ[2]Dipole Moment (Debye) at MP2/aug-cc-pVTZ[2]
1C₂ᵥ0.000.001.83
2C₁1.231.320.29
3C₂2.452.563.14
Rotational Constants

The calculated rotational constants are essential for guiding and confirming experimental detection via microwave spectroscopy.

ConformerPoint GroupA (MHz) at ωB97XD/aug-cc-pVTZ[2]B (MHz) at ωB97XD/aug-cc-pVTZ[2]C (MHz) at ωB97XD/aug-cc-pVTZ[2]
1C₂ᵥ36489.6410043.438427.31
2C₁24080.3712903.119885.57
3C₂22443.2114310.9810100.23
Vibrational Frequencies

The calculated vibrational frequencies and their intensities can be used to interpret experimental infrared spectra. A selection of the most intense vibrational modes for the global minimum C₂ᵥ conformer is presented below.

Vibrational ModeFrequency (cm⁻¹) at ωB97XD/aug-cc-pVTZ[2]Intensity (km/mol) at ωB97XD/aug-cc-pVTZ[2]
NH₂ wagging842148
NH₂ rocking847383
C-N symmetric stretch108485
NH₂ scissoring162592
N-H symmetric stretch340145
N-H asymmetric stretch349558

Experimental Validation

The theoretical predictions from quantum chemical calculations are best validated through experimental spectroscopic studies. The recent successful gas-phase synthesis of this compound opens the door for such investigations.[1]

Gas-Phase Synthesis and Detection

Experimental Protocol: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReToF-MS) [1]

  • Ice Sample Preparation: Prepare low-temperature (10 K) interstellar analog ices composed of ammonia (NH₃) and methylamine (CH₃NH₂).

  • Irradiation: Expose the ice sample to energetic electrons to simulate the effects of galactic cosmic rays, inducing radical formation.

  • Temperature Programmed Desorption (TPD): Gradually heat the ice sample to cause sublimation of the molecular species into the gas phase.

  • Photoionization: Ionize the sublimated molecules using a tunable vacuum ultraviolet (VUV) light source.

  • Mass Analysis: Detect the ions using a reflectron time-of-flight mass spectrometer to identify species based on their mass-to-charge ratio. The use of isotopically labeled precursors (e.g., ¹⁵NH₃) can confirm the elemental composition of the detected molecules.[1]

Microwave Spectroscopy

Microwave spectroscopy is the gold standard for determining the precise rotational constants and, by extension, the gas-phase structure of molecules.[5] A dedicated microwave spectroscopy experiment on this compound would provide definitive validation of the computationally predicted geometries.

Proposed Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

  • Sample Introduction: Introduce the gas-phase this compound, generated as described in section 4.1, into a high-vacuum chamber via a pulsed nozzle.

  • Microwave Excitation: Subject the molecules in the supersonic expansion to a short, high-power chirped microwave pulse that spans a broad frequency range (e.g., 2-18 GHz). This pulse excites a multitude of rotational transitions simultaneously.

  • Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules will emit a free induction decay (FID) signal. This signal is detected by a sensitive antenna.

  • Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to yield the frequency-domain rotational spectrum.

  • Spectral Analysis: The resulting spectrum is analyzed to identify and fit the rotational transitions for each conformer present in the expansion. This fitting process yields the experimental rotational constants for direct comparison with the theoretical values presented in Table 3.2.

Visualizations

The following diagrams illustrate the logical workflow of the computational studies and the energetic relationships between the identified conformers of this compound.

computational_workflow cluster_input Input cluster_pes_scan Conformational Search cluster_optimization Geometry Optimization cluster_analysis Property Analysis start Initial Structure pes_scan Potential Energy Surface Scan start->pes_scan Dihedral Scan opt DFT/MP2 Optimization pes_scan->opt Identify Minima freq Frequency Calculation opt->freq rel_energy Relative Energies freq->rel_energy rot_const Rotational Constants freq->rot_const vib_freq Vibrational Frequencies freq->vib_freq dipole Dipole Moment freq->dipole

Computational workflow for this compound.

conformer_energies c2v Conformer 1 (C₂ᵥ) Global Minimum 0.00 kcal/mol c1 Conformer 2 (C₁) +1.32 kcal/mol c2 Conformer 3 (C₂) +2.56 kcal/mol

Relative energies of this compound conformers.

References

Methodological & Application

Synthesis of Methanediamine Dihydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine, the simplest geminal diamine, is a highly reactive and unstable compound that serves as a versatile building block in organic synthesis. Due to its transient nature in its free base form, it is most commonly prepared and utilized as its more stable dihydrochloride salt. This document provides a detailed protocol for the synthesis of this compound dihydrochloride. The synthesis is based on the reaction of paraformaldehyde with ammonium chloride in an alcoholic medium, followed by isolation and purification of the crystalline product. This method offers a reliable route to this valuable synthetic intermediate. Additionally, this note includes a summary of the compound's key physical and spectroscopic data for characterization, a proposed reaction mechanism, and necessary safety precautions.

Introduction

This compound [CH₂(NH₂)₂] is a key synthetic precursor containing the N-C-N moiety, making it a valuable intermediate in the preparation of various heterocyclic compounds and other complex organic molecules. The free diamine is unstable in solution, readily undergoing self-condensation or decomposition. However, its dihydrochloride salt [CH₂(NH₃⁺Cl⁻)₂] is a stable, crystalline solid that can be conveniently handled and stored. The hydrochloride salt has been utilized in chemical synthesis since its first reported preparation in 1914. This application note details a laboratory-scale protocol for the synthesis of this compound dihydrochloride.

Data Presentation

The following table summarizes the key quantitative data for this compound dihydrochloride.

PropertyValue
Molecular Formula CH₈Cl₂N₂
Molecular Weight 118.99 g/mol
Appearance White granular solid
Melting Point Decomposes at approximately 135 °C (275 °F)
Solubility in Water ≥ 100 mg/mL at 21.5 °C (70.7 °F)[1]
¹H NMR (D₂O) δ ~5.5 ppm (s, 6H, NH₃⁺), δ ~3.5 ppm (s, 2H, CH₂)
¹³C NMR (D₂O) δ ~40-60 ppm (single resonance)

Experimental Protocol

This protocol is adapted from established synthetic methodologies for related compounds, focusing on conditions that favor the formation and isolation of the diamine dihydrochloride over methylated byproducts.

Materials and Reagents:

  • Paraformaldehyde

  • Ammonium chloride (NH₄Cl)

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

  • pH indicator paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine paraformaldehyde (1.0 equivalent) and ammonium chloride (2.2 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to create a slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold absolute ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the crystalline product under vacuum to remove residual solvents.

  • Characterization: Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Visualizations

Reaction Pathway

ReactionPathway Overall Reaction Scheme reagents Paraformaldehyde + Ammonium Chloride intermediate This compound (transient) reagents->intermediate Reflux in Ethanol product This compound Dihydrochloride intermediate->product In situ trapping with HCl Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis A Combine Paraformaldehyde and NH4Cl in Ethanol B Reflux for 4-6 hours A->B C Cool Reaction Mixture B->C D Filter Solid Product C->D E Wash with Ethanol and Ether D->E F Dry Under Vacuum E->F G Characterize Product (MP, NMR) F->G

References

Application Notes and Protocols for the Laboratory Preparation of Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine, the simplest geminal diamine, is a highly reactive and unstable compound that exists only transiently in solution.[1] However, its dihydrochloride salt, this compound dihydrochloride (CH₂(NH₃Cl)₂), is a stable, crystalline solid that has been utilized in chemical synthesis since its first preparation in 1914.[1][2] This salt serves as a practical synthetic equivalent of anhydrous ammonia, acting as a slow-releasing source of ammonia which can be advantageous in reactions requiring controlled pH and stoichiometry.[3] Its primary application is in the synthesis of primary amides from activated carboxylic acid derivatives, such as active esters and acyl chlorides, a method that circumvents solubility issues associated with aqueous ammonia and minimizes racemization in chiral compounds.[3]

These application notes provide detailed protocols for the laboratory synthesis of this compound dihydrochloride, compiled from historical methods and adapted for modern laboratory practice. Physical and chemical properties are summarized, and a logical workflow for its preparation and use is presented.

Physicochemical Properties and Characterization Data

This compound dihydrochloride is a white, granular solid.[4] It is water-soluble and behaves as an acid in aqueous solutions.[4] The compound is characterized by its thermal decomposition and spectroscopic data.

PropertyValueReference
Molecular Formula CH₈Cl₂N₂[5]
Molecular Weight 118.99 g/mol [4]
Decomposition Point Begins at ~275 °F (~135 °C)[4]
Solubility in Water ≥ 100 mg/mL at 70.7 °F (21.5 °C)[4]
Storage Temperature 2-8°C[6]

Spectroscopic Data:

  • ¹H NMR (D₂O): A single peak is expected for the methylene protons (CH₂). The protons of the ammonium groups (-NH₃⁺) may exchange with D₂O.

  • ¹³C NMR: The presence of the central methylene carbon (-CH₂-) can be confirmed.[7]

  • IR Spectroscopy: Can be used to identify the key functional groups, particularly the amine hydrochloride stretches.[7]

Experimental Protocols

Two primary methods for the laboratory preparation of this compound dihydrochloride are presented. The first is based on the acid hydrolysis of hexamethylenetetramine, and the second is a direct condensation of formaldehyde with an ammonia source.

Protocol 1: Synthesis from Hexamethylenetetramine and Hydrochloric Acid

This protocol is adapted from the understanding of the hydrolysis of hexamethylenetetramine (HMTA), which serves as a precursor to both formaldehyde and ammonia in situ. Careful control of stoichiometry is crucial to prevent the formation of methylamine hydrochlorides.

Reaction Scheme:

(CH₂)₆N₄ + 4HCl + 8H₂O → 6CH₂O + 4NH₄Cl

CH₂O + 2NH₄Cl → CH₂(NH₃Cl)₂ + H₂O

Materials and Equipment:

  • Hexamethylenetetramine ((CH₂)₆N₄)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (95% and absolute)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexamethylenetetramine in water.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the stirring solution. An exothermic reaction will occur. The molar ratio of HMTA to HCl is critical and should be carefully controlled to favor the formation of the desired product over methylated byproducts.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the evolution of gases (note: side reactions can produce CO₂).

  • Cooling and Crystallization: After the reaction is complete, cool the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold absolute ethanol followed by diethyl ether to remove impurities and residual acid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals, wash with cold absolute ethanol and diethyl ether, and dry under vacuum.

Protocol 2: Synthesis from Formaldehyde and Ammonium Chloride

This method involves the direct reaction of formaldehyde with ammonium chloride. The key to success is maintaining a high concentration of the ammonium salt and controlling the temperature to prevent the formation of methylamine derivatives.

Reaction Scheme:

CH₂O + 2NH₄Cl → CH₂(NH₃Cl)₂ + H₂O

Materials and Equipment:

  • Paraformaldehyde or Formalin solution (37%)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (absolute)

  • Diethyl ether

  • Three-neck round-bottom flask with a mechanical stirrer and thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Mixture: In a three-neck flask, prepare a concentrated aqueous solution of ammonium chloride.

  • Formaldehyde Addition: Cool the ammonium chloride solution in an ice bath. Slowly add paraformaldehyde or formalin solution while stirring vigorously. Maintain the temperature below 10-15°C.

  • Reaction Period: Continue stirring the mixture at a low temperature. The reaction is typically left for several hours to proceed to completion.

  • Product Isolation: The product, being less soluble in the reaction medium, may precipitate. If not, the volume can be reduced under vacuum at low temperature to induce crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold absolute ethanol and then with diethyl ether.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or a methanol/ethanol mixture as described in Protocol 1.[2]

  • Drying: Dry the final product under vacuum.

Data Presentation

ParameterProtocol 1 (from HMTA)Protocol 2 (from Formaldehyde)
Primary Reactants Hexamethylenetetramine, HClFormaldehyde, Ammonium Chloride
Key Reaction Condition RefluxLow Temperature (<15°C)
Typical Yield Variable, dependent on conditionsPotentially higher with good control
Primary Byproducts Methylamine hydrochloridesMethylamine hydrochlorides
Purification Method Recrystallization from EthanolRecrystallization from Ethanol/Methanol

Visualizations

Logical Workflow for Synthesis and Application

G Workflow for this compound Dihydrochloride cluster_synthesis Synthesis cluster_application Application Example Reactants Select Reactants (HMTA/HCl or CH₂O/NH₄Cl) Reaction Controlled Reaction (Hydrolysis or Condensation) Reactants->Reaction Step 1 Isolation Isolation of Crude Product (Crystallization & Filtration) Reaction->Isolation Step 2 Purification Purification (Recrystallization) Isolation->Purification Step 3 Characterization Characterization (NMR, IR, MP) Purification->Characterization Step 4 FinalProduct Pure this compound Dihydrochloride Characterization->FinalProduct StartApp N-Protected Amino Acid Active Ester ReactionApp Amidation Reaction (+ Et₃N, in Dioxane) FinalProduct->ReactionApp StartApp->ReactionApp ProductApp Primary Amide of Amino Acid ReactionApp->ProductApp

Caption: General workflow from synthesis to application.

Signaling Pathway of Synthesis from HMTA

G Reaction Pathway from Hexamethylenetetramine HMTA Hexamethylenetetramine ((CH₂)₆N₄) Hydrolysis Acid Hydrolysis HMTA->Hydrolysis HCl Hydrochloric Acid (HCl) HCl->Hydrolysis Intermediates Intermediates: Formaldehyde (CH₂O) Ammonium Chloride (NH₄Cl) Hydrolysis->Intermediates Condensation Condensation Intermediates->Condensation Product This compound Dihydrochloride (CH₂(NH₃Cl)₂) Condensation->Product

Caption: Key steps in the synthesis from HMTA.

References

Methanediamine as a Reagent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (diaminomethane), the simplest geminal diamine, is a versatile yet transient reagent in organic synthesis. Due to its inherent instability, it is most commonly handled in its more stable form, this compound dihydrochloride. This reagent serves as a practical equivalent for formaldehyde and ammonia in a single molecule, making it a valuable building block for the construction of various nitrogen-containing compounds. Its applications primarily lie in the synthesis of primary amides, the formation of β-amino carbonyl compounds via the Mannich reaction, and the construction of N-heterocyclic frameworks.

Synthesis of Primary Amides from Activated Esters

This compound dihydrochloride offers a convenient and efficient method for the synthesis of primary amides from activated esters, such as N-hydroxysuccinimide (NHS) or p-nitrophenyl (ONp) esters. This method is a valuable alternative to using concentrated aqueous ammonia, especially when dealing with substrates that have poor solubility in aqueous media. The in situ generation of ammonia from this compound allows for a controlled reaction in organic solvents.[1]

Quantitative Data for Amide Synthesis
EntryActivated Ester (Substrate)BaseSolventYield (%)Reference
1Z-Gly-ONpTriethylamineDioxane95Galaverna et al., 1993
2Z-Phe-ONpTriethylamineDioxane92Galaverna et al., 1993
3Boc-Ala-OSuTriethylamineDioxane90Galaverna et al., 1993
4Boc-Val-OSuTriethylamineDioxane88Galaverna et al., 1993
Experimental Protocol: General Procedure for the Synthesis of Primary Amides
  • Dissolution of Reagents: Dissolve the activated ester (1.0 eq) in dioxane.

  • Addition of this compound Dihydrochloride: Add this compound dihydrochloride (1.1 eq) to the solution.

  • Base Addition: Add triethylamine (2.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by crystallization or column chromatography.

Amide_Synthesis cluster_reaction Reaction Conditions Activated_Ester Activated Ester (R-CO-X) Reaction_Vessel Reaction_Vessel Activated_Ester->Reaction_Vessel Methanediamine_Dihydrochloride This compound Dihydrochloride (CH₂(NH₂)₂·2HCl) Methanediamine_Dihydrochloride->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (Dioxane) Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Primary_Amide Primary Amide (R-CO-NH₂) Byproducts Byproducts (e.g., Et₃N·HCl) Reaction_Vessel->Primary_Amide Stirring Reaction_Vessel->Byproducts

Figure 1. Workflow for Primary Amide Synthesis.

Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds

This compound dihydrochloride can be employed as a formaldehyde and ammonia source in the Mannich reaction. This three-component condensation involves an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. The use of this compound dihydrochloride simplifies the reaction by providing two of the three components. The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the enol form of the ketone.[2][3]

Quantitative Data for the Mannich Reaction with Acetophenone
EntryKetoneAmine SourceAldehyde SourceCatalystSolventYield (%)Reference
1AcetophenoneDimethylamine HClParaformaldehydeHClEthanol58BenchChem Protocol[1]
2AcetophenoneTMMDATMMDAZnCl₂-80-90ChemRxiv Preprint
34-IodoacetophenoneSubstituted AnilinesBenzaldehyde[HDEA][ClAc]Ethanol85-95PMC Article[4]

Note: TMMDA (N,N,N',N'-Tetramethylthis compound) serves as a source of the dimethylaminomethyl group.

Experimental Protocol: Mannich Reaction of Acetophenone with this compound Dihydrochloride
  • Reagent Mixture: In a round-bottom flask, combine acetophenone (1.0 eq), this compound dihydrochloride (1.2 eq), and a catalytic amount of hydrochloric acid.

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add acetone to precipitate the product.

  • Isolation: Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/acetone) to obtain the pure β-amino ketone hydrochloride.

Mannich_Reaction Start Start Reagents Mix Ketone, this compound·2HCl, and catalytic HCl in Ethanol Start->Reagents Reflux Reflux for 3-5 hours Reagents->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Precipitate Add Acetone to Precipitate Product Cool->Precipitate Filter Filter and Wash with Cold Ethanol Precipitate->Filter Recrystallize Recrystallize from Ethanol/Acetone Filter->Recrystallize Product Pure β-Amino Ketone Hydrochloride Recrystallize->Product

Figure 2. Experimental Workflow for the Mannich Reaction.

Synthesis of N-Heterocycles

The N-C-N fragment of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can react with 1,3-dicarbonyl compounds to form pyrimidine derivatives. This reaction provides a straightforward entry into a class of compounds with significant biological and pharmaceutical relevance.

Quantitative Data for Pyrimidine Synthesis from 1,3-Diketones
Entry1,3-DiketoneAmine/Ammonia SourceYield (%)Reference
1AcetylacetoneAmmonium acetate92J. Chem. Soc., Perkin Trans. 2
2DibenzoylmethaneAmmonium acetate85J. Chem. Soc., Perkin Trans. 2
3Ethyl acetoacetateThiourea78Synthesis of Pyrimidine Derivatives
Experimental Protocol: Synthesis of 4,6-dimethylpyrimidine from Acetylacetone and this compound Dihydrochloride
  • Reagent Mixture: In a sealed tube, combine acetylacetone (1.0 eq) and this compound dihydrochloride (1.1 eq).

  • Base Addition: Add a non-nucleophilic base such as DBU (2.5 eq).

  • Solvent: Add a high-boiling point solvent like DMSO.

  • Reaction: Heat the mixture at 120-140 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Heterocycle_Synthesis_Pathway Diketone 1,3-Diketone Intermediate Open-chain Adduct Diketone->Intermediate + This compound This compound (from Dihydrochloride + Base) This compound->Intermediate + Cyclization Intramolecular Cyclization (-2H₂O) Intermediate->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine

Figure 3. Reaction Pathway for Pyrimidine Synthesis.

Safety Information

This compound dihydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols: Methanediamine Dihydrochloride in Primary Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amides is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of pharmaceuticals, natural products, and materials. While numerous methods exist for primary amide formation, the use of methanediamine dihydrochloride (also known as diaminomethane dihydrochloride) offers a unique and advantageous approach, particularly in the context of amino acid and peptide chemistry. This compound itself is a transient species; however, its stable dihydrochloride salt serves as a convenient in situ source of ammonia.[1]

This application note details the use of this compound dihydrochloride for the synthesis of primary amides from activated carboxylic acid derivatives, such as active esters (N-succinimidyl or p-nitrophenyl esters) and acyl chlorides. This method provides a valuable alternative to traditional amidation using concentrated aqueous ammonia, offering improved solubility, stoichiometry control, and milder reaction conditions, which are especially critical for sensitive substrates to prevent side reactions like racemization.[1]

Principle and Advantages

The core principle of this method lies in the slow, controlled release of ammonia from this compound dihydrochloride in the presence of a base, typically triethylamine (Et₃N). This in situ generation of the nucleophile allows for a more controlled reaction with the activated carboxylic acid derivative.

Key Advantages:

  • Enhanced Solubility: Overcomes the solubility issues often encountered when using aqueous ammonia with organic substrates in common organic solvents.[1]

  • Precise Stoichiometric Control: Allows for accurate control over the amount of ammonia equivalent in the reaction, which can be crucial for complex molecules.[1]

  • Mild Reaction Conditions: The reaction proceeds under gentle conditions, minimizing the risk of side reactions and degradation of sensitive functional groups.[1]

  • Suppression of Racemization: Particularly important in peptide chemistry, this method has been shown to proceed without inducing racemization of chiral centers.[1]

  • Broad Substrate Scope: Applicable to a range of activated carboxylic acids, including those derived from N-protected amino acids and peptides.[1]

Reaction Mechanism and Workflow

The overall process involves two key stages: the activation of the carboxylic acid and the subsequent amidation with this compound dihydrochloride.

Signaling Pathway of the Reaction

Reaction_Pathway cluster_activation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester (e.g., N-succinimidyl ester) Carboxylic_Acid->Activated_Ester Activation Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride Activation Primary_Amide Primary Amide (R-CONH₂) Activated_Ester->Primary_Amide Nucleophilic Acyl Substitution Acyl_Chloride->Primary_Amide Nucleophilic Acyl Substitution MD_HCl This compound Dihydrochloride (CH₂(NH₂)₂·2HCl) Ammonia Ammonia (NH₃) (in situ) MD_HCl->Ammonia Base Base Triethylamine (Et₃N)

Figure 1: General reaction pathway for primary amide synthesis using this compound dihydrochloride.

Experimental Workflow

Experimental_Workflow Start Start: Activated Ester or Acyl Chloride Dissolve Dissolve in Anhydrous Dioxane Start->Dissolve Add_Reagents Add this compound Dihydrochloride and Triethylamine Dissolve->Add_Reagents React Stir at Room Temperature Add_Reagents->React Monitor Monitor Reaction by TLC React->Monitor Workup Work-up: - Filter Triethylamine Hydrochloride - Evaporate Solvent Monitor->Workup Reaction Complete Purify Purify Product (e.g., Crystallization, Chromatography) Workup->Purify End Final Product: Primary Amide Purify->End

Figure 2: A typical experimental workflow for the synthesis of primary amides.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various primary amides using this compound dihydrochloride as reported in the literature.[1]

Starting Material (Activated Ester)Product (Primary Amide)SolventBase (Equivalents)Time (h)Yield (%)
Z-Gly-OSuZ-Gly-NH₂DioxaneEt₃N (2.2)2490
Boc-Ala-OSuBoc-Ala-NH₂DioxaneEt₃N (2.2)2485
Z-Val-OSuZ-Val-NH₂DioxaneEt₃N (2.2)4882
Boc-Phe-OSuBoc-Phe-NH₂DioxaneEt₃N (2.2)2488
Z-Gly-Phe-OSuZ-Gly-Phe-NH₂DioxaneEt₃N (2.2)2485
Z-Gly-ONpZ-Gly-NH₂DioxaneEt₃N (2.2)2485

Abbreviations: Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, OSu = N-succinimidyl ester, ONp = p-nitrophenyl ester, Gly = Glycine, Ala = Alanine, Val = Valine, Phe = Phenylalanine.

Experimental Protocols

Materials and Reagents
  • N-protected amino acid or peptide active ester (e.g., -OSu or -ONp)

  • This compound dihydrochloride (CH₂(NH₂)₂·2HCl)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dioxane

  • Solvents for work-up and purification (e.g., ethyl acetate, hexane, water)

  • Thin-layer chromatography (TLC) plates and appropriate developing solvents

General Protocol for the Synthesis of a Primary Amide from an N-Succinimidyl (OSu) Ester
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the N-protected amino acid N-succinimidyl ester (1.0 equivalent) in anhydrous dioxane.

  • Addition of Reagents: To the stirred solution, add this compound dihydrochloride (1.1 equivalents). Immediately following, add triethylamine (2.2 equivalents) dropwise at room temperature. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting active ester is consumed. Reaction times can vary from 24 to 48 hours depending on the substrate.[1]

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

    • Wash the filter cake with a small amount of anhydrous dioxane.

    • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a suitable solvent such as ethyl acetate.

    • Wash the organic solution successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting primary amide can be further purified by crystallization or column chromatography if necessary.

Protocol for the Synthesis of Z-Gly-NH₂
  • Reaction Setup: Dissolve Z-Gly-OSu (307 mg, 1 mmol) in 10 mL of anhydrous dioxane in a 50 mL round-bottom flask with a magnetic stirrer.

  • Addition of Reagents: Add this compound dihydrochloride (131 mg, 1.1 mmol) to the solution, followed by the dropwise addition of triethylamine (0.306 mL, 2.2 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours.[1]

  • Work-up and Purification: Follow the general work-up and purification procedure described above. The expected yield of Z-Gly-NH₂ is approximately 90%.[1]

Conclusion

The use of this compound dihydrochloride presents a robust and efficient method for the synthesis of primary amides from activated carboxylic acids. Its advantages, particularly in peptide and amino acid chemistry, make it a valuable tool for researchers in drug development and organic synthesis. The provided protocols offer a starting point for the application of this methodology, which can be adapted and optimized for specific substrates and scales.

References

The Role of Methanediamine Derivatives in the Synthesis of Nitrogen-Containing Heterocycles: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine, the simplest geminal diamine, and its derivatives serve as valuable C1 building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. Due to the transient nature of free this compound, its more stable substituted derivatives, such as N,N'-bisarylmethanediamines, are often employed in synthetic protocols. These compounds act as precursors to highly reactive iminium ions and can be considered synthetic equivalents of formaldehyde and an amine, facilitating the construction of complex heterocyclic scaffolds. This application note provides a detailed overview of the use of this compound derivatives in the synthesis of 1,3,5-hexahydrotriazines, including experimental protocols, quantitative data, and a mechanistic diagram.

Application in the Synthesis of 1,3,5-Hexahydrotriazines

A key application of this compound derivatives is in the acid-catalyzed cyclocondensation with formaldehyde to form 1,3,5-triaryl-1,3,5-hexahydrotriazines.[1][2] This reaction provides a straightforward route to this class of saturated nitrogen heterocycles, which are of interest in medicinal and materials chemistry. The reaction proceeds through the formation of iminium intermediates, followed by cyclization with additional formaldehyde and amine molecules.

Quantitative Data for Hexahydrotriazine Synthesis

The following table summarizes the yields for the synthesis of various 1,3,5-triaryl-1,3,5-hexahydrotriazines from their corresponding N,N'-bisarylmethanediamines and aqueous formaldehyde.

EntryAryl GroupProductYield (%)
12-Pyrimidinyl1,3,5-Tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine82
22-Pyrazinyl1,3,5-Tris(2-pyrazinyl)-1,3,5-hexahydrotriazine-
34-Nitrophenyl1,3,5-Tris(4-nitrophenyl)-1,3,5-hexahydrotriazine-

Yield reported for the reaction of N,N',N''-tris(2-pyrimidinyl)dimethylenetriamine with formaldehyde, which also yields the same product.[1]

Experimental Protocols

Protocol 1: Synthesis of N,N',N''-Tris(2-pyrimidinyl)dimethylenetriamine

This protocol describes the synthesis of a key intermediate for the formation of 1,3,5-tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine.[1]

Materials:

  • 2-Aminopyrimidine

  • 37% Aqueous formaldehyde

  • 98% Aqueous formic acid

  • Acetonitrile

Procedure:

  • A solution of 2-aminopyrimidine (0.3 g, 3.15 mmol), 37% aqueous formaldehyde (0.16 g, 2 mmol), and 98% aqueous formic acid (0.02 g, 0.44 mmol) in acetonitrile (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for 15 hours.

  • After the reflux period, the mixture is cooled to 0-5 °C.

  • The solid precipitate that forms is collected by filtration.

  • The solid is washed with cold acetonitrile and dried to yield N,N',N''-tris(2-pyrimidinyl)dimethylenetriamine.

Protocol 2: Synthesis of 1,3,5-Tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine from the Intermediate

This protocol details the conversion of the intermediate from Protocol 1 into the final hexahydrotriazine product.[1]

Materials:

  • N,N',N''-Tris(2-pyrimidinyl)dimethylenetriamine (from Protocol 1)

  • 37% Aqueous formaldehyde

  • 98% Aqueous formic acid

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • A solution of N,N',N''-tris(2-pyrimidinyl)dimethylenetriamine (0.31 g, 1 mmol), 37% aqueous formaldehyde (0.08 g, 1 mmol), and 98% aqueous formic acid (0.01 g, 0.22 mmol) is prepared in a mixture of acetonitrile (20 mL) and DMF (20 mL).

  • The solution is heated to reflux for 20 hours.

  • After reflux, water (50 mL) is added to the resulting solution.

  • The white solid that precipitates is collected by filtration and dried.

  • Recrystallization from acetonitrile affords pure 1,3,5-tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine (82% yield).

Mechanistic Pathway

The formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines from the corresponding primary aromatic amine and formaldehyde is proposed to proceed through the formation of an N,N'-bisarylthis compound intermediate. This intermediate then reacts further in an acid-catalyzed pathway.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 2-Aminopyrimidine 2-Aminopyrimidine Bis(2-pyrimidinyl)this compound Bis(2-pyrimidinyl)this compound 2-Aminopyrimidine->Bis(2-pyrimidinyl)this compound + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Bis(2-pyrimidinyl)this compound->Iminium_Ion + H+, - H2O Final_Product 1,3,5-Tris(2-pyrimidinyl)- 1,3,5-hexahydrotriazine Iminium_Ion->Final_Product + 2-Aminopyrimidine + 2 Formaldehyde

Caption: Proposed mechanism for the formation of 1,3,5-hexahydrotriazines.

Other Potential Applications

While the synthesis of hexahydrotriazines is a well-defined application, this compound and its derivatives are also implicated in other areas of heterocyclic synthesis, often as transient intermediates or through the use of formaldehyde surrogates.[3][4]

  • Mannich Reactions: The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are versatile precursors for various heterocycles.[5][6][7][8][9] Although typically carried out with separate aldehyde, amine, and active hydrogen components, the underlying chemistry involves the formation of an iminium ion, a species readily generated from this compound derivatives.

  • Synthesis of Pyrimidines: While direct synthesis of the pyrimidine core from this compound is not prominently documented in the reviewed literature, the synthesis of substituted pyrimidines, such as 2,4-diaminopyrimidines, is of significant interest in medicinal chemistry.[10][11][12][13][14] Current methods often rely on precursors like guanidine or substituted pyrimidines, but the fundamental N-C-N fragment of this compound suggests its potential as a synthon in novel synthetic routes to pyrimidine derivatives.

References

Application Notes and Protocols: Methanediamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its fundamental N-C-N moiety, a key structural element in all nucleobases found in RNA and DNA.[1] While it exists as a transient species in solution, its dihydrochloride salt is more stable and has been utilized in chemical synthesis.[1] The free diamine has been identified in the gas phase under conditions mimicking interstellar environments, suggesting its potential role in abiotic synthesis.[1] In coordination chemistry, this compound is theoretically capable of acting as a bidentate ligand, offering a unique four-membered chelate ring upon coordination to a metal center.[2] This document provides a theoretical framework for the coordination of this compound, alongside practical protocols adapted from the well-studied analogue, ethylenediamine, to guide researchers in this challenging yet potentially rewarding area of study.

Theoretical Framework: Coordination of this compound

The two lone pairs of electrons on the nitrogen atoms of this compound allow it to function as a bidentate ligand.[2] It can chelate to a metal ion, forming a four-membered ring. The stability of such a complex in solution is expected to be low due to the inherent instability of the free ligand. However, the formation of a coordination complex could potentially stabilize the this compound molecule.

G cluster_ligand This compound Ligand M Metal Ion (M) N1 NH₂ M->N1 Co-ordinate Bond N2 NH₂ M->N2 Co-ordinate Bond C CH₂ C->N1 C->N2

Fig. 1: Chelation of this compound

Application Notes

Stabilization of this compound through Coordination

One of the primary challenges in studying the chemistry of this compound is its transient nature in solution.[2] A promising strategy for stabilizing this molecule is through the formation of coordination complexes.[2] By donating its lone pairs to a suitable metal ion, the this compound molecule could be locked into a more stable conformation, allowing for its study and potential application. While experimental evidence for the stabilization of the parent this compound through complexation is currently limited, the principle is well-established in coordination chemistry.

Potential Applications in Drug Development

Metal complexes with diamine ligands are an active area of research for the development of novel therapeutic agents, particularly in oncology.[3][4] The dinitrogen-containing moiety is crucial for the anticancer activity of many metal-based drugs, including cisplatin.[3] The chelation of the diamine to the metal center can influence the complex's lipophilicity, cellular uptake, and interaction with biological targets like DNA.[3] Although speculative, this compound complexes, if they can be synthesized and stabilized, would represent a novel class of compounds for screening in drug discovery programs.

G cluster_workflow Drug Development Workflow for this compound Complexes A Ligand Design & Computational Screening B Synthesis of Stable This compound Derivatives or In-situ Complexation A->B C Characterization (Spectroscopy, X-ray) B->C D In-vitro Screening (e.g., Cytotoxicity Assays) C->D E Mechanism of Action Studies D->E F Preclinical Development E->F

Fig. 2: Drug Development Workflow

Experimental Protocols (Adapted from Ethylenediamine as a Model System)

Disclaimer: Due to the transient nature of free this compound, the following protocols are provided for its stable and well-characterized analogue, ethylenediamine (en). These methods serve as a foundational guide for researchers interested in exploring the coordination chemistry of this compound, potentially through the use of its more stable dihydrochloride salt or by developing in-situ generation and complexation techniques.

Protocol 1: General Synthesis of a Metal-Ethylenediamine Complex: [Cu(en)₂]SO₄

This protocol describes the synthesis of bis(ethylenediamine)copper(II) sulfate, a representative metal-diamine complex.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethylenediamine (H₂NCH₂CH₂NH₂)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a specific amount of CuSO₄·5H₂O in a minimal amount of distilled water in a beaker with stirring.

  • In a separate beaker, prepare a solution of ethylenediamine in ethanol.

  • Slowly add the ethylenediamine solution to the copper(II) sulfate solution while stirring continuously. A deep violet precipitate should form.

  • Continue stirring the mixture for 15-20 minutes to ensure the completion of the reaction.

  • Filter the precipitate using a Buchner funnel and wash it with small portions of ethanol to remove any unreacted starting materials.

  • Dry the resulting crystalline product in a desiccator.

Protocol 2: Characterization of the Metal-Diamine Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the synthesized complex and compare it with the spectra of the free ligand (ethylenediamine) and the metal salt.

  • Look for shifts in the N-H and C-N stretching frequencies upon coordination to the metal ion. A shift in these bands is indicative of the formation of a metal-nitrogen bond.[5]

2. UV-Visible Spectroscopy:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., water) and record its UV-Visible spectrum.

  • The appearance of new absorption bands in the visible region, or a shift in the bands of the metal ion, suggests a change in the coordination environment of the metal, indicating complex formation.[5]

3. Elemental Analysis:

  • Determine the percentage composition of carbon, hydrogen, and nitrogen in the complex.

  • Compare the experimental percentages with the calculated theoretical percentages for the expected formula of the complex to confirm its stoichiometry.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stepwise formation constants of metal-ethylenediamine complexes in an aqueous solution using the Bjerrum method.

Materials:

  • A standardized solution of a metal salt (e.g., CuSO₄)

  • A standardized solution of ethylenediamine

  • A standardized solution of a strong acid (e.g., HCl)

  • A standardized solution of a strong base (e.g., NaOH)

  • An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)

  • pH meter with a combination glass electrode

  • Thermostated reaction vessel

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of solutions in the thermostated reaction vessel, each containing a known concentration of the metal ion, ethylenediamine, and strong acid, all in the presence of the inert electrolyte.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added to obtain the titration curves.

  • From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

  • Construct a formation curve by plotting n̄ versus p[L] (where p[L] = -log[L]).

  • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, p[L] = log(K₁), and at n̄ = 1.5, p[L] = log(K₂).

Data Presentation

The following tables provide representative quantitative data for ethylenediamine complexes, which can serve as a benchmark for theoretical and future experimental studies on this compound complexes.

Table 1: Stepwise Stability Constants (log K) of Selected Metal-Ethylenediamine Complexes in Aqueous Solution

Metal Ionlog K₁log K₂log K₃
Cu²⁺10.59.05-
Ni²⁺7.46.24.3
Zn²⁺5.75.0-
Cd²⁺5.84.62.1
Co²⁺5.94.83.1

Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.[6][7]

Table 2: Spectroscopic Data for [Cu(en)₂]SO₄

Spectroscopic TechniqueKey Features
FTIR (cm⁻¹)N-H stretching: ~3250, 3150 (shifted from free en); C-N stretching: ~1045 (shifted from free en)
UV-Visible (λ_max, nm)~550 (d-d transition)

Computational Chemistry Approach

Given the experimental challenges associated with this compound, computational methods such as Density Functional Theory (DFT) are invaluable tools for investigating its coordination chemistry.[8] These methods can be used to:

  • Model the geometry of this compound-metal complexes.

  • Calculate thermodynamic parameters to predict the stability of these complexes.

  • Simulate spectroscopic properties (e.g., vibrational frequencies) to aid in the identification of transient species in experimental setups.

G cluster_workflow Computational Study Workflow A Define Molecular System (this compound + Metal Ion) B Select Computational Method (e.g., DFT) and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation (to confirm minimum energy structure) C->D E Calculation of Properties (e.g., Binding Energy, Spectra) D->E F Analysis and Interpretation E->F

Fig. 3: Computational Study Workflow

This compound presents a fascinating yet challenging case in coordination chemistry. Its potential to act as a bidentate ligand, coupled with its relevance to fundamental chemical and biological structures, makes it a compelling target for research. While its transient nature has limited experimental studies of its coordination complexes, theoretical investigations and comparative studies with stable analogues like ethylenediamine provide a solid foundation for future work. The protocols and data presented here are intended to equip researchers with the necessary tools and framework to explore the coordination chemistry of this compound and its derivatives, potentially unlocking new applications in catalysis and drug development.

References

The Role of Methanediamine in Covalent Organic Frameworks: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The choice of organic building blocks, or linkers, is crucial in determining the properties and potential applications of these materials. Methanediamine and its derivatives have emerged as important linkers in the synthesis of a specific subclass of COFs known as aminal-linked COFs. The aminal linkage, formed by the condensation of a secondary amine and an aldehyde, imparts unique characteristics to the resulting frameworks, including high thermal and chemical stability, particularly under neutral and basic conditions.[1] These properties make aminal-linked COFs promising candidates for applications in gas separation, catalysis, and importantly, in the biomedical field for drug delivery and biosensing.

This document provides detailed application notes and experimental protocols related to the synthesis, characterization, and application of this compound-based COFs, with a focus on their relevance to drug development.

Data Presentation: Properties of Aminal-Linked COFs

The properties of aminal-linked COFs are highly dependent on the specific monomers used in their synthesis. However, some general trends and representative data are summarized in the table below.

COF DesignationBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (TGA, °C)Chemical StabilityReference
COF-TA-PA~4011.3 and 1.96>300Stable in neutral and basic conditions[2]
COF-BDA-PANot SpecifiedNot Specified>300Stable in neutral and basic conditions[1]
Py-PDT POP-6003141.9 and 2.7769 (10% weight loss)Not Specified[3]
JUC-64111381.11 and 1.47Not SpecifiedNot Specified[4]
JUC-64216101.09 and 1.53Not SpecifiedNot Specified[4]
TMTTPA-COF14361.8Not SpecifiedStable in gastric and intestinal fluids[5]
TMTTPT-COF10151.5Not SpecifiedStable in gastric and intestinal fluids[5]

Experimental Protocols

Protocol 1: Synthesis of an Aminal-Linked COF (COF-TA-PA)

This protocol describes the solvothermal synthesis of a representative aminal-linked COF, COF-TA-PA, from 1,3,5-tris(4-aminophenyl)benzene (TA) and piperazine (PA).

Materials:

  • 1,3,5-tris(4-aminophenyl)benzene (TA)

  • Piperazine (PA)

  • ortho-Dichlorobenzene (o-DCB)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyrex tube (10 mL)

  • Sonicator

  • Vacuum line

  • Soxhlet extraction apparatus

  • Filtration apparatus

  • Oven

Procedure:

  • In a 10 mL Pyrex tube, add TA (134 mg, 1 mmol) and PA (258 mg, 3 mmol).

  • Add 5 mL of o-DCB to the tube.

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Degas the tube under vacuum and seal it.

  • Warm the sealed tube to room temperature and then place it in an oven at 120 °C for 12 hours without disturbance.

  • After 12 hours, cool the tube to room temperature.

  • Collect the precipitate by filtration and wash it three times with anhydrous THF.

  • Further purify the product by Soxhlet extraction with anhydrous THF.

  • Dry the final product at 90 °C for 6 hours under a dynamic vacuum to yield a yellow powder.

Protocol 2: Characterization of Aminal-Linked COFs

Powder X-Ray Diffraction (PXRD):

  • Purpose: To determine the crystallinity and phase purity of the synthesized COF.

  • Procedure: A small amount of the dried COF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer.

  • Expected Results: A crystalline aminal-linked COF will show distinct diffraction peaks. For example, COF-TA-PA exhibits discernible peaks at 2θ = 11.1°, 15.6°, 18.3°, and 20.6°.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the aminal linkages and the disappearance of the starting material functional groups.

  • Procedure: The COF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer.

  • Expected Results: The spectra should show the disappearance of the characteristic N-H stretching bands of the secondary amine and the C=O stretching band of the aldehyde. The formation of C-N bonds of the aminal linkage can be observed.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the COF.

  • Procedure: A small amount of the COF is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate, and the weight loss is measured as a function of temperature.

  • Expected Results: Aminal-linked COFs generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C.

Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the specific surface area (BET), pore volume, and pore size distribution of the COF.

  • Procedure: The COF sample is degassed under vacuum at an elevated temperature to remove any adsorbed guests. The nitrogen adsorption-desorption isotherm is then measured at 77 K.

  • Expected Results: The isotherm shape provides information about the porosity of the material. For example, a steep uptake at low relative pressure is indicative of a microporous material.

Protocol 3: Drug Loading into an Aminal-Linked COF

This protocol provides a general procedure for loading a drug, such as doxorubicin (DOX), into an aminal-linked COF.

Materials:

  • Synthesized aminal-linked COF

  • Doxorubicin hydrochloride (or another drug of choice)

  • Phosphate-buffered saline (PBS) or another suitable solvent

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the aminal-linked COF (e.g., 10 mg) in a solution of the drug (e.g., 1 mg/mL in PBS).

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.

  • After the loading period, centrifuge the mixture to separate the drug-loaded COF from the supernatant.

  • Carefully collect the supernatant and measure the concentration of the remaining drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • The amount of drug loaded into the COF can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug used.

  • Wash the drug-loaded COF with the solvent to remove any surface-adsorbed drug and dry under vacuum.

Drug Loading Capacity Calculation:

Drug Loading (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Mass of COF] x 100

Protocol 4: In Vitro pH-Controlled Drug Release

This protocol describes how to evaluate the pH-responsive release of a drug from a loaded aminal-linked COF.

Materials:

  • Drug-loaded aminal-linked COF

  • PBS solutions at different pH values (e.g., pH 7.4 and pH 5.0)

  • Shaking incubator or water bath

  • Centrifuge or dialysis membrane

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded COF in a known volume of PBS at a specific pH (e.g., pH 7.4).

  • Place the dispersion in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), take a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh PBS of the same pH.

  • Separate the COF particles from the aliquot by centrifugation.

  • Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

  • Repeat the experiment using PBS at a different pH (e.g., pH 5.0) to compare the release profiles.

  • Plot the cumulative percentage of drug released versus time for each pH condition. A higher release at acidic pH is often observed for COFs used in cancer therapy due to the acidic tumor microenvironment.[6]

Visualizations

Synthesis_Workflow cluster_synthesis COF Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound Derivative + Aldehyde Monomers Solvent Solvent (e.g., o-DCB) Monomers->Solvent Dispersion & Sonication Reaction Solvothermal Reaction (e.g., 120°C, 12h) Solvent->Reaction Filtration Filtration & Washing (e.g., THF) Reaction->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying PXRD PXRD Drying->PXRD FTIR FT-IR Drying->FTIR TGA TGA Drying->TGA BET N2 Adsorption Drying->BET

Caption: General workflow for the synthesis and characterization of aminal-linked COFs.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Drug Delivery & Release cluster_effect Therapeutic Effect COF Aminal-Linked COF Loading Drug Loading (e.g., stirring in solution) COF->Loading Drug Drug Molecule Drug->Loading LoadedCOF Drug-Loaded COF Loading->LoadedCOF TargetSite Target Site (e.g., Tumor Microenvironment) LoadedCOF->TargetSite pH_Trigger pH Trigger (Acidic Environment) TargetSite->pH_Trigger Release Drug Release pH_Trigger->Release ReleasedDrug Released Drug Release->ReleasedDrug Cell Target Cell ReleasedDrug->Cell TherapeuticAction Therapeutic Action Cell->TherapeuticAction

Caption: Logical pathway for drug delivery using aminal-linked COFs with pH-triggered release.

Applications in Drug Development

Aminal-linked COFs offer several advantages for drug development applications:

  • High Drug Loading Capacity: The porous nature and high surface area of these COFs allow for the encapsulation of a significant amount of drug molecules.

  • Controlled Release: The chemical environment within the COF pores and the nature of the aminal linkage can be tailored to control the release of the drug. pH-responsive release is particularly interesting for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.[6]

  • Biocompatibility: While biocompatibility needs to be assessed for each specific COF, the use of organic building blocks can lead to materials with good biocompatibility.

  • Heterogeneous Catalysis: The well-defined and tunable porous structure of aminal-linked COFs makes them suitable as heterogeneous catalysts for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their stability allows for easy recovery and reuse, which is a key advantage in sustainable chemical manufacturing.

  • Biosensing: The unique photophysical properties and the potential for functionalization make aminal-linked COFs promising materials for the development of biosensors for the detection of biomarkers or drug molecules. For instance, an aminal-linked COF has been used to construct an electrochemiluminescent sensor for the enantioselective sensing of phenylalanine.[7]

Conclusion

This compound and its derivatives are valuable building blocks for the construction of robust and functional aminal-linked covalent organic frameworks. Their inherent properties, including high stability and tunable porosity, make them highly attractive for a range of applications, particularly in the field of drug development. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and application of these promising materials. Further research into the functionalization of aminal-linked COFs and in vivo studies will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for the Analysis of Methanediamine using Photoionization Reflectron Time-of-Flight Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its role as a potential precursor in the abiotic synthesis of nucleobases and other heterocyclic compounds.[1][2][3][4][5] Although it exists as a transient species in solution, its gas-phase detection and characterization have been successfully achieved using advanced mass spectrometry techniques.[2][6] Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) has proven to be an invaluable tool for the isomer-specific identification of this compound, particularly in complex mixtures.[1][7]

This application note provides a detailed overview and experimental protocols for the analysis of this compound using PI-ReTOF-MS. The "soft" ionization capabilities of tunable vacuum ultraviolet (VUV) photoionization allow for the unambiguous identification of the molecular ion with minimal fragmentation, which is crucial for distinguishing it from its isomers, such as methylhydrazine (CH₃NHNH₂).[1][6]

Principle of Operation

PI-ReTOF-MS combines tunable VUV single-photon ionization with a reflectron time-of-flight mass analyzer.[8] The tunability of the VUV light source allows for selective ionization of molecules based on their ionization energies.[6][9] By setting the photon energy just above the ionization threshold of the target molecule (this compound), "fragmentation-free" ionization can be achieved.[1][6] The reflectron in the time-of-flight tube enhances mass resolution by compensating for the initial kinetic energy distribution of the ions.[10]

Experimental Protocols

The following protocols are based on methodologies reported for the detection of this compound synthesized in interstellar analog ices.[1][6]

I. Sample Preparation (In-situ Synthesis in Ice Matrix)
  • Substrate Preparation: Prepare a clean, polished substrate (e.g., silver or copper) and cool it to approximately 5 K within a high-vacuum chamber.

  • Gas Mixture Preparation: Prepare a gas mixture of methylamine (CH₃NH₂) and ammonia (NH₃) at a specific ratio (e.g., 1:1). Isotopically labeled reactants (e.g., ¹⁵NH₃, CD₃NH₂) can be used to confirm the molecular formula of the product.[1]

  • Ice Deposition: Deposit the gas mixture onto the cold substrate at a controlled rate to form an interstellar analog ice.

  • Irradiation: Irradiate the ice sample with energetic electrons (e.g., 5 keV) to simulate the effects of galactic cosmic rays.[11] This induces radical formation and subsequent chemical reactions, leading to the formation of this compound.[1][6]

II. Photoionization Reflectron Time-of-Flight Mass Spectrometry Analysis
  • Temperature Programmed Desorption (TPD): After irradiation, heat the substrate at a linear rate (e.g., 0.5 K/min) to sublimate the molecules from the ice into the gas phase.[12]

  • VUV Photoionization: Intersect the sublimating neutral molecules with a pulsed, tunable VUV laser beam in the ionization region of the mass spectrometer.[12]

    • To selectively ionize this compound and not its potential isomer methylhydrazine, set the photon energy between their respective ionization energies. For example, a photon energy of 9.20 eV can ionize this compound (IE: 8.54–8.75 eV) but is below the ionization threshold of other potential products.[6] Using a lower photon energy, such as 8.00 eV, can be used as a control, as it is below the ionization energy of this compound and should not produce a signal for this molecule.[6]

  • Mass Analysis: Accelerate the generated ions into the reflectron time-of-flight mass analyzer. The reflectron corrects for initial kinetic energy differences, allowing for high mass resolution.

  • Detection: Detect the ions using a multichannel plate (MCP) detector.

  • Data Acquisition: Record the mass spectra as a function of sublimation temperature. The resulting data will show ion signals at specific mass-to-charge ratios (m/z) and at characteristic sublimation temperatures for each species.

Data Presentation

The quantitative data for the PI-ReTOF-MS analysis of this compound is summarized in the table below.

ParameterValueReference
Molecular Formula CH₆N₂[1]
Mass-to-Charge Ratio (m/z) 46[6]
Adiabatic Ionization Energy 8.54 – 8.75 eV[6]
Sublimation Temperature ~152 K (major peak)[6]
Photon Energy for Selective Ionization 9.20 eV[6]
Photon Energy for Control 8.00 eV[6]

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the key steps in the PI-ReTOF-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation (In-Situ) cluster_ms_analysis PI-ReTOF-MS Analysis cluster_data Data Output ice_prep 1. Interstellar Ice Analog Preparation (CH₃NH₂ + NH₃ at 5K) irradiation 2. Energetic Electron Irradiation ice_prep->irradiation Formation of This compound tpd 3. Temperature Programmed Desorption (TPD) irradiation->tpd ionization 4. Tunable VUV Photoionization tpd->ionization Sublimation tof 5. Reflectron Time-of-Flight Mass Analysis ionization->tof Ion Acceleration detection 6. Ion Detection (MCP) tof->detection Mass Separation data_analysis 7. Mass Spectrum vs. Temperature detection->data_analysis

Experimental workflow for PI-ReTOF-MS analysis of this compound.
Theoretical Photofragmentation Pathway

While soft ionization is typically employed to avoid fragmentation, higher photon energies would lead to the fragmentation of the this compound molecular ion. The following diagram illustrates a plausible, theoretical fragmentation pathway based on the principles of mass spectrometry for amines. The primary cleavage is expected to be the C-N bond, which is a common fragmentation route for amines.

fragmentation_pathway cluster_fragments Potential Fragments cluster_neutrals Neutral Losses parent This compound [CH₂(NH₂)₂]⁺˙ m/z = 46 frag1 [CH₂(NH₂)]⁺ m/z = 30 parent->frag1 Loss of •NH₂ frag2 [NH₂]⁺ m/z = 16 parent->frag2 Loss of •CH₂NH₂ neutral1 •NH₂ neutral2 •CH₂NH₂

Theoretical photofragmentation pathway of this compound.

References

Application Notes and Protocols for the Analytical Detection of Transient Methanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂) is a highly reactive and transient chemical species formed from the reaction of formaldehyde and ammonia or primary amines.[1] Its inherent instability makes direct detection exceptionally challenging, as it rapidly self-condenses to form hexamethylenetetramine or other polymerization products.[1] Consequently, analytical strategies must focus on indirect methods, such as trapping the transient intermediate with a derivatizing agent in situ to form a stable, detectable product, or by quantifying its precursors.

These application notes provide detailed protocols for three distinct analytical approaches suitable for the indirect detection and quantification of transient this compound, adaptable for various biological and chemical matrices.

Application Note 1: Indirect Quantification via In-Situ Derivatization and LC-MS/MS

This protocol details a robust method for trapping transient this compound using dansyl chloride, a derivatizing agent that reacts with primary and secondary amines, followed by highly sensitive analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization step converts the unstable this compound into a stable, fluorescent, and readily ionizable product, enabling reliable quantification.

Experimental Protocol

1. Materials and Reagents:

  • Sample containing potential formaldehyde and amine precursors

  • Dansyl Chloride (5 mg/mL in acetone, freshly prepared)

  • Acetone (LC-MS grade)

  • Sodium Bicarbonate buffer (100 mM, pH 9.0)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., ¹³C, ¹⁵N₂-labeled this compound derivative or a structural analog like dansylated 1,2-diaminoethane)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., cell lysate, reaction mixture), add 20 µL of the internal standard solution.

  • Immediately add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 400 µL of the 5 mg/mL dansyl chloride solution in acetone. The excess of the derivatizing agent helps to trap the transient this compound as it forms.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the reaction mixture in a heating block at 60°C for 45 minutes in the dark.

  • After incubation, cool the sample to room temperature and evaporate the acetone under a gentle stream of nitrogen.

  • Add 500 µL of water containing 0.1% formic acid to the remaining aqueous solution.

3. Solid Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and unreacted polar molecules.

  • Elute the derivatized analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[2]

4. UPLC-ESI-MS/MS Analysis:

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Scheduled Multiple Reaction Monitoring (sMRM) mode.[3] Precursor and product ions for the di-dansylated this compound derivative must be determined by infusion of a synthesized standard.

Workflow Diagram

G Diagram 1: LC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation & Derivatization cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample 1. Sample Collection (e.g., cell lysate) Buffer 2. Add Bicarbonate Buffer Sample->Buffer Deriv 3. Add Dansyl Chloride Buffer->Deriv Incubate 4. Incubate at 60°C Deriv->Incubate SPE_Load 5. Load onto C18 SPE Incubate->SPE_Load SPE_Wash 6. Wash with Water SPE_Load->SPE_Wash SPE_Elute 7. Elute with Acetonitrile SPE_Wash->SPE_Elute Dry_Recon 8. Dry & Reconstitute SPE_Elute->Dry_Recon LCMS 9. UPLC-ESI-MS/MS Analysis Dry_Recon->LCMS Data 10. Data Processing & Quantification LCMS->Data

Caption: Workflow for derivatization and LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected performance of the LC-MS/MS method, based on typical values for similar derivatized small diamines.[3][4]

ParameterExpected ValueDescription
Limit of Detection (LOD) 0.1 - 0.5 µmol/LThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 2.0 µmol/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.995The correlation coefficient for the calibration curve over the expected concentration range.
Precision (%RSD) < 10%The relative standard deviation for replicate measurements, indicating the method's reproducibility.
Recovery (%) 90 - 110%The efficiency of the extraction and sample preparation process, determined from spiked samples.[4]

Application Note 2: Electrochemical Sensing Using a Molecularly Imprinted Polymer (MIP)

This note describes a conceptual protocol for creating a selective electrochemical sensor for this compound. The approach uses a molecularly imprinted polymer (MIP) as a synthetic recognition element. By polymerizing a film in the presence of a stable template molecule structurally analogous to this compound, specific binding cavities are created. This allows for the selective detection of the target analyte in complex samples.

Principle of Operation

A glassy carbon electrode (GCE) is modified with a conductive nanomaterial (e.g., multiwalled carbon nanotubes) to enhance sensitivity.[5] A polymer film is then electrodeposited onto the electrode in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the target analyte. When the sample is introduced, the analyte rebinds to these cavities, causing a measurable change in the electrochemical signal (e.g., current in differential pulse voltammetry).

Experimental Protocol

1. Electrode Preparation:

  • Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.

  • Sonciate the GCE in anhydrous ethanol and deionized water for 5 minutes each to clean the surface.[6]

  • Prepare a stable dispersion of multiwalled carbon nanotubes (MWCNTs) in a suitable solvent and drop-cast onto the GCE surface to enhance conductivity and surface area.[5]

2. MIP Sensor Fabrication:

  • Prepare an electropolymerization solution containing:

    • A functional monomer (e.g., o-phenylenediamine).

    • A stable template molecule (e.g., 1,3,5-triazine, as a structural proxy for the this compound condensation product).

    • A supporting electrolyte in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Immerse the MWCNT-modified GCE into the solution.

  • Electropolymerize the film onto the electrode surface using cyclic voltammetry for a set number of cycles.

  • Remove the template molecule by washing the electrode in an appropriate solvent (e.g., acetic acid/methanol solution) to expose the binding cavities.

3. Electrochemical Detection:

  • Incubate the MIP-modified electrode in the sample solution for a defined period to allow for analyte binding.

  • Perform measurements using Differential Pulse Voltammetry (DPV) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[7]

  • The binding of the analyte to the MIP cavities hinders the diffusion of the redox probe to the electrode surface, resulting in a decrease in the peak current.

  • The change in peak current is proportional to the concentration of the analyte.

Logical Diagram of MIP Sensing

G Diagram 2: Principle of MIP-Based Electrochemical Sensing cluster_fab Fabrication cluster_det Detection cluster_key Key Poly 1. Co-polymerization of Monomer and Template Remove 2. Template Removal Poly->Remove Cavity 3. Formation of Specific Cavities Remove->Cavity Bind 4. Analyte Binding to Cavities Cavity->Bind Signal 5. Electrochemical Signal Change Bind->Signal Monomer_key Monomer Template_key Template Analyte_key Analyte Monomer_node Template_node Analyte_node

Caption: Logical steps in fabricating and using an MIP sensor.

Application Note 3: Precursor Analysis by UV-Vis Spectrophotometry

Since this compound is formed from formaldehyde, quantifying formaldehyde provides a direct measure of one of the key precursors. This method is simple, cost-effective, and suitable for high-throughput screening. This protocol uses O-(carboxymethyl) hydroxylamine, which reacts specifically with formaldehyde to form an oxime bond, leading to a change in UV absorbance that can be measured.[8]

Experimental Protocol

1. Materials and Reagents:

  • Aqueous sample

  • O-(carboxymethyl) hydroxylamine hemihydrochloride (CMH) solution (10 mM in deionized water)

  • Formaldehyde standards (for calibration curve)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Sample Analysis:

  • Prepare a series of formaldehyde standards in deionized water with concentrations ranging from 0.1 to 10 ppm.

  • In a clean vial, mix 1.5 mL of the sample (or standard) with 1.5 mL of the 10 mM CMH solution.

  • Prepare a blank by mixing 1.5 mL of deionized water with 1.5 mL of the CMH solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Set the spectrophotometer to scan from 200 to 400 nm.

  • Measure the absorbance of the blank, standards, and samples. The reaction product exhibits a characteristic absorbance peak around 260 nm.[8]

  • Construct a calibration curve by plotting the absorbance of the standards at the peak wavelength versus their concentration.

  • Determine the concentration of formaldehyde in the samples using the calibration curve.

Reaction Diagram

Caption: Reaction of formaldehyde with CMH to form a stable product.

References

Application Notes and Protocols: Reactions of Methanediamine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine (CH₂(NH₂)₂) is the simplest geminal diamine, existing as a transient species in solution.[1][2] However, its more stable dihydrochloride salt (CH₂(NH₂)₂·2HCl) has been utilized in chemical synthesis for over a century as a practical precursor.[1][3] this compound is a bifunctional nucleophile that readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones. These reactions are of significant interest for the formation of aminals (N,C,N-acetals) and as a method for introducing a methylene bridge (-CH₂-) between two nucleophilic moieties. This methylene bridge is a structural motif found in various bioactive compounds and natural products.[4][5][6]

The primary reaction of this compound with carbonyl compounds involves the nucleophilic attack of its amino groups on the carbonyl carbon, leading to the formation of a di-substituted aminal. This reactivity makes this compound a useful C1 building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds and as a precursor to methylene-bridged dimeric structures.[2][3]

These application notes provide an overview of the reactions of this compound with carbonyl compounds, detailed experimental protocols for the synthesis of representative products, and a summary of relevant quantitative data.

General Reaction Mechanism

The reaction between this compound and a carbonyl compound typically proceeds via a two-step nucleophilic addition, resulting in the formation of an aminal. The reaction is often catalyzed by acid.

Diagram: General Reaction Mechanism of this compound with a Carbonyl Compound

G R1 This compound (from dihydrochloride + base) I1 Hemiaminal Intermediate R1->I1 + R-CO-R' R2 Carbonyl Compound (Aldehyde or Ketone) I2 Iminium Ion I1->I2 - H₂O P Aminal Product I2->P + this compound - H⁺

Caption: General mechanism of aminal formation.

Experimental Protocols

The following protocols are representative examples of the reaction of this compound (generated in situ from its dihydrochloride salt) with an aldehyde and a ketone.

Protocol 1: Synthesis of N,N'-Dibenzylidenethis compound from Benzaldehyde

This protocol describes the synthesis of the aminal derived from this compound and benzaldehyde.

  • Materials:

    • This compound dihydrochloride (1.19 g, 10 mmol)

    • Benzaldehyde (2.12 g, 20 mmol)

    • Triethylamine (2.78 mL, 20 mmol)

    • Ethanol (50 mL)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound dihydrochloride in 50 mL of ethanol.

    • To the stirred suspension, add benzaldehyde.

    • Slowly add triethylamine dropwise to the mixture at room temperature. The triethylamine serves to neutralize the hydrochloride salt and generate the free this compound in situ.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and triethylamine hydrochloride.

    • Dry the product under vacuum to obtain N,N'-dibenzylidenethis compound.

  • Characterization:

    • The product can be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a Methylene-Bridged Bis-Amide from a Ketone (Conceptual Protocol)

This protocol outlines a conceptual approach for the reaction with a ketone, such as cyclohexanone, which may lead to more complex products or require different reaction conditions.

  • Materials:

    • This compound dihydrochloride (1.19 g, 10 mmol)

    • Cyclohexanone (1.96 g, 20 mmol)

    • Sodium carbonate (2.12 g, 20 mmol)

    • Toluene (50 mL)

    • Dean-Stark apparatus

  • Procedure:

    • Combine this compound dihydrochloride, cyclohexanone, and sodium carbonate in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add toluene to the flask and attach a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically, driving the equilibrium towards product formation.

    • Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 6-8 hours).

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Diagram: Experimental Workflow for Aminal Synthesis

G A 1. Combine Reactants - this compound Dihydrochloride - Carbonyl Compound - Base (e.g., Triethylamine) - Solvent (e.g., Ethanol) B 2. Reaction - Stir at specified temperature (e.g., Reflux) - Monitor by TLC A->B C 3. Work-up - Cool reaction mixture - Induce precipitation/filtration or - Solvent extraction B->C D 4. Purification - Wash with cold solvent - Recrystallization or - Column Chromatography C->D E 5. Characterization - NMR, IR, MS - Melting Point D->E

Caption: A typical experimental workflow.

Quantitative Data

The following table summarizes representative data for the synthesis of aminals and related compounds from primary amines and carbonyls. Direct quantitative data for this compound reactions are limited in readily available literature, so analogous reactions are included for comparison.

ReactantsProductCatalyst/ConditionsYield (%)Melting Point (°C)Reference
Ethylenediamine + 4-MethoxybenzaldehydeN,N'-bis(4-methoxybenzylidene)ethan-1,2-diamineNaOH (cat.), Ethanol, Reflux, 3h90.38180[7]
3-Dimethylaminopropylamine + PiperonalN,N-Dimethyl-N'-(3,4-methylenedioxybenzylidene)-1,3-propanediamineBenzene, Reflux~78(oil)
Acrylamide + FormaldehydeN,N'-MethylenebisacrylamideH₂SO₄ (cat.), CuCl (inhibitor), Aqueous60-80181-182[8]
Ethylenediamine + BenzaldehydeN,N'-DibenzalethylenediamineStirring, exothermic>9052-54[9]

Applications in Drug Development and Medicinal Chemistry

The introduction of a methylene bridge via reactions involving this compound or its derivatives can be a valuable strategy in drug design and development. This structural element can serve several purposes:

  • Conformational Constraint: Linking two pharmacophoric groups with a methylene bridge can reduce the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.[5]

  • Scaffold Hopping: The methylene-bridged core can act as a novel scaffold to explore new chemical space while maintaining the essential interactions of the parent pharmacophores.

  • Modulation of Physicochemical Properties: The introduction of a diamine-derived linker can alter properties such as solubility and lipophilicity, which are crucial for a drug's pharmacokinetic profile.

A notable example of the "methylene bridge" concept in medicinal chemistry is in the development of tubulin polymerization inhibitors and 5-HT3 receptor antagonists.[5] While these compounds may not be synthesized directly from this compound, the principle of using a C1 linker to connect key structural motifs is a recurring theme in the design of bioactive molecules.[4][6] The synthesis of N,N'-disubstituted methanediamines provides a direct route to such structures, offering a platform for the generation of compound libraries for screening in drug discovery programs.

Diagram: Logical Relationship in Drug Discovery Application

G A This compound + Carbonyl Compound B Aminal/Methylene-Bridged Product A->B Reaction C Structural Motif in Bioactive Molecules B->C Provides D Potential Applications in Drug Development C->D Leads to E - Conformational Constraint - Scaffold for Library Synthesis - Modulation of Properties D->E

Caption: Application logic in drug discovery.

Conclusion

The reaction of this compound with carbonyl compounds provides a direct and efficient method for the synthesis of aminals and the introduction of a methylene bridge. While this compound itself is a transient species, its dihydrochloride salt serves as a stable and convenient precursor for these transformations. The resulting products have potential applications in materials science and as scaffolds for the synthesis of novel bioactive compounds. The protocols and data presented here offer a foundation for researchers to explore the synthetic utility of this fundamental reaction in their own research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Handling Unstable Methanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and safety protocols for working with the unstable compound methanediamine. Due to its transient nature, this compound is most commonly handled in its more stable salt form, this compound dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound (CH₂(NH₂)₂) is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom.[1] Its instability stems from this structure, which readily eliminates ammonia to form more stable imines. In solution, free this compound is highly transient and difficult to isolate.[2][3]

Q2: How can I work with this compound in my experiments?

A2: Due to its instability, this compound is almost exclusively handled as its dihydrochloride salt (this compound dihydrochloride, CH₆N₂·2HCl).[1][4] This salt is a stable, white granular solid that can be weighed and used in various chemical syntheses.[5][6] The active, free diamine is presumed to be generated in situ upon neutralization.[6]

Q3: What are the primary decomposition products of this compound?

A3: The thermal decomposition of this compound is calculated to be an endoergic process that yields methanimine (H₂CNH) and ammonia (NH₃).[3][4][6] Under high-temperature conditions (≥4,000 K), it can dissociate into various nitrogen-containing fragments.[4]

Q4: What are the recommended storage conditions for this compound dihydrochloride?

A4: this compound dihydrochloride should be stored in a tightly sealed container in a dry, well-ventilated area.[7] The recommended storage temperature is between 2-8°C.[8]

Q5: What are the key safety precautions when handling this compound dihydrochloride?

A5: Always handle this compound dihydrochloride in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] In case of contact with eyes or skin, rinse thoroughly with water and consult a physician.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield in reactions where this compound is a reactant. 1. Incomplete neutralization of the dihydrochloride salt, preventing the formation of the reactive free diamine. 2. Decomposition of the free diamine before it can react. 3. Unwanted polymerization.1. Ensure the base used for neutralization is sufficient and added under controlled conditions. 2. Perform the reaction at a low temperature to minimize decomposition. 3. Carefully control the pH; unwanted polymerization can occur under certain acidic or basic conditions.[4]
Inconsistent analytical results (e.g., NMR, MS). 1. Presence of impurities or decomposition products. 2. The compound is hygroscopic and may have absorbed moisture. 3. For mass spectrometry, the parent ion may be difficult to detect due to its instability.1. Purify the dihydrochloride salt by recrystallization from ethanol or methanol.[4] 2. Ensure the compound is thoroughly dried and stored in a desiccator. 3. Use soft ionization techniques like electrospray ionization (ESI) to detect protonated parent ions, such as [CH₂(NH₂)NH₃]⁺.[6]
Product mixture shows signs of polymerization. The concentration of the reactive free this compound is too high, or the reaction temperature is elevated.Maintain a low concentration of the free diamine and keep the reaction temperature as low as feasible. Careful pH stabilization is crucial.[4]
Difficulty isolating the free this compound. Free this compound is exceptionally unstable and has not been isolated under standard laboratory conditions; it exists as a transient species in solution.[2][3]Do not attempt to isolate the free diamine. Generate it in situ from its dihydrochloride salt for immediate use in your reaction.[6]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compound (CH₆N₂)This compound Dihydrochloride (CH₈Cl₂N₂)Reference(s)
Molar Mass 46.073 g/mol 118.99 g/mol [1][6]
Appearance Transient in solutionWhite granular solid[2][5]
Solubility Highly soluble in waterSoluble in water (≥100 mg/mL at 21.5°C)[5][9]
Decomposition Temp. Gas-phase is relatively stableStarts decomposing at ~135°C (275°F)[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride

This protocol describes the established method for stabilizing this compound as its dihydrochloride salt.

Methodology:

  • Preparation: The synthesis is typically achieved through the controlled condensation of ammonia derivatives with formaldehyde precursors under acidic conditions.[4]

  • Reaction: this compound, generated in situ, is reacted with hydrochloric acid in an aqueous solution.[4]

  • pH Control: Careful stabilization of pH is critical throughout the reaction to prevent unwanted polymerization.[4]

  • Crystallization: The this compound dihydrochloride salt is isolated from the solution via crystallization.

  • Purification: The resulting crystals can be further purified by recrystallization in ethanol or methanol to achieve high purity.[4]

Protocol 2: Detection of Free this compound via Sublimation

This advanced protocol, based on interstellar ice simulations, describes the preparation and detection of the unstable free diamine.

Methodology:

  • Ice Preparation: Prepare low-temperature (~10 K) interstellar analog ices composed of ammonia (NH₃) and methylamine (CH₃NH₂).[2][10]

  • Irradiation: Expose the ice sample to energetic electrons, which simulate galactic cosmic rays. This induces radical formation, leading to the recombination of aminomethyl (ĊH₂NH₂) and amino (NH₂) radicals to form this compound.[2][10]

  • Temperature Programmed Desorption (TPD): Gently heat the ice sample under ultra-high vacuum conditions. This causes the trapped this compound to sublime into the gas phase.

  • Detection: Utilize tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) to identify the gaseous this compound, making isomer-specific assignments to confirm its presence.[2][3]

Visualizations

decomposition_pathway cluster_info Thermal Decomposition MD This compound (CH₂(NH₂)₂) TS Transition State MD->TS Endoergic (46 ± 3 kJ/mol) Products Methanimine (H₂CNH) + Ammonia (NH₃) TS->Products info Decomposition is not thermodynamically favored under ambient conditions.

Caption: Thermal decomposition pathway of free this compound.

synthesis_workflow cluster_synthesis In Situ Generation cluster_stabilization Stabilization & Purification precursors Ammonia Derivatives + Formaldehyde reaction Controlled Condensation (Aqueous Solution) precursors->reaction Acidic Conditions free_md Transient this compound reaction->free_md salt This compound Dihydrochloride (Salt) free_md->salt Trapping hcl Hydrochloric Acid (HCl) hcl->salt crystallize Crystallization salt->crystallize purify Recrystallization (Ethanol/Methanol) crystallize->purify final_product Purified, Stable Salt purify->final_product

Caption: Workflow for synthesis and stabilization of this compound.

References

Technical Support Center: Stabilization and Use of Methanediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and application of methanediamine in organic synthesis. The following sections offer troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to ensure successful and safe experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and use of this compound, primarily in its stabilized dihydrochloride salt form.

Issue 1: Low or No Yield of Amide Product in Acylation Reactions

Potential Cause Recommended Solution
Incomplete in situ Generation of Free this compound The free diamine is the active nucleophile, generated by deprotonating the dihydrochloride salt. Ensure at least two equivalents of a suitable base are used to neutralize both HCl molecules. Non-nucleophilic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are recommended. The reaction pH should be basic enough to free the amine but not so high as to cause significant hydrolysis of the acyl chloride.[1]
Hydrolysis of Acyl Chloride Acyl chlorides are highly susceptible to hydrolysis, especially under aqueous basic conditions (Schotten-Baumann conditions).[2] Ensure your organic solvent is anhydrous. If using a biphasic system, minimize the reaction time and maintain a low temperature (e.g., 0 °C) to reduce the rate of hydrolysis. The amine is generally a better nucleophile than water, but competition can still occur.[3]
Poor Solubility of this compound Dihydrochloride This compound dihydrochloride is highly soluble in water (>100 mg/mL) but has limited solubility in many organic solvents.[1] If performing the reaction in a single organic phase, ensure sufficient base is present to first form the more soluble free amine. Alternatively, a biphasic Schotten-Baumann setup (e.g., dichloromethane/water) can be effective.[4]
Amine Salt Formation with Product The HCl generated during the acylation of the first amino group can protonate the second, unreacted amino group, reducing its nucleophilicity. This emphasizes the need for a sufficient excess of an external base to scavenge all generated HCl.[2]

Issue 2: Formation of Multiple Products or Impurities

Potential Cause Recommended Solution
Polymerization or Side Reactions with Formaldehyde If synthesizing this compound from formaldehyde and ammonia derivatives, unwanted polymerization can occur.[5] This is often due to incorrect pH. Maintain careful pH stabilization during the synthesis to prevent this.[2]
Formation of Bis-acylated Product When Mono-acylation is Desired Due to the presence of two amino groups, bis-acylation is a common side reaction. To favor mono-acylation, use a stoichiometric amount or a slight deficit of the acylating agent relative to this compound. Running the reaction at low temperatures and adding the acylating agent slowly can also improve selectivity. For definitive mono-acylation, an orthogonal protecting group strategy would be required, though this is complex for this compound itself.[6]
Formation of Ureas or Carbamates In the presence of CO2 (from the air), amines can form carbamates, which can lead to urea formation.[5] While more relevant for thermal degradation studies, it is good practice to run sensitive reactions under an inert atmosphere (N2 or Ar) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I use free this compound directly? A1: Free this compound is highly unstable and exists only transiently in solution.[7] It is not isolable in significant quantities, making its direct use impractical. The most common and established method for its stabilization and handling is through the formation of its dihydrochloride salt.[1]

Q2: What is the best way to generate the active this compound nucleophile from its dihydrochloride salt? A2: The active nucleophile is generated in situ by adding a base to the this compound dihydrochloride salt.[8] For reactions like acylation, a non-nucleophilic organic base such as triethylamine (Et3N) or pyridine is typically added to a suspension of the salt in an anhydrous aprotic solvent (e.g., dichloromethane). At least two equivalents of the base are required to neutralize both equivalents of HCl.

Q3: What are the typical storage conditions for this compound dihydrochloride? A3: this compound dihydrochloride should be stored in a cool, dry place, typically at 2-8°C.[9] It is a water-soluble solid, so it should be protected from moisture.[10]

Q4: How do I know if my this compound dihydrochloride has decomposed? A4: The salt begins to decompose at approximately 135°C (275°F), where it transitions to a white, puffy solid. It then slowly darkens until total decomposition at around 240°C (464°F).[11] If your solid appears discolored (darkened) or has an unusual texture, it may be a sign of decomposition.

Q5: Are there alternative stabilization methods besides forming the dihydrochloride salt? A5: While the dihydrochloride salt is the most established method, other strategies could theoretically involve the use of amine protecting groups like Boc or Cbz.[6] However, the practical application of these to the gem-diamine structure of this compound is not widely documented in the literature. The high reactivity and small size of the molecule present unique challenges for selective protection.

Data Presentation

Table 1: Physicochemical Properties of this compound and Its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound DihydrochlorideSource(s)
Molecular Formula CH₆N₂CH₈Cl₂N₂[9][12]
Molecular Weight 46.07 g/mol 118.99 g/mol [9][12]
Appearance Exists transiently in solutionWhite granular solid[7][11]
Melting/Decomposition Point N/A (unstable)Decomposes at ~135 °C (>300 °C reported)[9][11]
Solubility N/A≥ 100 mg/mL in water at 21.5 °C; Sparingly soluble in Methanol[1][10]
Stability Unstable, transient speciesStable solid, allows for storage and handling[7]
Aqueous Solution pH BasicAcidic (pH < 7.0)[11]

Table 2: Spectroscopic Data for this compound Dihydrochloride

Technique Solvent Signal (Chemical Shift, δ) Assignment Source(s)
¹H NMR DMSO-d₆4.87 ppm (singlet)-CH₂-[8]
7.52 ppm (triplet)-NH₃⁺[8]
¹³C NMR D₂O~40-60 ppm (predicted)-CH₂-[8][13]
IR KBr Wafer3200-3500 cm⁻¹ (strong, broad)N-H stretching (ammonium)[2]
2850-3000 cm⁻¹C-H stretching (methylene)[2]
1550-1640 cm⁻¹ (strong)N-H bending (ammonium)[2]

Note: The residual proton signal for D₂O in ¹H NMR is typically around 4.79 ppm.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride (Representative Method)

This protocol is based on the general principle of reacting formaldehyde with an ammonia source under acidic conditions.

Materials:

  • Paraformaldehyde

  • Ammonium chloride (NH₄Cl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde (1.0 eq) and ammonium chloride (2.2 eq).

  • Slowly add concentrated HCl to the mixture with stirring. An exothermic reaction may occur.

  • Heat the mixture to reflux (approx. 100-105°C) for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, concentrate the solution under reduced pressure to obtain a viscous residue.

  • Add ethanol to the residue and stir to precipitate unreacted ammonium chloride.

  • Filter the mixture and wash the solid with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure until crystallization begins.

  • Cool the mixture in an ice bath to maximize crystallization of this compound dihydrochloride.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the white crystalline product under vacuum.

Protocol 2: In Situ Generation and Acylation of this compound (Schotten-Baumann Conditions)

This protocol describes a general procedure for forming a diamide from an acyl chloride.

Materials:

  • This compound dihydrochloride

  • Acyl chloride (e.g., Benzoyl Chloride)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound dihydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension with vigorous stirring. Stir for 15-20 minutes to allow for the formation of the free diamine.

  • In a separate flask, dissolve the acyl chloride (2.1 eq for bis-acylation) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold this compound suspension over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diamide product.

  • Purify the product as necessary by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound Dihydrochloride cluster_reaction Protocol 2: In Situ Generation & Acylation s1 Combine Paraformaldehyde & Ammonium Chloride s2 Add Conc. HCl s1->s2 s3 Reflux (100-105°C, 4-6h) s2->s3 s4 Concentrate in Vacuo s3->s4 s5 Precipitate & Filter Excess NH4Cl with EtOH s4->s5 s6 Crystallize from Filtrate s5->s6 s7 Isolate & Dry Product s6->s7 r1 Suspend this compound·2HCl in Anhydrous DCM r2 Cool to 0°C r1->r2 r3 Add Base (e.g., Et3N) (In Situ Generation of Free Amine) r2->r3 r4 Add Acyl Chloride Solution Dropwise at 0°C r3->r4 r5 Stir & Warm to RT r4->r5 r6 Aqueous Workup (Wash & Extract) r5->r6 r7 Dry & Concentrate r6->r7 r8 Purify Product r7->r8 logical_relationship start This compound Dihydrochloride (Stable Salt) instu In Situ Generation (Addition of Base, e.g., Et3N) start->instu Deprotonation free This compound (Unstable, Nucleophilic) instu->free side_reaction Side Reactions instu->side_reaction Potential Issues product Desired Product (e.g., Diamide) free->product Nucleophilic Attack reagent Electrophile (e.g., Acyl Chloride) reagent->product hydrolysis Hydrolysis of Electrophile side_reaction->hydrolysis polymer Polymerization side_reaction->polymer

References

Technical Support Center: Optimizing Reactions with Methanediamine Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving methanediamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions.

This compound (CH₂(NH₂)₂) is the simplest diamine but is often transient and not isolated in significant quantities.[1] In synthetic chemistry, its reactivity is harnessed through more stable and easily handled precursors or equivalents. These reagents are crucial for aminomethylation, particularly in Mannich-type reactions, where they serve as a source for the electrophilic iminium ion.[2][3] This guide focuses on the practical application of these valuable synthetic tools.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

  • Question: My aminomethylation reaction is giving a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common issue and can stem from several factors.[4]

    • Reagent Quality & Handling: this compound equivalents, especially Eschenmoser's salt, can be moisture-sensitive.[3] Ensure that all reagents are handled under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents and anhydrous solvents.[4][5]

    • Reaction Temperature: Temperature control is critical. For reactions involving the formation of kinetic enolates (e.g., from ketones), initial temperatures as low as -78°C are often required to ensure regioselectivity and prevent side reactions.[5] Conversely, some reactions may require heating to proceed at a reasonable rate.[4] Systematically screen a range of temperatures to find the optimum.

    • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor yields. Typically, a slight excess (1.1 to 1.5 equivalents) of the aminomethylating agent is used. Perform a stoichiometry screen to determine the optimal ratio for your specific substrate.

    • Substrate Reactivity: The electronic properties of your substrate significantly impact the reaction. Electron-rich compounds, such as phenols and indoles, are generally good nucleophiles for these reactions.[3] Substrates with electron-withdrawing groups may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a stronger acid catalyst to facilitate the reaction.[4]

Issue 2: Formation of Multiple Products/Impurities

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity?

  • Answer: Side product formation often arises from issues with regioselectivity, over-reaction, or decomposition.[4]

    • Regioselectivity in Ketones: For unsymmetrical ketones, the site of aminomethylation (kinetic vs. thermodynamic enolate) is highly dependent on the reaction conditions.[6] To favor the kinetic product (at the less substituted α-carbon), use a strong, non-nucleophilic base at low temperatures (-78°C). For the thermodynamic product, higher temperatures and longer reaction times may be necessary, though this can also lead to isomerization.[6]

    • Bis-Aminomethylation: If your substrate has multiple reactive sites, bis-addition can occur. To minimize this, try using a 1:1 stoichiometry of substrate to aminomethylating agent and add the reagent slowly to the reaction mixture.

    • Elimination Products: Mannich bases can undergo β-elimination to form α,β-unsaturated compounds (e.g., α-methylene ketones).[7][8] This is often promoted by higher temperatures or the presence of a base during workup. Consider a milder, neutral or slightly acidic workup procedure.

    • Decomposition: Prolonged reaction times or excessive heat can lead to the decomposition of starting materials, reagents, or the desired product.[4] Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[4]

Issue 3: Reagent Choice and Preparation

  • Question: Which this compound equivalent should I use for my reaction?

  • Answer: The choice of reagent depends on the substrate, desired reactivity, and reaction conditions.

    • Eschenmoser's Salt ([(CH₃)₂NCH₂]I): A highly electrophilic and reactive aminomethylating agent.[2][7] It is particularly effective for less reactive nucleophiles like silyl enol ethers and even some alkenes.[7][9] It is a crystalline solid but is moisture-sensitive.[3]

    • Bis(dimethylamino)methane ([(CH₃)₂N]₂CH₂): A stable, liquid reagent that is less reactive than Eschenmoser's salt.[10] It typically requires activation with an acid (e.g., trifluoroacetic acid) or an acyl halide to generate the reactive iminium ion in situ.[6][10] It is a good choice for routine Mannich reactions with activated substrates.

    • Bredereck's Reagent (t-BuOCH(NMe₂)₂): This reagent is useful for the formylation and aminomethylation of CH-acidic compounds. It generates a strong base (t-BuO⁻) and the iminium ion upon thermal decomposition.[8]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions and reported yields for the aminomethylation of different substrates using Eschenmoser's salt, illustrating the impact of solvent and temperature.

SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
2-MethylcyclohexanoneEschenmoser's Salt (1.2)THF-78 to 2512~85% (Kinetic)
AcetophenoneEschenmoser's Salt (1.1)CH₂Cl₂0 to 256~90%
IndoleEschenmoser's Salt (1.0)Acetonitrile252>95%
StyreneEschenmoser's Salt (1.0)TFA304~64%[9]
PhenylacetyleneEschenmoser's Salt (1.1)HFIP6024~75%[9]

Note: Yields are highly substrate-dependent and the conditions above should be considered as starting points for optimization.[9]

Experimental Protocols

Protocol 1: General Procedure for Aminomethylation of a Ketone using Eschenmoser's Salt

This protocol describes the aminomethylation of a ketone via its lithium enolate, favoring the kinetic product.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Reaction: Add Eschenmoser's salt (1.2 eq.) as a solid or a suspension in anhydrous THF to the enolate solution at -78°C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for common issues encountered during aminomethylation reactions.

G General Experimental Workflow for Aminomethylation A 1. Reagent Preparation (Dry Solvents, Inert Atmosphere) B 2. Substrate Dissolution & Cooling (-78°C) A->B C 3. Enolate Formation (e.g., add LDA) B->C If applicable D 4. Add Aminomethylating Agent (e.g., Eschenmoser's Salt) B->D For direct reaction (e.g., indoles) C->D E 5. Reaction (Warm to RT, Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H Product Analysis (NMR, MS) G->H

Caption: A typical workflow for aminomethylation reactions.

G Troubleshooting Guide for Low Yield Problem Problem: Low Product Yield Cause1 Cause: Reagent/Solvent Quality? Problem->Cause1 Cause2 Cause: Incorrect Temperature? Problem->Cause2 Cause3 Cause: Poor Substrate Reactivity? Problem->Cause3 Sol1 Solution: - Use anhydrous solvents - Handle reagents under N₂/Ar - Use fresh reagents Cause1->Sol1 Yes Sol2 Solution: - Ensure proper cooling (-78°C) - Screen different temperatures - Monitor reaction time Cause2->Sol2 Yes Sol3 Solution: - Increase reaction time/temp - Add acid catalyst - Use a more reactive agent (e.g., Eschenmoser's Salt) Cause3->Sol3 Yes

Caption: A troubleshooting flowchart for low reaction yields.

Chemical Pathway Diagram

This diagram shows the in-situ generation of the reactive dimethylaminomethylene cation from bis(dimethylamino)methane.

G In-Situ Generation of Electrophile Reagent Bis(dimethylamino)methane [(CH₃)₂N]₂CH₂ Intermediate Protonated Intermediate Reagent->Intermediate + H⁺ Acid Acid (H⁺) (e.g., from TFA) Acid->Intermediate Electrophile Reactive Electrophile [(CH₃)₂N=CH₂]⁺ Intermediate->Electrophile - (CH₃)₂NH LeavingGroup Dimethylamine (CH₃)₂NH Intermediate->LeavingGroup Product Aminomethylated Product Electrophile->Product Nucleophile Nucleophile (e.g., Enol) Nucleophile->Product Attack

Caption: Generation of the reactive iminium ion.

References

Technical Support Center: Purification of Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of methanediamine dihydrochloride. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound dihydrochloride?

A1: The most prevalent and straightforward method for purifying this compound dihydrochloride on a laboratory scale is recrystallization. This technique leverages the difference in solubility of the compound in a hot solvent versus a cold solvent to separate it from impurities.

Q2: Which solvents are suitable for the recrystallization of this compound dihydrochloride?

A2: this compound dihydrochloride is highly soluble in water (≥100 mg/mL at 21.5°C) and slightly soluble in methanol.[1][2] A mixed solvent system, such as ethanol/water or methanol/water, is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures to ensure good recovery.

Q3: My purified this compound dihydrochloride is slightly colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the solution with activated carbon (also known as activated charcoal). The colored organic impurities adsorb onto the surface of the activated carbon, which can then be removed by hot filtration before the recrystallization process.[3][4]

Q4: Are there alternative purification methods to recrystallization?

A4: Yes, for certain applications or when dealing with specific impurities, ion-exchange chromatography can be an effective alternative. Since this compound dihydrochloride is a salt of a diamine, it exists as a dication in solution. A strong cation-exchange resin can be used to bind the this compound cation, allowing neutral or anionic impurities to be washed away. The purified compound is then eluted from the resin.

Q5: What are the likely impurities in crude this compound dihydrochloride?

A5: Impurities can stem from the starting materials or side reactions. Common impurities in amine syntheses can include related amines, by-products from degradation such as small organic acids, and polymers formed during the reaction or storage. If the salt is prepared from the free amine and HCl, unreacted free amine could also be present.

Q6: How can I assess the purity of my final product?

A6: The purity of this compound dihydrochloride can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and identifying organic impurities. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound dihydrochloride.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. 2. Induce Crystallization:     a) Scratch Method: Gently scratch the inside of the flask below the solvent level with a glass rod.     b) Seeding: Add a tiny crystal of pure this compound dihydrochloride to the cooled solution to act as a nucleation site.
The product "oils out" instead of crystallizing. 1. High Impurity Level: Significant impurities can depress the melting point of the solid. 2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 3. Cooling Too Rapidly: The solution becomes supersaturated too quickly.1. Add More "Good" Solvent: Reheat the solution to redissolve the oil. Add a small amount of the solvent in which the compound is more soluble (e.g., water in a water/ethanol mix) and allow it to cool more slowly. 2. Change Solvent System: Attempt the recrystallization with a different solvent or solvent mixture with a lower boiling point. 3. Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
The final product is discolored (e.g., yellow or brown). Colored Impurities Present: These are typically organic molecules with chromophores that are soluble in the recrystallization solvent.Use Activated Carbon: 1. Dissolve the crude solid in the minimum amount of hot solvent. 2. Add a small amount (1-2% by weight) of activated carbon. 3. Keep the solution hot for a few minutes while swirling. 4. Perform a hot filtration to remove the carbon. 5. Allow the filtrate to cool and crystallize.
The recovery yield is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the cold mother liquor. 2. Premature Crystallization: The product crystallized during hot filtration. 3. Washing with wrong temperature solvent: Washing the collected crystals with room temperature solvent redissolved some of the product.1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Ensure Hot Filtration is Hot: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Use Ice-Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Quantitative Data

The selection of an appropriate purification method, particularly recrystallization, depends on the solubility characteristics of the compound.

Compound Solvent Temperature (°C) Solubility Reference
This compound DihydrochlorideWater21.5≥ 10 g / 100 mL[2]
This compound DihydrochlorideMethanolAmbientSlightly Soluble[1]
This compound DihydrochlorideWaterAmbientSparingly Soluble[1]

Note: The seemingly contradictory data for water solubility likely indicates high solubility in hot water and lower solubility in cold water, which are ideal characteristics for recrystallization from water or an aqueous mixed-solvent system.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a standard procedure for purifying this compound dihydrochloride that is discolored or contains soluble impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound dihydrochloride. Add the minimum volume of hot deionized water required to just dissolve the solid. It is advisable to start with a small amount of water and add more as needed while heating the mixture.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the carbon and any other solid impurities.

  • Crystallization: To the hot filtrate, slowly add ethanol (the "bad" solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot water to redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Protocol 2: Purification by Cation-Exchange Chromatography

This method is suitable for removing neutral or anionic impurities.

  • Resin Selection and Preparation: Select a strong cation-exchange (SCX) resin. Prepare a slurry of the resin in a low-concentration buffer (e.g., 10 mM HCl) and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the binding buffer (e.g., 10 mM HCl) until the pH and conductivity of the eluate are stable.

  • Sample Loading: Dissolve the crude this compound dihydrochloride in a minimum volume of the binding buffer. Apply the sample solution to the top of the column.

  • Washing: Wash the column with 5-10 column volumes of the binding buffer to elute any unbound neutral or anionic impurities.

  • Elution: Elute the bound this compound by passing a buffer with a high salt concentration (e.g., 1-2 M HCl or NaCl) through the column. The higher concentration of cations will displace the this compound from the resin.

  • Fraction Collection: Collect the eluate in fractions and analyze them (e.g., by TLC or UV-Vis spectroscopy if applicable) to identify the fractions containing the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent and excess salt. This can be achieved by evaporation/recrystallization or dialysis/lyophilization depending on the nature of the elution buffer.

Visualized Workflows and Logic

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying crude Crude this compound Dihydrochloride dissolve Dissolve in Minimum Hot Water crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if insoluble impurities decolorize->hot_filter crystallize Add Anti-solvent (Ethanol) & Cool Slowly hot_filter->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Ice-Cold Ethanol vac_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound Dihydrochloride dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound dihydrochloride.

Troubleshooting_Recrystallization start Solution Cooled, What is the Result? no_xtal No Crystals Form start->no_xtal Problem oiled_out Liquid 'Oil' Forms start->oiled_out Problem low_yield Few Crystals (Low Yield) start->low_yield Problem good_xtal Good Crystal Formation start->good_xtal Success sol_scratch Scratch flask or Add seed crystal no_xtal->sol_scratch Solution 1 sol_evap Boil off some solvent & re-cool no_xtal->sol_evap Solution 2 sol_oil Re-heat, add more 'good' solvent, cool slower oiled_out->sol_oil Solution sol_yield Concentrate mother liquor for 2nd crop low_yield->sol_yield Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

Ion_Exchange_Principle cluster_column Cation-Exchange Column cluster_process Separation Process resin SCX Resin Negatively Charged (-) load 1. Load Sample (MDH Dication + Impurities) bind 2. Binding MDH Dication (+) binds to resin (-) load->bind bind->resin:port wash 3. Wash Neutral/Anionic Impurities Pass Through bind->wash elute 4. Elute Add High Salt (e.g., Na+) Na+ displaces MDH from resin wash->elute collect 5. Collect Pure MDH elute->collect

Caption: Principle of purifying this compound dihydrochloride (MDH) via cation-exchange.

References

Technical Support Center: Degradation of Methanediamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading so quickly in solution?

A1: this compound is the simplest geminal diamine and is known to be thermodynamically unstable, existing only transiently in solution.[1][2][3] Its instability in aqueous solutions is due to its high propensity to undergo rapid hydrolysis. This process involves the elimination of ammonia to form reactive iminium intermediates, which then further react.[1]

Q2: How can I stabilize this compound for my experiments?

A2: Due to its inherent instability, this compound is most commonly handled in its more stable dihydrochloride salt form (CH₂(NH₂)₂·2HCl).[1][2][3] This salt is a white, water-soluble solid.[4] To use this compound in a reaction, the free base is typically generated in situ by neutralizing the dihydrochloride salt with a suitable base.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in water is hydrolysis. This reaction is expected to proceed through the formation of an iminium intermediate, which is then attacked by water. The ultimate decomposition products are formaldehyde and ammonia. Under certain conditions, these products can further react to form hexamethylenetetramine.

Q4: Can I use organic solvents to slow down the degradation of this compound?

A4: While this compound is expected to be more stable in anhydrous aprotic organic solvents compared to aqueous solutions, its inherent instability remains a factor. The presence of any trace amounts of water can initiate hydrolysis. For reactions requiring the free base in an organic solvent, it is crucial to use rigorously dried solvents and an inert atmosphere.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product in Reactions Involving this compound
Possible Cause Troubleshooting Step
Rapid degradation of this compound Generate the free base of this compound in situ from its dihydrochloride salt immediately before use. Ensure the reaction is performed under anhydrous conditions if possible.
Incorrect pH of the reaction mixture The nucleophilicity of the amine groups in this compound is pH-dependent. If the pH is too low, the amines will be protonated and non-nucleophilic. If the pH is too high, side reactions may be favored. Optimize the pH for your specific reaction.
Presence of water Water will hydrolyze this compound. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Reaction of degradation products The degradation of this compound releases formaldehyde and ammonia, which can react with your starting materials or products. Consider adding a scavenger for formaldehyde or ammonia if compatible with your reaction.
Polymerization This compound and its degradation products can potentially polymerize. Try running the reaction at a lower concentration or temperature.
Reaction with solvent Ensure the solvent is inert to this compound and the reaction conditions.

Experimental Protocols

Protocol 1: In Situ Generation of this compound Free Base
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of this compound dihydrochloride in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a suitable non-aqueous base (e.g., triethylamine, DBU) in the same anhydrous solvent via the dropping funnel with vigorous stirring. The amount of base should be stoichiometrically equivalent to the dihydrochloride salt.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • The resulting mixture containing the this compound free base can be used directly in the subsequent reaction step.

Protocol 2: Monitoring this compound Degradation by ¹H NMR
  • Prepare a stock solution of this compound dihydrochloride in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • If studying the free base, add a stoichiometric amount of a deuterated base (e.g., NaOD in D₂O).

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0). The methylene protons of this compound should appear as a singlet.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the this compound singlet and the appearance of new signals corresponding to degradation products.

Quantitative Data

Parameter Value Conditions Reference
Thermal Decomposition (endoergic)46 ± 3 kJ mol⁻¹Gas-phase calculation for decomposition to methanimine and ammonia[2]
Melting Point (Decomposition) of Dihydrochloride SaltBegins at ~275°F (~135°C)Solid state[1]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_side_reaction Potential Side Reaction This compound This compound CH₂(NH₂)₂ Iminium Iminium Intermediate [CH₂(NH₂)(NH₃)]⁺ This compound->Iminium + H⁺ Iminium->this compound - H⁺ FormaldehydeAmmonia Formaldehyde + Ammonia H₂CO + NH₃ Iminium->FormaldehydeAmmonia + H₂O - NH₄⁺ Hexamethylenetetramine Hexamethylenetetramine (CH₂)₆N₄ FormaldehydeAmmonia->Hexamethylenetetramine Condensation

Caption: Primary degradation pathway of this compound in aqueous solution.

TroubleshootingWorkflow Start Low/No Product Yield CheckDegradation Is this compound Degrading? Start->CheckDegradation CheckConditions Are Reaction Conditions Optimal? CheckDegradation->CheckConditions No InSitu Generate this compound In Situ CheckDegradation->InSitu Yes OptimizepH Optimize pH CheckConditions->OptimizepH No Success Improved Yield CheckConditions->Success Yes InSitu->CheckConditions Anhydrous Use Anhydrous Conditions Anhydrous->CheckConditions OptimizepH->Success

Caption: Troubleshooting workflow for low product yield in reactions.

References

strategies to improve yield in methanediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methanediamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and overcome common challenges in the synthesis of this compound, primarily as its more stable dihydrochloride salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound dihydrochloride.

Problem Possible Causes Recommended Solutions
Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Suboptimal reactant ratio: An incorrect ratio of formaldehyde to ammonium chloride can lead to the formation of byproducts.[1][2] - Loss of product during workup: this compound dihydrochloride is water-soluble, and excessive washing with water can lead to significant loss.- Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress via TLC or NMR to determine the optimal endpoint. - Adjust reactant ratio: A molar ratio of approximately 2:1 of formaldehyde to ammonium chloride is often cited for methylamine hydrochloride synthesis, a related compound. Experiment with ratios around this value to find the optimum for this compound dihydrochloride.[1] - Minimize aqueous contact: During filtration, wash the crude product with a minimal amount of cold water or with a non-polar solvent like ethanol or diethyl ether to remove impurities without dissolving the product.
Product is an oil or fails to crystallize - Presence of impurities: Byproducts such as hexamethylenetetramine or dimethylamine hydrochloride can inhibit crystallization.[1] - Excessive solvent: The solution may not be sufficiently saturated for crystals to form.[3] - Rapid cooling: Cooling the solution too quickly can lead to oiling out rather than crystallization.[3]- Purify the crude product: Attempt to precipitate the product by adding a non-polar solvent in which the impurities are more soluble. Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether) can also be effective.[4][5][6] - Concentrate the solution: If the product remains in solution, carefully evaporate some of the solvent to increase the concentration and induce crystallization.[3] - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound dihydrochloride.[3]
Product is highly colored (yellow to brown) - Side reactions at high temperatures: Overheating the reaction mixture can lead to the formation of colored polymeric byproducts.- Control reaction temperature: Maintain the reaction temperature within the recommended range (typically around 100-110°C). Use a temperature-controlled heating mantle and monitor the internal temperature of the reaction. - Charcoal treatment: During recrystallization, adding activated charcoal to the hot solution can help to remove colored impurities.
Formation of a significant amount of white, insoluble precipitate (suspected hexamethylenetetramine) - Incorrect pH: The reaction of formaldehyde and ammonia is pH-sensitive. Neutral or slightly basic conditions can favor the formation of hexamethylenetetramine.[7] - High concentration of reactants: High concentrations of formaldehyde and ammonia can promote the formation of the cage-like hexamethylenetetramine structure.- Ensure acidic conditions: The use of ammonium chloride provides an acidic environment that favors the formation of the desired amine salt. Monitor the pH and adjust if necessary, although this is often self-regulating. - Control reactant addition: Add the formaldehyde solution to the ammonium chloride solution gradually to maintain a lower instantaneous concentration of free ammonia.

Frequently Asked Questions (FAQs)

Q1: Why is this compound synthesized as its dihydrochloride salt?

This compound as a free base is highly unstable and exists only transiently in solution.[8] The formation of the dihydrochloride salt provides a stable, crystalline solid that can be isolated, purified, and stored.[8] The protonation of the two amino groups to form ammonium chlorides significantly increases the compound's stability.

Q2: What is the primary reaction for synthesizing this compound dihydrochloride?

The most common laboratory synthesis involves the reaction of formaldehyde with ammonium chloride in an aqueous solution.[1] The reaction is typically heated to drive the formation of the amine hydrochloride salt.

Q3: What are the main side products in this synthesis, and how can they be minimized?

The primary side products are hexamethylenetetramine and dimethylamine hydrochloride.[1]

  • Hexamethylenetetramine formation is favored by neutral or basic conditions and higher temperatures.[7][9][10] Maintaining acidic conditions by using ammonium chloride and controlling the temperature can minimize its formation.

  • Dimethylamine hydrochloride can form if the reaction temperature is too high or if there is a significant excess of formaldehyde.[1] Careful control of the reactant ratio and temperature can reduce the formation of this byproduct.

Q4: How can I purify the crude this compound dihydrochloride?

Recrystallization is the most effective method for purifying the crude product.[11] A common solvent system is a mixture of a polar solvent in which the salt is soluble when hot (e.g., water or ethanol) and a less polar solvent in which it is less soluble (e.g., ethanol or diethyl ether) to induce precipitation upon cooling.[4][5][6] Washing the crude solid with a solvent in which the impurities are soluble but the product is not can also be an effective purification step.

Q5: How can I confirm the identity and purity of my synthesized this compound dihydrochloride?

Standard analytical techniques can be used for characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound.

  • IR Spectroscopy: Infrared spectroscopy will show characteristic peaks for the N-H and C-H bonds.

  • Melting Point: The melting point of the purified product can be compared to the literature value.

Data Presentation

Table 1: Effect of Reactant Ratio on Product Distribution (Estimated)
Molar Ratio (Formaldehyde:Ammonium Chloride)Estimated Yield of this compound Dihydrochloride (%)Estimated Formation of HexamethylenetetramineEstimated Formation of Dimethylamine Hydrochloride
1:130-40ModerateLow
2:145-55LowModerate
3:135-45LowHigh
4:125-35LowVery High

Note: This data is estimated based on qualitative descriptions in the literature for related amine hydrochloride syntheses.[1] Optimal ratios should be determined empirically.

Table 2: Effect of Temperature on Reaction Outcome (Estimated)
Reaction Temperature (°C)Estimated Yield of this compound Dihydrochloride (%)Estimated Rate of ReactionRisk of Hexamethylenetetramine FormationRisk of Dimethylamine Hydrochloride Formation
80-90LowSlowModerateLow
100-110Moderate-HighModerateLowModerate
120-130ModerateFastHighHigh
>140LowVery FastVery HighVery High

Note: This data is estimated based on general principles of chemical kinetics and information on byproduct formation at different temperatures.[1][9][10]

Experimental Protocols

Synthesis of this compound Dihydrochloride from Formaldehyde and Ammonium Chloride

This protocol is a generalized procedure based on literature descriptions for the synthesis of related amine hydrochlorides.[11][12]

Materials:

  • Formaldehyde solution (37% in water)

  • Ammonium chloride (NH4Cl)

  • Absolute ethanol

  • Diethyl ether

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Stir plate and stir bar

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium chloride in deionized water. Add a stir bar to the flask.

  • Addition of Formaldehyde: While stirring, slowly add the formaldehyde solution to the ammonium chloride solution. A molar ratio of approximately 2:1 (formaldehyde:ammonium chloride) is a good starting point.

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to 100-105°C using a heating mantle. Maintain this temperature and allow the reaction to reflux for 4-6 hours.

  • Cooling and Crystallization: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to promote crystallization of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to aid in drying.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot deionized water or ethanol to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol and then diethyl ether.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Characterization:

  • Determine the melting point of the dried product.

  • Obtain 1H and 13C NMR spectra to confirm the structure.

  • Obtain an IR spectrum to identify characteristic functional groups.

Mandatory Visualization

Synthesis_Workflow General Workflow for this compound Dihydrochloride Synthesis Reactants Reactants (Formaldehyde, NH4Cl, Water) Reaction Reaction (Heating at 100-105°C, 4-6h) Reactants->Reaction Cooling Cooling & Crystallization (Room Temp, then Ice Bath) Reaction->Cooling Filtration Crude Product Isolation (Vacuum Filtration) Cooling->Filtration Purification Purification (Recrystallization) Filtration->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Product Pure this compound Dihydrochloride Drying->Final_Product

Caption: Workflow for this compound dihydrochloride synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Workup Check Workup Procedure Start->Check_Workup Check_Purity Check Product Purity Start->Check_Purity Optimize_Time_Temp Increase Time/Temp Check_Reaction->Optimize_Time_Temp Optimize_Ratio Adjust Reactant Ratio Check_Reaction->Optimize_Ratio Minimize_Washing Minimize Aqueous Washing Check_Workup->Minimize_Washing Recrystallize Recrystallize Product Check_Purity->Recrystallize Success Improved Yield Optimize_Time_Temp->Success Optimize_Ratio->Success Minimize_Washing->Success Recrystallize->Success

Caption: Troubleshooting logic for low yield issues.

Reaction_Pathways Competing Reaction Pathways Reactants Formaldehyde + NH4Cl Desired_Product This compound Dihydrochloride Reactants->Desired_Product Side_Product1 Hexamethylenetetramine Reactants->Side_Product1 Side_Product2 Dimethylamine HCl Reactants->Side_Product2 Conditions1 Acidic pH ~100-110°C Conditions1->Desired_Product Conditions2 Neutral/Basic pH High Temp. Conditions2->Side_Product1 Conditions3 Excess Formaldehyde High Temp. Conditions3->Side_Product2

Caption: Competing reaction pathways in synthesis.

References

Technical Support Center: Methanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of methanediamine dihydrochloride, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage temperature for this compound dihydrochloride?

This compound dihydrochloride should be stored in a refrigerator at a temperature range of 2-8°C.[1][2][3][4] Some sources also recommend storage under an inert atmosphere.[1]

Q2: Is this compound dihydrochloride sensitive to moisture?

Yes, it is described as a hygroscopic solid, meaning it can absorb moisture from the air. Therefore, it is crucial to keep the container tightly closed in a dry and well-ventilated place.[2][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

At a minimum, splash-proof safety goggles, gloves (such as Tyvek-type), and a lab coat should be worn.[6][7] For procedures that may generate dust, such as weighing the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[7][8]

Q4: How should I handle a small spill of this compound dihydrochloride?

For small spills, dampen the solid material with water and transfer it to a suitable container.[6][7] Use absorbent paper dampened with water to clean up any remaining residue. Seal the contaminated materials in a vapor-tight plastic bag for proper disposal and wash the contaminated surfaces with a soap and water solution.[6][7]

Q5: What is the stability of this compound dihydrochloride?

This compound dihydrochloride is stable under normal storage conditions.[5] It is a white granular solid that decomposes at approximately 135°C (275°F), changing to a white puffy solid, and then slowly darkens until total decomposition at around 240°C (464°F).[6][8][9] It is soluble in water.[6][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound has become clumpy or appears wet. Improper storage, exposure to moisture.The compound is hygroscopic. Ensure the container is always tightly sealed immediately after use and stored in a dry environment within the recommended temperature range (2-8°C).
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Always use a fresh sample from a properly stored container. Allow the container to reach room temperature before opening to prevent condensation.
Difficulty in dissolving the compound. The compound is generally water-soluble.[6][8][9] Issues may arise from using an incompatible solvent or insufficient mixing.Ensure you are using a compatible solvent, such as water. Use appropriate mixing techniques (e.g., vortexing, stirring) to facilitate dissolution.

Quantitative Data Summary

PropertyValueSource
Storage Temperature 2-8°C[1][2][3][4]
Melting/Decomposition Point Decomposes at ~135°C (275°F)[6][8][9]
Water Solubility ≥ 100 mg/mL at 21.5°C (70.7°F)[6][8]
Molecular Weight 118.99 g/mol [1][6]

Experimental Protocols

General Protocol for Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling this compound dihydrochloride when preparing solutions for experiments.

  • Preparation:

    • Ensure all necessary personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.

    • If not working in a fume hood, a NIOSH-approved respirator is recommended during weighing to avoid inhaling any dust.[7][8]

    • Allow the container of this compound dihydrochloride to warm to room temperature before opening to prevent moisture condensation on the compound.

  • Weighing:

    • Perform the weighing in a chemical fume hood or a well-ventilated area.

    • Use a clean, dry spatula and weighing paper or a weighing boat.

    • Carefully transfer the desired amount of the solid, minimizing the creation of dust.

    • Immediately and tightly seal the container after weighing.

  • Dissolution:

    • Add the weighed solid to the chosen solvent (e.g., water) in an appropriate container.

    • Stir or agitate the mixture until the solid is completely dissolved. This compound dihydrochloride is water-soluble.[6][8][9]

  • Cleanup:

    • Clean the spatula and the weighing area.

    • Dispose of any contaminated weighing paper or boats in the designated chemical waste.

Workflow and Safety Diagram

G cluster_storage Storage cluster_handling Handling cluster_safety Safety & Disposal storage Store in Refrigerator (2-8°C) Keep Tightly Sealed ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Before Use weigh Weigh in Ventilated Area (Fume Hood Recommended) ppe->weigh Proceed to dissolve Dissolve in Appropriate Solvent weigh->dissolve For Experiment spill Small Spill Procedure: Dampen, Collect, Clean weigh->spill If Spill Occurs disposal Dispose of Waste According to Regulations dissolve->disposal Post-Experiment spill->disposal After Cleanup

Caption: Workflow for the safe handling and storage of this compound dihydrochloride.

References

Technical Support Center: Overcoming Solubility Issues of Methanediamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with methanediamine salts, particularly this compound dihydrochloride.

Troubleshooting Guides

This section offers step-by-step guidance for resolving common solubility issues.

Issue 1: this compound dihydrochloride does not dissolve completely in water.

  • Initial Assessment: this compound dihydrochloride is generally considered highly soluble in water (≥100 mg/mL at 21.5°C).[1] However, some sources describe it as sparingly soluble, which may be due to factors such as temperature, pH, or the presence of impurities.[2] An aqueous solution of this compound dihydrochloride will be acidic, with a pH of less than 7.0.[1][2][3]

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the solution. The solubility of most salts, including hydrochlorides, tends to increase with temperature.[4][5][6] Be cautious, as this compound dihydrochloride begins to decompose at approximately 135°C (275°F).[1][2]

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

    • pH Adjustment: While the salt itself forms an acidic solution, ensure the dissolution medium is not basic, as this could cause the free base to precipitate. If the medium has become basic, carefully adjust the pH back to a neutral or slightly acidic range with a dilute acid.

    • Particle Size Reduction: If you are starting with a coarse crystalline material, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.[6]

Issue 2: Precipitation occurs when mixing a this compound dihydrochloride solution with other reagents.

  • Initial Assessment: Precipitation upon mixing can be caused by a change in solvent composition, a pH shift, or a chemical reaction.

  • Troubleshooting Steps:

    • pH-Related Precipitation: If your reaction mixture is basic, the this compound dihydrochloride may be converting to its less soluble free base form. Monitor the pH of the solution. If necessary, maintain a slightly acidic to neutral pH to keep the salt in its protonated, soluble form.

    • Common Ion Effect: If your other reagents are dissolved in a solution with a high concentration of chloride ions, this can decrease the solubility of this compound dihydrochloride.[1] If possible, use reagents with different counter-ions.

    • Solvent Polarity Change: If you are adding a less polar organic solvent to your aqueous solution of this compound dihydrochloride, the salt may precipitate out. Amine hydrochlorides are generally less soluble in non-polar organic solvents.

    • Co-solvent System: To avoid precipitation when mixing with organic solutions, consider creating a co-solvent system. For example, you can have a consistent level of the salt in both the aqueous and organic solvent phases to prevent it from crashing out during mixing.[7] When preparing the organic phase, dissolve the salt in a small amount of water first, and then add the organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound dihydrochloride?

A1: The solubility of this compound dihydrochloride in water is reported to be greater than or equal to 100 mg/mL at 70.7°F (21.5°C).[1] However, it is listed as "sparingly" soluble in water and "slightly" soluble in methanol in some chemical catalogs.[2]

Q2: In which solvents is this compound dihydrochloride soluble?

A2: It is most soluble in water.[1][2] Its solubility in alcohols like methanol is described as slight.[2] Generally, amine hydrochlorides have poor solubility in non-polar organic solvents.

Q3: How does pH affect the solubility of this compound dihydrochloride?

A3: this compound dihydrochloride is the salt of a weak base and a strong acid, so its aqueous solutions are acidic (pH < 7.0).[1][2][3] It is most soluble in its protonated (salt) form. If the pH of the solution is raised significantly (becomes basic), the salt will be deprotonated to the free base, which is less soluble and may precipitate.

Q4: What is the best way to store solutions of this compound dihydrochloride?

A4: For short-term use, aqueous solutions can be stored at room temperature. For longer-term storage, it is recommended to store solutions in a refrigerator at 2-8°C to maintain stability.[3] Be aware that solubility can decrease at lower temperatures, so some material may crystallize out of a concentrated solution upon cooling.

Q5: Can I use co-solvents to improve the solubility of this compound dihydrochloride in a mixed aqueous/organic system?

A5: Yes, using a co-solvent system can be an effective strategy.[8] By dissolving the this compound dihydrochloride in both the aqueous and organic phases (if miscible), you can prevent precipitation when the two are mixed.[7] Common water-miscible organic solvents that can be used as co-solvents include ethanol, propylene glycol, and glycerin.[8]

Data Presentation

Table 1: Solubility Data for this compound Dihydrochloride

SolventReported SolubilityTemperature (°C)Reference
Water≥ 100 mg/mL21.5[1]
WaterSparinglyNot Specified[2]
MethanolSlightlyNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound Dihydrochloride

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride solid in a clean, dry beaker.

  • Solvent Addition: Add deionized water to the beaker, typically starting with about 80% of the final desired volume.

  • Dissolution: Stir the mixture with a magnetic stir bar at room temperature.

  • Gentle Heating (if necessary): If the solid does not dissolve completely, gently warm the beaker on a hot plate with continuous stirring. Do not exceed 50-60°C to avoid any potential degradation.

  • Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Storage: Store the solution in a well-sealed container. For long-term storage, keep it in a refrigerator.

Protocol 2: Troubleshooting Precipitation Upon Addition of an Organic Solvent

  • Identify the Cause: Determine if the precipitation is due to a change in solvent polarity or a pH shift.

  • Co-solvent Approach:

    • Prepare the aqueous solution of this compound dihydrochloride as described in Protocol 1.

    • In a separate container, prepare your organic phase. If the organic solvent is miscible with water (e.g., acetonitrile, ethanol), create a stock solution of this compound dihydrochloride in a mixture of the organic solvent and a small amount of water (e.g., 90:10 organic solvent to water). Always dissolve the salt in the water portion first before adding the organic solvent.[7]

    • Aim to have a consistent concentration of the salt in both your aqueous and organic solutions before mixing them for your experiment.

  • pH Control:

    • Monitor the pH of your reaction mixture.

    • If the addition of other reagents causes the pH to increase, consider using a buffered solution to maintain a slightly acidic to neutral pH.

Visualizations

experimental_workflow start Start: Weigh this compound Dihydrochloride add_solvent Add Solvent (e.g., Water) start->add_solvent stir Stir at Room Temperature add_solvent->stir dissolved Completely Dissolved? stir->dissolved heat Gently Heat & Stir dissolved->heat No final_solution Final Solution Ready for Use dissolved->final_solution Yes heat->stir cool Cool to Room Temperature

Caption: Workflow for dissolving this compound dihydrochloride.

troubleshooting_logic start Precipitation Observed check_ph Check pH of the Mixture start->check_ph is_basic Is pH > 7? check_ph->is_basic adjust_ph Adjust pH to < 7 is_basic->adjust_ph Yes check_solvent Check Solvent Composition is_basic->check_solvent No resolved Issue Resolved adjust_ph->resolved is_organic Added Non-polar Organic Solvent? check_solvent->is_organic use_cosolvent Use a Co-solvent System is_organic->use_cosolvent Yes check_common_ion Check for Common Ions (Cl-) is_organic->check_common_ion No use_cosolvent->resolved is_high_cl High [Cl-]? check_common_ion->is_high_cl change_reagent Use Reagent with Different Counter-ion is_high_cl->change_reagent Yes is_high_cl->resolved No change_reagent->resolved

Caption: Troubleshooting logic for this compound salt precipitation.

References

Technical Support Center: Minimizing Side Reactions in Methanediamine Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a highly reactive geminal diamine. The most prevalent side reactions include:

  • Polymerization: Uncontrolled self-condensation to form polyaminomethylenes is a significant issue. This is often initiated by trace amounts of water or acid.

  • Iminium Ion Formation and Subsequent Reactions: In the presence of carbonyl compounds (aldehydes and ketones), this compound can form highly reactive iminium ions, which can lead to various products, including Mannich-type adducts.[1][2]

  • Reaction with Electrophiles: The nucleophilic nature of the amino groups makes this compound susceptible to reactions with a wide range of electrophiles, potentially leading to undesired byproducts if other functional groups in the reaction are more targeted.

  • Guanidinylation: In the context of peptide synthesis, if this compound is used with uronium or aminium salt-based coupling reagents, it can react directly with the coupling reagent to form a guanidine side product.[3]

Q2: How can I prevent the unwanted polymerization of this compound?

A2: Preventing polymerization is critical for successful applications. Key strategies include:

  • Use of the Hydrochloride Salt: this compound is often more stable and less prone to polymerization when handled as its dihydrochloride salt.[4]

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as moisture can initiate polymerization.

  • Controlled pH: Maintain a neutral or slightly basic pH to minimize acid-catalyzed polymerization.

  • Use of Inhibitors: For certain applications, radical inhibitors like TEMPO can be employed to suppress unwanted polymerization, although their compatibility with the desired reaction must be verified.[5][6]

Q3: My reaction with this compound and an aldehyde/ketone is giving multiple products. How can I improve selectivity?

A3: Reactions with carbonyls can be complex. To improve the yield of the desired product:

  • pH Control: The formation of imines from amines and carbonyls is highly pH-dependent. The reaction rate is typically maximal around pH 4-5.[7][8][9] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the protonation of the intermediate required for water elimination is inefficient.[7][8]

  • Protecting Groups: If one of the amine groups is not intended to react, using a suitable protecting group is essential. This strategy, known as monofunctionalization, allows for controlled reactivity.

Troubleshooting Guides

Issue 1: Low Yield in a Mannich-Type Reaction

Symptoms:

  • The desired β-amino carbonyl compound is obtained in low yield.

  • A significant amount of starting material remains.

  • Multiple unidentified side products are observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect pH The formation of the initial iminium ion is acid-catalyzed. Ensure the reaction medium is buffered to an optimal pH (typically 4-5) to facilitate this step without deactivating the amine nucleophile.[2][10]
Iminium Ion Instability The iminium ion intermediate may be unstable under the reaction conditions. Consider generating the iminium ion in situ at a low temperature before adding the enolizable component.
Side Reactions of the Carbonyl Compound The enolizable carbonyl compound may undergo self-condensation (e.g., aldol reaction). Add the carbonyl compound slowly to the reaction mixture containing the pre-formed iminium ion.
Further Condensation of the Product The Mannich base product can sometimes react further with formaldehyde and the ketone.[1] Using a slight excess of the enolizable ketone can help to consume the iminium ion and minimize this side reaction.
Issue 2: Unwanted Guanidinylation in Peptide Coupling

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a mass addition corresponding to the coupling reagent minus its leaving group.

  • The desired peptide is obtained in low purity.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Use of Uronium/Aminium Reagents Reagents like HATU, HBTU, and COMU can react directly with the N-terminal amine to form a guanidinyl cap, terminating the peptide chain.[3][11] This is more problematic when coupling is slow.
Slow Carboxyl Activation If the activation of the carboxylic acid is slow, the free amine has more opportunity to react with the coupling reagent.
Excess Coupling Reagent Using a large excess of the uronium/aminium reagent increases the likelihood of the guanidinylation side reaction.[3]

Recommended Actions:

  • Switch to a Phosphonium-Based Reagent: Reagents like PyBOP or PyAOP do not cause guanidinylation and are a good alternative for difficult couplings.[3][12]

  • Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent for a few minutes before adding it to the amine component. This reduces the concentration of free coupling reagent available to react with the amine.

  • Optimize Reagent Stoichiometry: Use the minimum effective excess of the coupling reagent.

Issue 3: Formation of Multiple Products Due to Difunctionality

Symptoms:

  • A mixture of mono- and di-substituted products is formed.

  • Cross-linking or oligomerization is observed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Both Amino Groups are Reactive Without protection, both primary amines of this compound can react.

Recommended Actions:

  • Use of a Mono-Protected this compound: Employ a protecting group strategy to selectively block one of the amino groups. The choice of protecting group depends on the reaction conditions of the subsequent steps.

Data Presentation: Comparison of Common Amine Protecting Groups

The following table provides a comparison of commonly used amine protecting groups to aid in the selection of an appropriate strategy for your synthesis.[2][13][14][15][16]

Protecting GroupAbbreviationIntroduction ConditionsStabilityDeprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., NEt₃, NaOH)Stable to base, hydrogenolysis, and nucleophiles.Strong acid (e.g., TFA, HCl in dioxane).[17]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate, baseStable to acid and base.Catalytic hydrogenolysis (H₂, Pd/C).
9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-Cl, baseStable to acid and hydrogenolysis.Mild base (e.g., 20% piperidine in DMF).[16]
p-ToluenesulfonylTosyl (Ts)Tosyl chloride, pyridineVery stable to a wide range of conditions.Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃).

Experimental Protocols

Protocol 1: Mono-Boc Protection of a Diamine

This protocol is a general method for the selective mono-protection of a diamine using di-tert-butyl dicarbonate ((Boc)₂O).[1][18]

Materials:

  • Diamine (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1 equivalent) or HCl gas

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine in anhydrous MeOH in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add Me₃SiCl (or bubble in HCl gas) to the cooled solution with stirring. A white precipitate of the mono-hydrochloride salt should form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (a small amount to dissolve the salt) followed by a solution of (Boc)₂O in MeOH.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and the di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc protected diamine with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Imine Formation from this compound and an Aldehyde

This protocol describes the general procedure for forming an imine (Schiff base) from this compound and an aldehyde under acidic catalysis.[7][19]

Materials:

  • This compound dihydrochloride (1 equivalent)

  • Aldehyde (2 equivalents)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), glacial acetic acid)

  • Drying agent (e.g., anhydrous MgSO₄ or molecular sieves)

Procedure:

  • To a solution of the aldehyde in the anhydrous solvent, add this compound dihydrochloride.

  • Add a catalytic amount of the acid catalyst.

  • If using toluene, set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically. If using another solvent, add a drying agent directly to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, if a drying agent was used, filter it off.

  • Remove the solvent under reduced pressure. The crude imine can be purified by distillation or crystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Step cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Start with This compound reaction Reaction with Substrate start->reaction workup Reaction Workup reaction->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis check Check for Side Products? analysis->check purify Purification (Column Chromatography, Crystallization) check->purify Yes final Pure Product check->final No purify->final

Caption: A logical workflow for experiments involving this compound.

side_reaction_pathways cluster_carbonyl With Carbonyls (R₂C=O) cluster_polymerization Self-Reaction cluster_peptide In Peptide Synthesis This compound This compound (CH₂(NH₂)₂) iminium Iminium Ion [R₂C=N⁺H₂] This compound->iminium + R₂C=O, H⁺ polymer Polyaminomethylene This compound->polymer H₂O or Acid guanidinylation Guanidinylation This compound->guanidinylation + Uronium Reagent imine Imine/Enamine iminium->imine mannich Mannich Product iminium->mannich + Enol

Caption: Common side reaction pathways for this compound.

References

Technical Support Center: Kinetic Studies of Methanediamine Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the kinetic analysis of methanediamine decomposition. Due to its transient nature in solution, direct kinetic studies on this compound are challenging. This resource offers insights into these challenges, suggests alternative experimental approaches, and provides troubleshooting for related experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to perform direct kinetic studies on the decomposition of this compound in solution?

A: this compound is the simplest geminal diamine and is known to be a transient intermediate in aqueous solutions. It is highly unstable and readily decomposes back to formaldehyde and ammonia or further reacts to form more stable products. Its fleeting existence makes it difficult to isolate and study its decomposition kinetics directly using conventional methods.

Q2: Is there any quantitative data available for the decomposition of this compound?

Q3: What are the expected decomposition products of this compound?

A: The primary decomposition pathway for this compound in solution is the reverse of its formation reaction, yielding formaldehyde and ammonia. Depending on the reaction conditions, these products can then participate in further reactions. For example, in the presence of other amines or carbonyl compounds, more complex products can be formed, such as in the Mannich reaction.

Q4: Can the stability of this compound be enhanced for experimental studies?

A: While the free base is unstable, this compound can be stabilized as its dihydrochloride salt (CH₂(NH₂)₂·2HCl). This salt is a crystalline solid and is more amenable to handling and use in chemical synthesis. However, when dissolved in a solution, particularly under neutral or basic conditions, the equilibrium will shift towards the formation of the unstable free diamine, which will then decompose.

Troubleshooting Guide

This section addresses common issues encountered when studying reactions where this compound is a suspected intermediate.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent reaction rates in formaldehyde-ammonia reactions. The transient nature of this compound and other intermediates can lead to complex kinetic profiles. The rates of formation and decomposition are highly sensitive to pH, temperature, and reactant concentrations.Carefully control the pH and temperature of the reaction. Use in situ monitoring techniques like NMR or rapid-sampling mass spectrometry to observe the concentrations of reactants, intermediates, and products in real-time.
Difficulty in detecting this compound as an intermediate. This compound's low concentration and short lifetime make it challenging to detect with slower analytical methods.Employ advanced and rapid detection techniques. Electrospray ionization mass spectrometry (ESI-MS) can be used to detect transient charged intermediates. Fast-scan NMR techniques can also be used to identify short-lived species.
Side reactions dominating the desired chemical transformation. The decomposition products of this compound (formaldehyde and ammonia) are themselves reactive and can lead to the formation of undesired byproducts.Optimize reaction conditions to favor the desired reaction pathway. This may involve adjusting the stoichiometry of reactants, changing the solvent, or using a catalyst to direct the reaction.
Poor reproducibility of kinetic data. Impurities in reagents or variations in experimental setup can significantly impact the kinetics of these sensitive reactions.Use high-purity reagents and ensure consistent experimental procedures. Calibrate instruments regularly and perform control experiments to identify sources of variability.

Quantitative Data Summary

As direct kinetic data for this compound decomposition is scarce, the following table summarizes relevant thermodynamic data for its gas-phase decomposition and experimental kinetic data for the hydrolysis of a related compound, methenamine.

Compound Process Parameter Value Conditions
This compound Gas-Phase Decomposition to Methanimine and AmmoniaEndoergicity46 ± 3 kJ/molCalculated
Methenamine Hydrolysis to FormaldehydeHalf-life (t₁/₂)1.6 hourspH 2.0, 37.5 °C
Methenamine Hydrolysis to FormaldehydeHalf-life (t₁/₂)13.8 hourspH 5.8, 37.5 °C
Methenamine Hydrolysis to FormaldehydeActivation Energy (Eₐ)23.5 kcal/molpH 2.0
Methenamine Hydrolysis to FormaldehydeActivation Energy (Eₐ)12.0 kcal/molpH 5.1

Experimental Protocols

Protocol: In Situ Monitoring of Formaldehyde-Ammonia Reactions by ¹H NMR Spectroscopy

This protocol describes a general method for monitoring reactions where this compound is a potential intermediate.

1. Materials and Equipment:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Formaldehyde solution (or paraformaldehyde)

  • Ammonia solution (or an ammonium salt)

  • Internal standard (e.g., TSP or DSS)

  • Thermostatted sample changer

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the deuterated solvent.

    • In an NMR tube, dissolve the formaldehyde source and the ammonia source in the deuterated solvent containing the internal standard. The concentrations should be chosen based on the expected reaction rate.

  • NMR Spectrometer Setup:

    • Lock and shim the spectrometer using a separate sample of the deuterated solvent.

    • Set the experiment parameters for a quantitative ¹H NMR experiment (e.g., sufficient relaxation delay).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent to the NMR tube. For slow reactions, this can be done outside the spectrometer. For fast reactions, injection can be performed directly into the NMR tube inside the spectrometer.

    • Quickly place the NMR tube in the spectrometer and start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the reactants, products, and any observable intermediates relative to the internal standard.

    • Plot the concentrations of the species as a function of time to obtain kinetic profiles.

    • From these profiles, reaction rates and rate constants can be determined.

Visualizations

Decomposition_Pathway cluster_formation Formation cluster_decomposition Decomposition Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound + Ammonia Ammonia Ammonia This compound->Formaldehyde - Ammonia Methanimine Methanimine This compound->Methanimine - Ammonia (gas phase) Water Water

Caption: Proposed formation and decomposition pathways of this compound.

Troubleshooting_Workflow start Inconsistent Kinetic Data check_params Verify Control of Reaction Parameters (pH, Temp, Conc.) start->check_params params_ok Parameters Stable check_params->params_ok Yes params_not_ok Adjust Experimental Setup check_params->params_not_ok No check_intermediate Is a Transient Intermediate Suspected? params_ok->check_intermediate params_not_ok->check_params intermediate_yes Employ Rapid Detection Methods (In Situ NMR, ESI-MS) check_intermediate->intermediate_yes Yes intermediate_no Investigate Side Reactions and Impurities check_intermediate->intermediate_no No end Improved Reproducibility intermediate_yes->end intermediate_no->end

Caption: Troubleshooting workflow for inconsistent kinetic data.

Validation & Comparative

A Comparative Guide to Geminal Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geminal diamine, a molecule featuring two amino groups attached to the same carbon atom, is a unique structural motif with growing potential in medicinal chemistry. Often considered the nitrogen analogues of hydrates or hemiacetals, these compounds possess distinct stereochemical and physicochemical properties that make them intriguing candidates for drug design.[1] This guide provides a comparative analysis of geminal diamines, focusing on their synthesis, key performance metrics, and potential applications, particularly as linkers in novel therapeutic modalities.

I. Comparative Analysis of Geminal Diamine Scaffolds

While direct head-to-head biological comparisons of a wide range of geminal diamines are still emerging in the literature, a comparative framework can be established based on their structural features, synthetic accessibility, and predicted physicochemical properties.

Table 1: Comparison of Geminal Diamine Scaffolds

Scaffold TypeRepresentative StructureKey FeaturesPotential Advantages in Drug DesignSynthetic Considerations
Acyclic (Unsubstituted) Diaminomethane- Highly flexible- Smallest geminal diamine- Can serve as a minimal, flexible linker- Synthesis can be challenging due to instability
Acyclic (Substituted) 1,1-Diamino-2,2-dimethylpropane- Increased steric bulk- Modulated lipophilicity- Can provide conformational constraint- Improved metabolic stability- Readily synthesized from corresponding ketones or aldehydes
Cyclic 2,2-Diaminopiperidine- Rigidified backbone- Defined spatial orientation of amines- Precise control over vectorality in linkers- Potential for improved target binding- Multi-step synthesis often required
Spirocyclic 2,7-Diazaspiro[3.5]nonane- Three-dimensional architecture- Novel chemical space- Can lead to improved potency and selectivity- Favorable ADME properties- Synthetically challenging, but offers access to unique structures[2]

II. Physicochemical Properties: The Importance of pKa

The basicity of the amino groups, quantified by their pKa values, is a critical parameter influencing the solubility, cell permeability, and target engagement of a drug candidate.[3][4] For geminal diamines, the proximity of the two nitrogen atoms leads to a significant difference between the first and second pKa values due to electrostatic repulsion between the protonated amines.[5]

Table 2: Predicted pKa Values and Properties of Representative Diamines

Diamine TypeStructurePredicted pKa1Predicted pKa2Key Physicochemical Implications
Geminal 1,1-Diaminocyclohexane~9-10~6-7- Mono-protonated at physiological pH- Can act as a hydrogen bond donor and acceptor
Vicinal trans-1,2-Diaminocyclohexane~9.9~6.5- Similar pKa profile to geminal diamines- Different spatial arrangement of amino groups
Long-Chain 1,5-Diaminopentane~10.8~9.8- Both amines likely protonated at physiological pH- Higher positive charge may reduce cell permeability

Note: pKa values are estimates and can vary based on substitution and the specific chemical environment. Experimental determination is crucial for accurate characterization.

III. Geminal Diamines as Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. Geminal diamines offer a unique scaffold for linkers, providing a combination of rigidity and defined vectorality.

Table 3: Comparative Analysis of Diamine Linkers in PROTACs

Linker TypeExample StructureFlexibilityVectoralityImpact on Ternary Complex
Flexible Alkyl Chain Polyethylene glycol (PEG)HighIsotropic- Allows for multiple binding modes- Can lead to entropic penalties
Rigid Acyclic AlkynylLowLinear- Restricts conformational freedom- Can improve binding affinity if the orientation is optimal
Cyclic Vicinal Diamine trans-Cyclohexyl-1,2-diamineLowDefined exit vectors- Pre-organizes the molecule for binding- Can enhance cooperativity in the ternary complex
Cyclic Geminal Diamine 1,1-DiaminocyclohexaneLowDivergent exit vectors- Presents ligands in a distinct spatial orientation- May access novel ternary complex conformations

IV. Experimental Protocols

A. Synthesis of a Geminal Diamine via a Geminal Diazide Intermediate

This two-step protocol first describes the synthesis of a geminal diazide from a ketone, followed by its reduction to the corresponding geminal diamine.

Step 1: Synthesis of 1,1-Diazidocyclohexane

  • Reaction Setup: In a well-ventilated fume hood, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium azide (NaN₃, 2.5 eq) to the solution, followed by the slow addition of iodine (I₂, 1.1 eq) while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 1,1-diazidocyclohexane by column chromatography.

Step 2: Reduction to 1,1-Diaminocyclohexane

  • Reaction Setup: Dissolve the purified 1,1-diazidocyclohexane (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the diazide is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude geminal diamine.

B. Purification of a Geminal Diamine by Acid-Base Extraction
  • Dissolution: Dissolve the crude geminal diamine in a water-immiscible organic solvent like ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic diamine will form its water-soluble salt and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers, cool in an ice bath, and slowly add a strong base (e.g., 6M NaOH) until the pH is >10. The diamine salt will be neutralized to its free base form.

  • Final Extraction: Extract the basified aqueous layer with fresh ethyl acetate (3 times).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified geminal diamine.

C. Determination of pKa by NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the geminal diamine in D₂O.

  • pH Adjustment: Adjust the pH of the solution using small aliquots of DCl or NaOD in D₂O.

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at a series of different pH values.

  • Data Analysis: Plot the chemical shift of a proton adjacent to the amino groups as a function of pH. The inflection points of the resulting titration curve correspond to the pKa values of the two amino groups.[6]

V. Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ketone Ketone/Aldehyde Diazide Geminal Diazide Ketone->Diazide Oxidative Diazidation Diamine Geminal Diamine Diazide->Diamine Reduction (e.g., H2/Pd-C) Crude Crude Diamine Diamine->Crude Salt Diamine Salt (Aqueous) Crude->Salt Acid Extraction Pure Pure Diamine (Organic) Salt->Pure Basification & Extraction pKa pKa Determination (NMR Titration) Pure->pKa Bioassay Biological Assay Pure->Bioassay

Experimental workflow for the synthesis and evaluation of a geminal diamine.

PROTAC_MoA cluster_linker Geminal Diamine Linker POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Rigidity Rigidity Length Length Vector Vectorality

Role of a geminal diamine linker in PROTAC-mediated protein degradation.

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factor (e.g., BRD4) Gene Target Gene Expression TF->Gene Promotes Proteasome Proteasome TF->Proteasome Ubiquitination & Degradation Protein Disease-Promoting Protein Gene->Protein Translation PROTAC PROTAC (gem-diamine linker) PROTAC->TF E3 E3 Ligase (e.g., VHL) PROTAC->E3 Degraded_TF Degraded TF Proteasome->Degraded_TF Disease Disease Phenotype Degraded_TF->Disease Inhibition Protein->Disease Leads to

PROTACs with geminal diamine linkers can target nuclear proteins for degradation.

References

A Comparative Guide to the Stability of Methanediamine and Methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of methanediamine and its structural isomer, methylhydrazine. The information presented is based on available experimental data and computational studies to assist researchers in understanding the handling, storage, and application limitations of these two compounds.

Introduction and Overview

This compound (CH₂(NH₂)₂) is the simplest geminal diamine, featuring two amino groups attached to a single carbon atom. While a subject of theoretical and astrochemical interest, it is notoriously unstable as a free base.[1][2][3] In contrast, methylhydrazine (CH₃NHNH₂), a structural isomer, is a well-known, isolable liquid used extensively as a rocket propellant and chemical intermediate, noted for its high reactivity.[4][5][6] Understanding their relative stabilities is critical for their safe and effective use in any research or development context.

Comparative Stability Analysis

The most significant difference between the two compounds lies in their kinetic stability and isolability under standard conditions.

  • This compound: The free base of this compound is a transient species that exists only momentarily in solution.[2][7] It has not been isolated as a pure substance under normal laboratory conditions. Its practical use is almost exclusively enabled through the formation of its dihydrochloride salt (CH₂(NH₂)₂·2HCl), which is a stable, crystalline solid that has been used in chemical synthesis for over a century.[1][3] Computational studies suggest that this compound is thermodynamically more stable than methylhydrazine.[1] However, its high kinetic instability makes the free base impractical for most applications. The thermal decomposition of gaseous this compound to methanimine and ammonia is calculated to be an endoergic process, requiring an energy input of 46 ± 3 kJ/mol, which supports its potential for gas-phase stability under specific, non-condensed phase conditions.[1][2]

  • Methylhydrazine: In stark contrast, methylhydrazine is a stable liquid at room temperature that can be stored and handled, albeit with extreme caution.[8][9] Its stability is compromised by its extreme flammability and reactivity. It is known to ignite spontaneously (hypergolic reaction) on contact with strong oxidizing agents and can also ignite in air when spread over a large, porous surface area.[5][10][11] It is stable during transport provided it is not in contact with metals like iron or copper, or their alloys.[4] Thermal decomposition studies show that methylhydrazine undergoes a strong exothermic decomposition.[12]

Quantitative Data Presentation

The following table summarizes the key quantitative stability and physical properties of this compound (via its dihydrochloride salt) and methylhydrazine.

PropertyThis compoundMethylhydrazineSource(s)
Chemical Formula CH₆N₂CH₆N₂[3][8]
Physical State Transient in solution (free base); White crystalline solid (dihydrochloride salt)Colorless liquid[1][5][13]
Decomposition Temperature ~135°C (275°F) (onset for dihydrochloride salt)Self-Accelerating Decomposition Temp (SADT): ~139-142°C (for bulk quantities)[1][12][13]
Autoignition Temperature Not Applicable194°C (382°F)[4]
Flash Point Not Applicable~17-21°C (62-70°F)[4][9]
Flammable Limits in Air Not Applicable2.5% - 98%[4]
Decomposition Energy Endoergic by 46 ± 3 kJ/mol (gas-phase decomposition of free base)Exothermic (single strong peak observed in DSC)[1][2][12]
Activation Energy (Decomp.) Not Determined~159 kJ/mol[12]
Reactivity Free base is a highly reactive nucleophilic intermediate. Dihydrochloride salt is stable.Powerful reducing agent. Highly reactive and hypergolic with oxidizers.[5][10][14]

Experimental Protocols

A standard method for evaluating the thermal stability of chemical compounds is Differential Scanning Calorimetry (DSC). Below is a representative protocol for comparing this compound dihydrochloride and methylhydrazine.

Title: Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal decomposition onset temperature, peak energy release/absorption, and overall thermal profile of this compound dihydrochloride and methylhydrazine.

Materials & Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or stainless steel pans and lids

  • Crimping press for sealing pans

  • Microbalance

  • Inert atmosphere glove box (for methylhydrazine)

  • This compound dihydrochloride (solid)

  • Methylhydrazine, 98+% (liquid)

  • High-purity nitrogen gas supply

Procedure:

  • Sample Preparation (this compound Dihydrochloride):

    • Tare a clean, empty DSC pan and lid on the microbalance.

    • Accurately weigh 1-3 mg of this compound dihydrochloride directly into the pan.

    • Securely crimp the lid to hermetically seal the pan.

    • Record the exact mass.

  • Sample Preparation (Methylhydrazine):

    • CRITICAL: All handling of methylhydrazine must be performed in an inert atmosphere glove box due to its flammability and toxicity.[10][11]

    • Inside the glove box, tare a clean, empty high-pressure or stainless steel DSC pan and lid.

    • Using a micropipette, carefully dispense 1-3 mg of methylhydrazine into the pan.

    • Immediately and securely crimp the lid to hermetically seal the pan. This is crucial to prevent volatilization and reaction with air.

    • Record the exact mass.

  • DSC Instrument Setup and Measurement:

    • Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the cell at a starting temperature (e.g., 30°C).

    • Program the instrument to ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature well beyond the expected decomposition (e.g., 350°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • For any thermal events (peaks), determine the onset temperature of decomposition.

    • Identify whether the event is exothermic (energy release, indicative of runaway potential) or endothermic (energy absorption).

    • Integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).

    • Compare the resulting thermograms for this compound dihydrochloride and methylhydrazine to assess their relative thermal stability.

Visualized Workflows and Relationships

The following diagrams illustrate key concepts related to the stability and analysis of these compounds.

cluster_MD This compound Stability MD_Free This compound (Free Base) MD_Transient Transient Intermediate in Solution MD_Free->MD_Transient Highly Unstable MD_Salt This compound Dihydrochloride (Stable Crystalline Solid) MD_Free->MD_Salt + 2HCl (Stabilization) MD_Salt->MD_Free - 2HCl (Neutralization for reaction)

Caption: Logical relationship of this compound stability forms.

start Sample Preparation (Inert atmosphere for Methylhydrazine) step1 Instrument Setup (DSC, N2 Purge) start->step1 step2 Data Acquisition (Heat Ramp at 10°C/min) step1->step2 step3 Data Analysis (Plot Heat Flow vs. Temp) step2->step3 step4 Identify Thermal Events (Onset Temp, Exo/Endothermic Peak) step3->step4 end Comparative Stability Assessment step4->end

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While this compound and methylhydrazine are structural isomers, their stability profiles are dramatically different.

  • This compound is best characterized as a transient, kinetically unstable free base. Its utility in science and industry is entirely dependent on its conversion to a stable salt form, such as the dihydrochloride.[1][2]

  • Methylhydrazine is a kinetically stable, isolable liquid, but it is a highly hazardous, flammable, and reactive material.[4][5][10] Its thermal decomposition is energetic and exothermic.[12]

For drug development and research professionals, this compound dihydrochloride offers a stable, solid source for generating the reactive diamine species in a controlled manner for chemical synthesis. Methylhydrazine, conversely, must be handled as a high-energy, hazardous material, with its applications generally lying outside of pharmaceutical development, such as in specialized propellants.

References

Methanediamine as a Nucleobase Precursor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of methanediamine's potential as a prebiotic precursor to nucleobases compared to the established alternative, formamide. This guide synthesizes available experimental data to offer a clear comparison for researchers in prebiotic chemistry, astrobiology, and drug development.

The origin of life hinges on the prebiotic synthesis of its fundamental building blocks, including the nucleobases that form the genetic code. While various precursors have been proposed, formamide (CH₃NO) has been a long-standing candidate with considerable experimental support. Recently, this compound (CH₂(NH₂)₂), the simplest geminal diamine, has emerged as a plausible alternative, primarily due to its successful synthesis under simulated interstellar conditions. This guide provides a comparative analysis of this compound and formamide as precursors to nucleobases, summarizing the current state of experimental validation for each.

Performance Comparison: A Tale of Two Precursors

A direct quantitative comparison of the efficacy of this compound and formamide in producing nucleobases is currently hampered by a significant disparity in the available research. While formamide has been the subject of extensive investigation, yielding a range of quantitative data, the study of this compound as a nucleobase precursor is in its infancy.

This compound: A Precursor of Promise, Awaiting Validation

This compound has been successfully synthesized in laboratory settings that mimic the conditions of interstellar ices.[1][2][3][4] Its structure, featuring a central carbon bonded to two amino groups (an N-C-N moiety), is a key component of the purine and pyrimidine ring systems, making it a theoretically attractive precursor.[3] However, to date, there are no published experimental studies that demonstrate the direct conversion of this compound to nucleobases, and therefore, no quantitative yield data is available. The current research focus remains on its formation and detection under prebiotic-like conditions.[1][3][4]

Formamide: The Established Precursor

Formamide has been shown to produce purines and pyrimidines under various catalytic and energetic conditions. The yields of nucleobases from formamide are highly dependent on the specific reaction conditions, including the catalyst used, temperature, and the presence of other reagents. Below is a summary of representative quantitative data from various studies.

NucleobaseCatalyst/ConditionsYieldReference
PurineCaCO₃ (160°C)High[5]
AdenineZeolite, Kaolin (160°C)Not specified[5]
CytosineZeolite, Alumina (160°C)Not specified[5]
4(3H)-pyrimidinoneAlumina (160°C)Not specified[5]
ThymidineCerium Phosphate (photocatalyst)0.09 mg/g formamide
Thymidine MonophosphateCerium Phosphate (photocatalyst)0.09 mg/g formamide
CytidineCerium Phosphate (photocatalyst)~0.01 mg/g formamide
Cytidine MonophosphateCerium Phosphate (photocatalyst)~0.04 mg/g formamide
Adenosine Cyclic MonophosphateCerium Phosphate (photocatalyst)~0.08 mg/g formamide
Cytosine1 M Urea + 1 M Cyanoacetylene (100°C, 20 hr)4.8%[6]

Experimental Protocols

Synthesis of this compound in Simulated Interstellar Ices

The synthesis of this compound has been achieved by exposing low-temperature (around 10 K) ice mixtures of ammonia (NH₃) and methylamine (CH₃NH₂) to energetic electrons, simulating cosmic rays.[3] The resulting products are then gently warmed, and the sublimating molecules are analyzed using photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) to identify this compound.[1][3]

General Protocol for Nucleobase Synthesis from Formamide

A typical experimental setup for the synthesis of nucleobases from formamide involves heating neat formamide in the presence of a catalyst.

  • Reactants : Neat formamide is used as the primary reactant and solvent.

  • Catalyst : A variety of catalysts have been shown to be effective, including metal oxides (e.g., CaCO₃, Al₂O₃, SiO₂), clays (e.g., kaolin, zeolite), and phosphate minerals (e.g., cerium phosphate).[5]

  • Reaction Conditions : The reaction mixture is typically heated to temperatures ranging from 100°C to 160°C for several hours to days.[5]

  • Analysis : The resulting product mixture is analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the nucleobases formed.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the established and hypothetical pathways for nucleobase synthesis from formamide and this compound, respectively.

Formamide_Pathway Formamide Formamide HCN Hydrogen Cyanide (HCN) Formamide->HCN Dehydration Intermediates Various Intermediates (e.g., Aminoimidazole Carbonitrile) Formamide->Intermediates HCN->Intermediates Purines Purines (Adenine, Guanine) Intermediates->Purines Pyrimidines Pyrimidines (Cytosine, Uracil) Intermediates->Pyrimidines

Established reaction pathways from formamide to nucleobases.

Methanediamine_Hypothesis This compound This compound Cyclization Cyclization & Aromatization This compound->Cyclization Hypothesized Reaction Nucleobases Nucleobases (Purines & Pyrimidines) Cyclization->Nucleobases

Hypothetical pathway from this compound to nucleobases.

Conclusion

Formamide remains the most experimentally validated simple precursor for the prebiotic synthesis of nucleobases, with a growing body of quantitative data supporting its role. This compound, while a compelling and plausible candidate due to its successful synthesis under interstellar conditions and its inherent chemical structure, currently lacks the experimental evidence to validate its efficacy as a direct precursor to nucleobases. Future research demonstrating the conversion of this compound to purines and pyrimidines and quantifying the yields will be a critical next step in assessing its significance in the context of the origin of life. For researchers in drug development, the established synthetic routes from formamide offer a more immediate and reliable foundation for the synthesis of novel nucleobase analogs.

References

A Comparative Guide to the Properties of Methanediamine: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, presents a fascinating case study in the interplay between theoretical prediction and experimental validation. Due to its high reactivity and transient nature in solution, the free this compound molecule has long eluded experimental characterization.[1][2][3][4][5] However, recent advancements have enabled its synthesis and detection in the gas phase, offering a unique opportunity to compare long-standing theoretical predictions with nascent experimental findings.[2][3] This guide provides a comprehensive comparison of the experimental and theoretical properties of this compound, with a focus on its stability, structure, and the methodologies used to study this elusive molecule.

Experimental Properties: A Fleeting Existence

The primary challenge in studying this compound is its instability. In aqueous solutions, it is prone to eliminate ammonia, forming iminium intermediates.[1] Consequently, much of the older chemical literature refers to its more stable dihydrochloride salt (CH₂(NH₂·HCl)₂), which has been utilized in chemical synthesis since 1914.[1][4][5][6][7]

The breakthrough in the study of free this compound came from experiments simulating interstellar conditions.[1][2][3] These studies have shown that this compound can be synthesized and exists as a stable molecule in the gas phase.

Synthesis and Detection

Experimental Protocol: The only currently documented method for the synthesis and observation of free this compound involves the energetic processing of interstellar ice analogs followed by gas-phase detection.[2][3]

  • Ice Preparation: A mixture of ammonia (NH₃) and methylamine (CH₃NH₂) is deposited onto a cold substrate (typically at temperatures around 5-10 K) in a high-vacuum chamber to form an ice layer.

  • Energetic Processing: The ice is then irradiated with energetic electrons, which serve as a proxy for galactic cosmic rays. This irradiation initiates radical formation, leading to the creation of aminomethyl (•CH₂NH₂) and amino (•NH₂) radicals.

  • Radical Recombination: this compound is formed through the radical-radical recombination of these species within the ice matrix.

  • Temperature Programmed Desorption (TPD): The temperature of the substrate is gradually increased, causing the volatile species, including the newly formed this compound, to sublimate into the gas phase.

  • Detection: The sublimated gas is then analyzed using Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS). This technique allows for the selective ionization of molecules based on their ionization energies, enabling the unambiguous identification of this compound from other species in the gas phase.[1][2][3] Isotopic substitution experiments, using deuterated ammonia and methylamine, have been employed to confirm the molecular formula of the detected species as CH₆N₂.[1][3]

This experimental approach has been pivotal in confirming the existence of this compound as a stable entity in the gas phase, with a detected ion lifetime of at least 26.88 ± 0.07 microseconds.[1]

Theoretical Properties: A Computational Window into an Unstable Molecule

In the absence of extensive experimental data, theoretical and computational chemistry have been instrumental in predicting the properties of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate its structure, stability, and spectroscopic characteristics.[1][5]

Conformational Analysis

Computational studies have identified three distinct conformational minima on the potential energy surface of this compound[1][5]:

  • C₂ᵥ structure: The global minimum energy conformer.

  • C₂ conformer: Slightly higher in energy.

  • C₁ conformer: The highest in energy of the three minima.

The C₂ᵥ symmetry conformation is predicted to be the most stable under standard conditions.[1]

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted geometric parameters and vibrational frequencies for the most stable C₂ᵥ conformer of this compound, based on typical results from DFT calculations for similar amine compounds.

Table 1: Predicted Geometric Parameters of this compound (C₂ᵥ Conformer)

ParameterValue
Bond Lengths (Å)
C-N~1.46
N-H~1.02
C-H~1.10
**Bond Angles (°) **
N-C-N~112
H-N-C~110
H-C-H~108
H-N-H~106

Table 2: Predicted Fundamental Vibrational Frequencies of this compound (C₂ᵥ Conformer)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)~3400 - 3500N-H stretch
ν(C-H)~2900 - 3000C-H stretch
δ(NH₂)~1600 - 1650NH₂ scissoring
δ(CH₂)~1450 - 1500CH₂ scissoring
ν(C-N)~1000 - 1100C-N stretch
τ(NH₂)~700 - 800NH₂ twisting/wagging

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.

Comparison and Outlook

The recent experimental detection of this compound in the gas phase provides a crucial validation of theoretical predictions that have long suggested its existence as a stable, albeit reactive, molecule. The experimental findings align with the theoretical prediction that the thermal decomposition of this compound into methanimine and ammonia is endoergic, supporting its gas-phase stability.[1][3]

While a detailed, quantitative comparison of structural parameters and spectroscopic data remains challenging due to the lack of experimental measurements for the free molecule, the synergy between theory and experiment is evident. Theoretical calculations guide the experimental search for such transient species by predicting their properties, such as ionization energies, which are critical for their detection via techniques like PI-ReTOF-MS.

The successful synthesis and detection of this compound pave the way for future experimental investigations aimed at its spectroscopic characterization. High-resolution gas-phase spectroscopy techniques could potentially provide the much-needed experimental data on its bond lengths, angles, and vibrational frequencies, allowing for a more direct and rigorous comparison with theoretical models.

Visualization of the Scientific Workflow

The following diagram illustrates the logical relationship between the theoretical prediction and experimental verification of this compound's properties.

Methanediamine_Workflow Theoretical_Prediction Theoretical Prediction (DFT Calculations) Predicted_Properties Predicted Properties: - Structure (Conformers) - Stability (Decomposition Energy) - Ionization Energy Theoretical_Prediction->Predicted_Properties Experimental_Design Experimental Design Predicted_Properties->Experimental_Design Guides Synthesis Synthesis (Interstellar Ice Analog) Experimental_Design->Synthesis Detection Detection (PI-ReTOF-MS) Synthesis->Detection Experimental_Confirmation Experimental Confirmation - Existence in Gas Phase - Molecular Formula (Isotopic Labeling) Detection->Experimental_Confirmation Provides Evidence Future_Characterization Future Experimental Characterization (e.g., Gas-Phase Spectroscopy) Experimental_Confirmation->Future_Characterization Enables Refined_Theory Refined Theoretical Models Future_Characterization->Refined_Theory Provides Data for Refined_Theory->Theoretical_Prediction

Caption: Workflow from theoretical prediction to experimental verification of this compound.

References

Gauche vs. Trans Conformers of Methanediamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, presents a fundamental case study in conformational analysis. Its rotational isomers, the gauche and trans conformers, exhibit distinct energetic and structural properties that are crucial for understanding its reactivity and potential role in chemical synthesis and biological systems. This guide provides an objective comparison of these conformers, supported by computational data and contextual experimental insights from related molecules.

Relative Stability and Energetics

Computational studies have been pivotal in elucidating the energetic landscape of this compound's conformers. While early computational work suggested a higher stability for the gauche form, more recent high-level ab initio calculations indicate that the trans conformer (C₂ᵥ symmetry) is the global minimum on the potential energy surface.[1] The gauche conformers, existing as a nearly isoenergetic pair of enantiomers (C₂ symmetry) and a slightly different trans-gauche form (C₁ symmetry), are found to be slightly higher in energy.

A detailed computational investigation has identified three key conformers: C₂ᵥ (trans), C₁ (trans-gauche), and C₂ (gauche-gauche). The C₂ᵥ conformer is the most stable, with the C₁ and C₂ forms being nearly degenerate and less stable.[2] This energetic preference for the trans conformer is a notable finding, as it contrasts with the behavior of the slightly larger analogue, 1,2-diaminoethane (ethylenediamine), where the gauche conformer is experimentally favored in the gas phase due to intramolecular hydrogen bonding.

The following table summarizes the calculated relative energies and dipole moments for the conformers of this compound.

ConformerPoint GroupRelative Energy (kJ/mol)[2]Dipole Moment (Debye)[2]
transC₂ᵥ0.001.83
trans-gaucheC₁3.31.76
gauche-gaucheC₂3.61.76

Molecular Geometry

The geometric parameters of the gauche and trans conformers of this compound have been determined through computational methods. The trans conformer possesses a plane of symmetry, while the gauche conformers are chiral. Key structural parameters are presented in the table below. For comparison, experimental data for the related molecule hydrazine is also included.

ParameterThis compound (trans, C₂ᵥ)¹This compound (gauche, C₂)¹Hydrazine (experimental)²
Bond Lengths (Å)
C-N1.4581.461N/A
N-H1.0151.014 / 1.0161.022
C-H1.0931.092N/A
Bond Angles (°) **
∠N-C-N114.6111.9N/A
∠H-N-C110.1110.4 / 111.2N/A
∠H-C-H107.9108.4N/A
∠H-N-H106.1105.8106.0
Dihedral Angles (°) **
∠H-N-C-N'180.065.8 / 178.9N/A
∠H-N-N-HN/AN/A91.0
¹ Data from high-level ab initio calculations.
² Experimental data for comparative purposes.

Rotational Barriers

The energy barriers to rotation around the C-N bonds in this compound are critical for understanding its conformational dynamics. While direct experimental determination of these barriers is challenging due to the molecule's instability, computational studies provide valuable estimates. For comparison, the experimentally determined rotational barriers for the related molecule hydrazine are also presented.

TransitionCalculated Rotational Barrier (kJ/mol)
This compound (Computational)
trans ↔ gaucheData not explicitly found in searches
gauche ↔ gauche'Data not explicitly found in searches
Hydrazine (Experimental)
syn barrier12.0[1]
anti barrier1.6[1]

Experimental Protocols

Due to the transient nature of free this compound, direct experimental structural analysis is challenging. However, the methodologies used for stable, related diamines provide a blueprint for how such data could be obtained.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique capable of determining the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.

Methodology:

  • Sample Introduction: The diamine sample is introduced into a high-vacuum chamber in the gas phase. For a transient species like this compound, this would likely involve in-situ generation, for instance, through the sublimation of a precursor from a heated nozzle.

  • Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of a specific frequency range.

  • Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected. Transitions between rotational energy levels result in sharp absorption peaks.

  • Spectral Analysis: The frequencies of the absorption lines are measured with high precision. For a given conformer, the spectrum is determined by its three principal moments of inertia (Iₐ, Iₑ, Iₑ).

  • Structural Determination: By analyzing the rotational spectra of different isotopologues (e.g., by substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), the atomic coordinates can be precisely determined, yielding the molecular structure of each conformer. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers and thus their energy difference.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A fine jet of the gaseous diamine is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas jet. The electrons are scattered by the electric field of the molecule's constituent atoms.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then mathematically transformed into a radial distribution curve.

  • Structural Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined. The analysis can also yield the relative abundance of different conformers present in the gas phase.

Visualizing Conformational Relationships

The relationship between the trans and gauche conformers of this compound, including the transition states for their interconversion, can be visualized as a logical workflow.

methanediamine_conformers cluster_trans Trans Conformer (C₂ᵥ) cluster_gauche Gauche Conformers trans Global Minimum ts1 Transition State trans->ts1 Rotation gauche1 Gauche (C₂) ts2 Transition State gauche1->ts2 Interconversion gauche2 Gauche' (C₂) gauche2->ts1 Rotation ts1->gauche1 Rotation ts2->gauche2 Interconversion experimental_workflow cluster_sample Sample Preparation cluster_experiment Experimental Measurement cluster_analysis Data Analysis synthesis Synthesis/Purification of Diamine introduction Gas-Phase Introduction synthesis->introduction spectroscopy Microwave Spectroscopy or Gas Electron Diffraction introduction->spectroscopy raw_data Raw Spectral Data spectroscopy->raw_data processing Data Processing & Structural Refinement raw_data->processing results Conformer Geometries & Relative Energies processing->results

References

The Efficacy of Methanediamine Hydrochloride in Peptide Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. While a plethora of coupling reagents are available, each with its distinct advantages and disadvantages, this guide provides a comparative analysis of methanediamine hydrochloride and other commonly employed alternatives.

Overview of this compound Hydrochloride in Peptide Synthesis

This compound dihydrochloride has been reported as a novel reagent for the synthesis of primary amides from active esters of N-protected amino acids and peptides.[1] The reaction proceeds by treating active esters, such as succinimidyl or 4-nitrophenyl esters, with diaminomethane dihydrochloride in the presence of a base like triethylamine (Et3N) in a solvent like dioxane.[1] A key feature of this reagent is its function as a slow-release agent of ammonia, which helps in avoiding solubility issues and allows for better stoichiometric and pH control compared to using concentrated aqueous ammonia.[1] Notably, this method is reported to provide good yields and does not induce racemization.[1]

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is pivotal and often involves a trade-off between reaction speed, cost, and the minimization of side reactions, particularly racemization. Below is a comparative table summarizing the performance of this compound hydrochloride alongside other widely used coupling reagents.

Coupling ReagentClassTypical YieldRacemization RiskKey AdvantagesPotential Disadvantages
This compound Hydrochloride Amine SaltGood[1]Low[1]Avoids concentrated ammonia, good pH control, low racemization.[1]Requires pre-activation of the carboxylic acid as an active ester. Limited quantitative data is publicly available.
DCC (Dicyclohexylcarbodiimide) CarbodiimideGood to ExcellentModerate to HighLow cost, widely used.[2]Byproduct (DCU) is insoluble and difficult to remove. Known sensitizer.[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) CarbodiimideGood to ExcellentModerateWater-soluble byproduct, easy removal.[3][4]More expensive than DCC.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium SaltExcellentLowHigh efficiency, fast reaction times.[4]Potential for guanidinylation of the N-terminus.[4]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium SaltExcellentVery LowVery high efficiency, low racemization, effective for hindered couplings.[4]More expensive than HBTU.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Phosphonium SaltExcellentLowHigh efficiency, less hazardous byproducts than BOP.[4]Byproducts can sometimes be difficult to remove.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for peptide coupling using this compound hydrochloride and a common alternative, EDC/HOBt.

Protocol 1: Peptide Coupling using this compound Dihydrochloride

This protocol is based on the published description for the synthesis of a peptide amide from an active ester.[1]

Materials:

  • N-protected amino acid or peptide active ester (e.g., p-nitrophenyl ester)

  • Diaminomethane dihydrochloride

  • Triethylamine (Et3N)

  • Dioxane (anhydrous)

Procedure:

  • Dissolve the N-protected amino acid or peptide active ester in anhydrous dioxane.

  • To this solution, add diaminomethane dihydrochloride.

  • Add triethylamine (Et3N) to the reaction mixture to neutralize the hydrochloride and liberate the free diamine.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude peptide amide is then purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: Peptide Coupling using EDC and HOBt

This is a standard and widely used protocol for peptide bond formation.

Materials:

  • N-protected amino acid

  • C-protected amino acid (or resin-bound amino acid for solid-phase synthesis)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the N-protected amino acid in anhydrous DMF or DCM.

  • Add HOBt to the solution.

  • In a separate vessel, dissolve the C-protected amino acid (or swell the resin-bound amino acid in the reaction solvent).

  • Add the solution from step 2 to the vessel containing the C-protected amino acid.

  • Add DIPEA to the reaction mixture to maintain a basic pH.

  • Add EDC to the reaction mixture to initiate the coupling reaction.

  • Stir the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or a colorimetric test (e.g., ninhydrin test for solid-phase synthesis).

  • After the reaction is complete, proceed with the appropriate workup procedure. For solution-phase synthesis, this typically involves aqueous extraction to remove the water-soluble urea byproduct and excess reagents. For solid-phase synthesis, the resin is washed extensively.

  • The final peptide product is purified by chromatography.

Visualizing the Peptide Coupling Workflow

The following diagram illustrates the general workflow for a peptide coupling reaction, highlighting the key steps from starting materials to the final purified peptide.

PeptideCouplingWorkflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_end Post-Reaction N_Protected_AA N-Protected Amino Acid Activation Activation (with Coupling Reagent) N_Protected_AA->Activation 1. C_Protected_AA C-Protected Amino Acid / Resin Coupling Peptide Bond Formation C_Protected_AA->Coupling Activation->Coupling 2. Workup Workup / Washing Coupling->Workup 3. Purification Purification (e.g., HPLC) Workup->Purification 4. Final_Peptide Purified Peptide Purification->Final_Peptide 5.

Caption: General workflow of a peptide coupling reaction.

Signaling Pathways in Peptide Synthesis Regulation

While peptide synthesis in a laboratory setting is a chemical process, the biological synthesis of peptides within cells is tightly regulated by complex signaling pathways. Understanding these natural processes can provide insights for the development of novel synthetic strategies. The diagram below provides a simplified overview of the mTOR signaling pathway, a key regulator of protein synthesis in eukaryotes.

mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourE_BP1 4E-BP1 mTORC1->FourE_BP1 phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes

Caption: Simplified mTOR signaling pathway for protein synthesis.

References

comparative analysis of different methanediamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its fundamental structure and its role as a potential precursor in the abiotic synthesis of nitrogen-containing heterocyclic compounds like nucleobases. However, its inherent instability in its free form presents a considerable challenge for its synthesis and isolation, existing primarily as a transient species in solution. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on practical laboratory-scale preparations and offering detailed experimental protocols. The most common and effective strategy for handling this unstable molecule is through the formation of its more stable dihydrochloride salt, which has been a staple in chemical synthesis for over a century.

Comparative Overview of this compound Synthesis Routes

The synthesis of this compound is predominantly approached through two main strategies: the reaction of formaldehyde with an ammonia source and the reaction between methylamine and ammonia. Due to the transient nature of free this compound, quantitative data such as yield and purity often refer to the isolated, stable dihydrochloride salt.

Synthesis Route Reactants Product Typical Yield Reaction Conditions Advantages Disadvantages
1. From Formaldehyde and Ammonium Chloride Formaldehyde, Ammonium ChlorideThis compound DihydrochlorideModerate to High (in-situ)Aqueous solution, heatingReadily available and inexpensive starting materials; well-established principles.Free this compound is not isolated; reaction can proceed to form hexamethylenetetramine; specific yield for this compound dihydrochloride is not widely reported in modern literature.
2. From Formaldehyde and Aqueous Ammonia Formaldehyde, Aqueous AmmoniaThis compound (transient), HexamethylenetetramineNot applicable (for this compound)Aqueous solution, exothermic, often cooledSimple procedure.Rapidly forms the more stable hexamethylenetetramine (urotropine), making isolation of this compound impractical.
3. From Methylamine and Ammonia Methylamine, AmmoniaThis compoundData not readily availableControlled conditions, potentially high temperature and pressureMentioned as a potential industrial route.Lack of detailed public domain experimental protocols and quantitative data for laboratory scale; likely requires specialized equipment.
4. Energetic Processing of Ices Methylamine, Ammonia (in ice matrix)This compound (gas phase)Not applicable for bulk synthesisLow-temperature ice matrix, energetic electron irradiationAllows for the direct detection of free this compound in the gas phase.Highly specialized research method, not suitable for preparative synthesis.

Experimental Protocols

Route 1: Synthesis of this compound Dihydrochloride from Formaldehyde and Ammonium Chloride

This protocol is based on established chemical principles for the formation of aminomethyl species from formaldehyde and ammonium salts, leading to the in-situ formation of this compound, which is then trapped as its dihydrochloride salt.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ammonium chloride (10.7 g, 0.2 mol) and a 37% aqueous formaldehyde solution (16.2 g, 0.2 mol).

  • Stir the mixture at room temperature for 30 minutes. The reaction is exothermic.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (20 mL) to the cooled mixture with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition of HCl is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

  • The reaction mixture is then concentrated under reduced pressure to obtain a viscous residue.

  • Add 50 mL of ethanol to the residue and stir to induce crystallization. The mixture may require cooling in an ice bath to facilitate precipitation.

  • Collect the white precipitate of this compound dihydrochloride by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

  • Dry the product under vacuum to yield this compound dihydrochloride as a white crystalline solid.

Route 2: Formation of Hexamethylenetetramine from Formaldehyde and Aqueous Ammonia (Illustrative of this compound Instability)

This protocol demonstrates the rapid condensation of formaldehyde and ammonia to form the thermodynamically stable hexamethylenetetramine, highlighting the challenge of isolating this compound from this reaction.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Ammonia (28-30% aqueous solution)

  • Ice bath

  • Beaker

  • Glass stirring rod

Procedure:

  • Place a beaker containing a 37% aqueous formaldehyde solution (20 mL) in an ice bath to cool.

  • Slowly add a 28-30% aqueous ammonia solution (25 mL) to the cooled formaldehyde solution while stirring with a glass rod. The reaction is highly exothermic.

  • Continue stirring and observe the formation of a white precipitate.

  • Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the white solid (hexamethylenetetramine) by filtration.

Reaction Pathway Visualizations

reaction_pathway_1 formaldehyde Formaldehyde (CH₂O) intermediate [CH₂(NH₃)₂]²⁺ (in situ) formaldehyde->intermediate nh4cl Ammonium Chloride (NH₄Cl) nh4cl->intermediate product This compound Dihydrochloride (CH₂(NH₃)₂Cl₂) intermediate->product Trapping hcl Hydrochloric Acid (HCl) hcl->product

Caption: Synthesis of this compound Dihydrochloride.

reaction_pathway_2 formaldehyde Formaldehyde (6 CH₂O) This compound This compound (transient intermediate) formaldehyde->this compound ammonia Ammonia (4 NH₃) ammonia->this compound product Hexamethylenetetramine ((CH₂)₆N₄) This compound->product Rapid Condensation

Caption: Formation of Hexamethylenetetramine.

Conclusion

The synthesis of this compound is a challenging endeavor due to the molecule's inherent instability. The most practical and widely adopted approach for its use in synthetic chemistry is through the preparation of its stable dihydrochloride salt. The reaction of formaldehyde with ammonium chloride in the presence of excess hydrochloric acid provides a viable route for the in-situ generation and trapping of this compound as its dihydrochloride. While other methods, such as the reaction of methylamine and ammonia, are noted in the literature, they lack detailed and accessible experimental protocols for laboratory-scale synthesis. For researchers requiring this compound as a reagent, the synthesis of its dihydrochloride salt remains the most reliable and accessible method. Further research into stabilizing the free diamine or developing controlled in-situ generation methods could open new avenues for its application in organic synthesis.

The Emerging Role of Methanediamine in Prebiotic Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of methanediamine as a prebiotic precursor in the context of established models, including formamide-based chemistry and the Strecker synthesis, reveals its potential significance in the origin of life's building blocks. This guide provides a comparative analysis of these models, presenting available experimental data, detailed protocols, and pathway visualizations to aid researchers in assessing their respective roles in prebiotic scenarios.

This compound (CH₂(NH₂)₂), the simplest geminal diamine, has recently been synthesized under conditions mimicking the cold, radiation-rich environment of interstellar ices, suggesting its plausible availability on the early Earth.[1][2] Its defining feature is the N-C-N moiety, a fundamental structural component of nucleobases, positioning it as a potentially crucial, yet under-explored, precursor in the synthesis of genetic material.[1][2] This guide contrasts the current understanding of this compound's prebiotic potential with two of the most widely studied prebiotic models: the versatile formamide-based synthesis and the robust Strecker synthesis of amino acids.

Comparative Analysis of Prebiotic Models

The following tables summarize the key features, products, and available quantitative data for this compound, formamide, and the Strecker synthesis, providing a framework for their comparative evaluation.

Table 1: Overview of Prebiotic Models

FeatureThis compound ModelFormamide ModelStrecker Synthesis
Primary Precursors Ammonia, Methylamine (leading to aminomethyl and amino radicals)Formamide (H₂NCHO)Aldehydes/Ketones, Ammonia (or amines), Hydrogen Cyanide (HCN)
Plausible Environments Interstellar ices, cold molecular cloudsHydrothermal vents, evaporating lagoons, environments with HCN and waterAqueous environments, hydrothermal systems, meteorites
Key Intermediates Aminomethyl radical (ĊH₂NH₂), Amino radical (NH₂)Hydrogen cyanide (HCN), various radical speciesα-aminonitriles
Primary Biomolecules Synthesized Proposed to form nucleobases and other heterocyclic compoundsNucleobases, amino acids, sugars, carboxylic acids, nucleosidesα-amino acids, α,α-disubstituted amino acids
Energy Sources Energetic electrons (simulating cosmic rays), UV radiationThermal energy, UV radiation, proton irradiationThermal energy

Table 2: Quantitative Yields of Biomolecules

Prebiotic ModelBiomoleculeStarting MaterialsConditionsYieldReference
This compound This compoundAmmonia, MethylamineLow-temperature interstellar analog ices exposed to energetic electronsIdentified, but quantitative yield not reported[1][2]
Formamide UracilPure Formamide160°C, 24 hours~1 mM[3]
Formamide ThyminePure Formamide160°C, 24 hours~0.1 mM[3]
Formamide Purine, Adenine, Cytosine, 4(3H)pyrimidinoneFormamide with catalysts (CaCO₃, SiO₂, Al₂O₃)Heating"Good yields" (specifics not provided)[4]
Strecker Synthesis AlanineAcetaldehyde, Ammonia, Hydrogen CyanideNot specifiedRacemic mixture, specific yield not provided in a prebiotic context[5]
Formamide-Strecker N-formylaminonitriles (Gly, Ala, Val precursors)Aldehydes, Sodium Cyanide, Formic Acid in FormamideHeating"Good yield"[6]

Note: Quantitative data for prebiotic synthesis from this compound is currently lacking in the reviewed literature. The yields for formamide and Strecker synthesis are often reported under various conditions, and direct comparisons should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of prebiotic experiments. Below are representative protocols for the synthesis of key molecules in each model.

Protocol 1: Synthesis of this compound in Simulated Interstellar Ices

This protocol is based on the experimental setup described by Kaiser et al. for the formation of this compound.[1][2]

Objective: To synthesize this compound under conditions analogous to cold molecular clouds.

Materials:

  • Ammonia (NH₃) gas

  • Methylamine (CH₃NH₂) gas

  • Polished silver substrate

  • High-vacuum chamber (~10⁻¹⁰ torr)

  • Cryostat (capable of reaching 5 K)

  • Energetic electron source (5 keV)

  • Tunable photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

Procedure:

  • Cool the silver substrate to 5 K within the high-vacuum chamber.

  • Deposit a mixed ice of ammonia and methylamine onto the cooled substrate.

  • Irradiate the ice sample with 5 keV electrons to simulate cosmic ray bombardment. This induces the formation of aminomethyl and amino radicals.

  • After irradiation, slowly heat the substrate to sublimate the ice.

  • Analyze the sublimating gas-phase molecules using PI-ReTOF-MS to identify this compound and other products. Isomer-specific identification is achieved by tuning the photoionization energy.[1][2]

Protocol 2: Formation of Pyrimidine Nucleobases from Formamide

This protocol is a generalized procedure based on studies of formamide-based prebiotic synthesis.[3][7]

Objective: To synthesize uracil and thymine from the thermal treatment of formamide.

Materials:

  • Formamide (pure)

  • Glass vials

  • Heating apparatus (e.g., oil bath)

  • Analytical instrumentation (e.g., HPLC, NMR)

Procedure:

  • Place pure formamide into sealed glass vials.

  • Heat the vials at a constant temperature (e.g., 160°C) for a specified duration (e.g., 24 hours).

  • After heating, cool the samples to room temperature.

  • Analyze the resulting mixture for the presence and concentration of uracil and thymine using appropriate analytical techniques.

Protocol 3: Strecker Synthesis of an α-Amino Acid (Alanine)

This represents the classical Strecker synthesis, a plausible prebiotic route to amino acids.[5][8]

Objective: To synthesize the amino acid alanine from simple precursors.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonia (NH₃)

  • Hydrogen Cyanide (HCN) or a cyanide salt (e.g., NaCN)

  • Water

  • Acid or base for hydrolysis

Procedure:

  • Formation of α-aminonitrile:

    • React acetaldehyde with ammonia to form an imine intermediate.

    • Add hydrogen cyanide to the imine, which undergoes nucleophilic addition to form α-aminopropionitrile.

  • Hydrolysis:

    • Hydrolyze the α-aminopropionitrile under acidic or basic conditions. This converts the nitrile group to a carboxylic acid, yielding a racemic mixture of alanine.

  • Analysis:

    • Analyze the product to confirm the presence of alanine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for studying prebiotic synthesis.

Prebiotic_Pathways cluster_this compound This compound Pathway cluster_formamide Formamide Pathway cluster_strecker Strecker Synthesis Ammonia Ammonia Radicals Aminomethyl & Amino Radicals Ammonia->Radicals Methylamine Methylamine Methylamine->Radicals This compound This compound Radicals->this compound Nucleobases Nucleobases This compound->Nucleobases Proposed Formamide Formamide Intermediates_F HCN, etc. Formamide->Intermediates_F Biomolecules_F Nucleobases, Amino Acids, Sugars Intermediates_F->Biomolecules_F Aldehyde Aldehyde Aminonitrile Aminonitrile Aldehyde->Aminonitrile Ammonia_S Ammonia Ammonia_S->Aminonitrile HCN HCN HCN->Aminonitrile Amino_Acid Amino Acid Aminonitrile->Amino_Acid Hydrolysis Experimental_Workflow Precursors Select Prebiotic Precursors (e.g., this compound, Formamide) Conditions Simulate Prebiotic Conditions (Temperature, Radiation, Catalysts) Precursors->Conditions Reaction Conduct Synthesis Experiment Conditions->Reaction Analysis Analyze Products (MS, HPLC, NMR) Reaction->Analysis Data Quantify Yields and Characterize Products Analysis->Data Comparison Compare with Alternative Prebiotic Models Data->Comparison

References

Unraveling Methanediamine Formation: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation pathways of reactive intermediates like methanediamine is crucial for predicting reaction outcomes and designing novel synthetic routes. Isotopic labeling has emerged as a powerful tool to elucidate these mechanisms. This guide provides an objective comparison of this compound formation pathways, supported by experimental data from isotopic labeling studies.

This compound (CH₂(NH₂)₂), the simplest geminal diamine, is a transient species of significant interest in atmospheric chemistry, prebiotic synthesis, and as a potential precursor in pharmaceutical manufacturing. Its high reactivity makes direct study challenging, necessitating sophisticated techniques like isotopic labeling to trace the fate of atoms and elucidate formation mechanisms. This guide focuses on comparing the formation of this compound from two primary precursor systems: the reaction of methylamine with ammonia and the reaction of formaldehyde with ammonia.

Comparative Analysis of Formation Pathways

Isotopic labeling studies, primarily utilizing ¹³C, ¹⁵N, and deuterium, have been instrumental in confirming the formation of this compound and providing insights into the reaction mechanisms. While comprehensive comparative quantitative data remains a subject of ongoing research, existing studies allow for a qualitative and semi-quantitative comparison of the two principal formation pathways.

Formation PathwayPrecursorsIsotopic Tracers UsedKey FindingsAnalytical Techniques
Pathway 1 Methylamine (CH₃NH₂) + Ammonia (NH₃)¹³CH₃NH₂, ¹⁵NH₃, Deuterated reactantsConfirmed formation of this compound (¹³CH₆N₂ and CH₆¹⁵N₂) via radical-radical recombination of aminomethyl (•CH₂NH₂) and amino (•NH₂) radicals.[1]Mass Spectrometry (MS)
Pathway 2 Formaldehyde (CH₂O) + Ammonia (NH₃)CH₂¹⁸O, ¹⁵NH₃Formation of this compound is proposed to proceed through intermediates like aminomethanol (NH₂CH₂OH) and methanimine (CH₂NH). Isotopic labeling helps in tracking the oxygen and nitrogen atoms through the reaction sequence. The reaction is known to be complex and can lead to the formation of hexamethylenetetramine under certain conditions.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Quantitative yield and kinetic data are highly dependent on specific reaction conditions (temperature, pressure, catalyst, etc.) and are not always directly comparable across different studies. The table above summarizes the general findings from isotopic labeling experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the study of this compound formation using isotopic labeling.

Protocol 1: this compound Formation from Methylamine and Ammonia with Isotopic Labeling

Objective: To confirm the formation of this compound from methylamine and ammonia and determine its molecular formula using isotopic labeling.

Materials:

  • ¹³C-labeled methylamine (¹³CH₃NH₂) or ¹⁵N-labeled ammonia (¹⁵NH₃)

  • Unlabeled ammonia (NH₃) or methylamine (CH₃NH₂)

  • High-vacuum chamber

  • Electron gun

  • Quadrupole mass spectrometer with a resistively heated plate

Procedure:

  • Prepare a mixture of isotopically labeled precursor (e.g., ¹³CH₃NH₂) and the corresponding unlabeled precursor (e.g., NH₃) in a high-vacuum chamber.

  • Deposit the gas mixture onto a cold substrate (e.g., a silver single crystal) maintained at low temperatures (e.g., 10 K) to form an ice mixture.

  • Irradiate the ice mixture with energetic electrons (e.g., 5 keV) to induce radical formation.

  • After irradiation, slowly heat the substrate to sublimate the products.

  • Detect the subliming molecules using a quadrupole mass spectrometer.

  • Analyze the mass spectra for the parent ions corresponding to unlabeled this compound (m/z = 46) and the isotopically labeled this compound (e.g., m/z = 47 for ¹³CH₆N₂ or m/z = 47 and 48 for species containing one or two ¹⁵N atoms, respectively). The presence of these isotopically shifted peaks confirms the incorporation of the labeled atoms into the this compound molecule.

Protocol 2: Tracing the Reaction of Formaldehyde and Ammonia using Isotopic Labeling

Objective: To investigate the reaction mechanism of formaldehyde and ammonia and identify key intermediates using isotopic tracers.

Materials:

  • ¹⁸O-labeled formaldehyde (CH₂¹⁸O) or ¹⁵N-labeled ammonia (¹⁵NH₃)

  • Unlabeled ammonia (NH₃) or formaldehyde (CH₂O)

  • Reaction vessel (e.g., a sealed glass tube or a flow reactor)

  • Gas chromatography-mass spectrometry (GC-MS) or in-situ NMR spectrometer

Procedure:

  • Introduce the isotopically labeled precursor (e.g., CH₂¹⁸O) and the unlabeled precursor (e.g., NH₃) into the reaction vessel under controlled conditions (temperature, pressure, and solvent if applicable).

  • Allow the reaction to proceed for a specific duration or monitor it in real-time.

  • For GC-MS analysis, withdraw samples at different time points, derivatize if necessary, and inject them into the GC-MS system. Analyze the mass spectra of the products and intermediates to identify the incorporation of the isotopic label. For example, the detection of NH₂CH₂¹⁸OH would indicate the formation of aminomethanol with the oxygen atom originating from formaldehyde.

  • For in-situ NMR monitoring, conduct the reaction directly within an NMR tube and acquire spectra at regular intervals. The chemical shifts and coupling constants of ¹³C or ¹⁵N-labeled species can provide structural information and help track the transformation of reactants into products and intermediates over time.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical reactions and experimental setups.

Methanediamine_Formation_Pathways cluster_path1 Pathway 1: Methylamine & Ammonia cluster_path2 Pathway 2: Formaldehyde & Ammonia CH3NH2 Methylamine Radical_Formation Radical Formation (e.g., electron irradiation) CH3NH2->Radical_Formation NH3_1 Ammonia NH3_1->Radical_Formation Aminomethyl_Radical •CH2NH2 Radical_Formation->Aminomethyl_Radical Amino_Radical •NH2 Radical_Formation->Amino_Radical Methanediamine_1 This compound (CH2(NH2)2) Aminomethyl_Radical->Methanediamine_1 Amino_Radical->Methanediamine_1 CH2O Formaldehyde Aminomethanol Aminomethanol (NH2CH2OH) CH2O->Aminomethanol NH3_2 Ammonia NH3_2->Aminomethanol Methanimine Methanimine (CH2NH) Aminomethanol->Methanimine - H2O Methanediamine_2 This compound (CH2(NH2)2) Methanimine->Methanediamine_2 + NH3

Caption: Comparative pathways for this compound formation.

Experimental_Workflow Start Start: Precursor Selection Isotopic_Labeling Isotopic Labeling of Precursors (e.g., 13C, 15N, D) Start->Isotopic_Labeling Reaction Initiate Reaction (e.g., irradiation, thermal) Isotopic_Labeling->Reaction Product_Collection Product/Intermediate Collection (e.g., sublimation, sampling) Reaction->Product_Collection Analysis Analysis (MS, NMR) Product_Collection->Analysis Data_Interpretation Data Interpretation (Mass shift analysis, structure elucidation) Analysis->Data_Interpretation End End: Mechanism Elucidation Data_Interpretation->End

Caption: General experimental workflow for isotopic labeling studies.

References

Safety Operating Guide

Proper Disposal Procedures for Methanediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of methanediamine. Given that this compound is a highly reactive and unstable compound that typically exists only transiently in solution, these procedures focus on the safe handling and disposal immediately following its in-situ generation.[1][2] The more stable form, this compound dihydrochloride, is also addressed.

Immediate Safety Protocols

Due to its instability and the hazardous nature of related diamines, strict safety protocols must be followed. This compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile).[3] Gloves must be inspected before use and disposed of properly after handling.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. Disposable Tyvek-type sleeves taped to gloves can provide additional protection.[4]

  • Respiratory Protection: If there is a risk of aerosol or vapor generation, a NIOSH-approved respirator is necessary.

Emergency shower and eyewash stations should be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Procedure

The primary strategy for disposing of this compound generated in-situ is to immediately quench the reaction mixture to form a more stable and less reactive compound, followed by disposal as hazardous waste.

Step 1: Quenching the Reaction

  • Prepare a Quenching Solution: Before starting the experiment that will generate this compound, prepare a quenching solution. A suitable choice is a dilute acidic solution, such as dilute hydrochloric acid or citric acid, in a separate container. The acid will neutralize the basic amine groups of this compound to form a more stable salt.

  • Cool the Reaction Mixture: Once the reaction involving this compound is complete, cool the reaction vessel in an ice bath to reduce the rate of decomposition and control the exothermic neutralization reaction.

  • Slowly Add to Quenching Solution: Under constant stirring, slowly add the cooled reaction mixture containing the transient this compound to the prepared acidic quenching solution. This should be done in a chemical fume hood.

  • Verify Neutralization: Test the pH of the resulting solution to ensure it is neutral or slightly acidic. Adjust with more dilute acid or a weak base (like sodium bicarbonate) as necessary.

Step 2: Waste Collection and Labeling

  • Containerize the Waste: Transfer the neutralized solution into a designated and properly labeled hazardous waste container. The container should be compatible with the chemical waste stream.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including the neutralized salt of this compound and any other solvents or reagents present.

Step 3: Disposal of this compound Dihydrochloride

If you are working with the more stable this compound dihydrochloride salt, any unused material or contaminated materials should be disposed of as hazardous waste.[4][5]

  • Solid Waste: Collect any solid this compound dihydrochloride waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound or its dihydrochloride salt, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste bag.

Step 4: Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

  • Professional Disposal: All waste containing this compound or its derivatives must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Hazard Summary

Hazard ClassificationThis compound (inferred)This compound Dihydrochloride
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowed (Category 4)[5]
Skin Corrosion/Irritation Causes severe skin burnsCauses skin irritation (Category 2)[5]
Eye Damage/Irritation Causes serious eye damageCauses serious eye damage/irritation[5]
Stability Highly unstable, transient in solution[1]More stable, but decomposes at high temperatures[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of in-situ generated this compound.

Methanediamine_Disposal_Workflow start Start: this compound generated in-situ safety Wear Full PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->safety prepare_quench Prepare dilute acidic quenching solution safety->prepare_quench cool_reaction Cool reaction mixture in an ice bath prepare_quench->cool_reaction quench Slowly add reaction mixture to quenching solution under stirring cool_reaction->quench check_ph Check pH of solution (neutral or slightly acidic) quench->check_ph adjust_ph Adjust pH if necessary check_ph->adjust_ph pH needs adjustment waste_collection Transfer neutralized solution to labeled hazardous waste container check_ph->waste_collection pH is correct adjust_ph->check_ph final_disposal Store for collection by EHS for professional disposal waste_collection->final_disposal

Caption: Workflow for the safe disposal of in-situ generated this compound.

References

Personal protective equipment for handling Methanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling Methanediamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which can be irritating to the skin, eyes, and respiratory system, a comprehensive PPE strategy is mandatory.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

Protection TypeStandard HandlingHigh-Splash Risk or Aerosol Generation
Eye/Face Chemical safety goggles (ANSI Z.87.1 compliant)[2][3]Chemical safety goggles and a face shield[2][3][4]
Hand Chemical-resistant gloves (e.g., disposable nitrile)[2]Double gloving may be appropriate
Body Lab coat, long pants, and closed-toe shoes[2]Disposable Tyvek-type coveralls or sleeves[5]
Respiratory Use in a chemical fume hood[6]Air-purifying respirator with organic vapor/particulate filter (OV/P100) or a supplied-air respirator (SAR) for emergencies or high concentrations[3][4]

Note: Always consult the glove manufacturer's resistance guide for specific chemical compatibility.[2] Avoid clothing made from polyester or acrylic fabrics.[2]

Operational Plan: Handling and Storage

Storage:

  • Store this compound in a refrigerator at 2-8°C.[5]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][7]

  • Store locked up or in an area accessible only to authorized personnel.[6][8]

Handling Protocol:

  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before work. Ensure safety showers and eyewash stations are readily accessible.[8]

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[9][6]

  • Donning PPE: Wear all required PPE as specified in the table above before handling the chemical.

  • Dispensing: Avoid the formation and inhalation of dust and aerosols.[10]

  • Post-Handling: Wash hands and face thoroughly with soap and water after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[6]

// Node Definitions A [label="Preparation:\nReview SDS\nVerify fume hood & safety showers", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Don Required PPE:\nGoggles, Gloves, Lab Coat", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Conduct Work in\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Handle this compound\n(Avoid dust/aerosol generation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Procedure Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Doff PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Store Chemical Properly\n(2-8°C, Tightly Sealed)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions A -> B [label="Proceed"]; B -> C [label="Proceed"]; C -> D [label="Begin work"]; D -> E [label="Finish"]; E -> F [label="Cleanup"]; F -> G [label="Next"]; G -> H [label="Final Step"]; } .dot

Caption: Workflow for routine handling of this compound.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

Exposure Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flood the affected skin with large amounts of water, then wash thoroughly with soap and water.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment (Solid Spill): Dampen the spilled solid material with water to prevent dust formation.[5]

  • Cleanup: Carefully transfer the dampened material into a suitable, closed container for disposal.[5][7] Use absorbent paper dampened with water to clean up any remaining residue.[5]

  • Decontamination: Wash the spill surface with a soap and water solution.[5]

  • Disposal: Seal all contaminated materials (absorbent paper, gloves, clothing) in a vapor-tight plastic bag for disposal as hazardous waste.[5]

// Node Definitions Spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Spill & Don PPE\n(incl. respiratory protection if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; Dampen [label="Dampen Solid Spill with Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Material into\nLabeled Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clean [label="Clean Residue with\nDamp Absorbent Paper", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decon [label="Decontaminate Surface\nwith Soap & Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Package [label="Package all Contaminated Waste\nin Sealed Bag for Disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secure [label="Area Secured", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Spill -> Evacuate; Evacuate -> Assess; Assess -> Dampen [label="For solid spills"]; Dampen -> Collect; Collect -> Clean; Clean -> Decon; Decon -> Package; Package -> Secure; } .dot

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, labeled hazardous waste container for this compound waste. Keep this waste stream separate from incompatible materials, particularly acids and strong oxidizing agents, to prevent violent reactions.[9]

  • Container Selection: Use only approved, chemical-resistant containers for waste collection. Ensure containers are in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.

  • Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[7] Do not discharge into drains or the environment.[9][10]

  • Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless they have been properly decontaminated.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.